molecular formula C55H85N17O22 B1241691 Pyoverdin CAS No. 8062-00-8

Pyoverdin

Número de catálogo: B1241691
Número CAS: 8062-00-8
Peso molecular: 1336.4 g/mol
Clave InChI: IXTLVPXCZJJUQB-VYJQSIGYSA-N
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Descripción

Pyoverdin is a natural product found in Pseudomonas fluorescens with data available.

Propiedades

Número CAS

8062-00-8

Fórmula molecular

C55H85N17O22

Peso molecular

1336.4 g/mol

Nombre IUPAC

4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1

Clave InChI

IXTLVPXCZJJUQB-VYJQSIGYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

SMILES isomérico

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O

SMILES canónico

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

Otros números CAS

8062-00-8

Sinónimos

Ferric pyoverdin
pyoverdin
pyoverdin D
pyoverdin G4R
pyoverdin Pf
pyoverdine
pyoverdine PvdI

Origen del producto

United States

Foundational & Exploratory

The Core of Virulence: A Technical Guide to the Structure and Function of Pyoverdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are fluorescent siderophores produced by Pseudomonas species, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules are crucial for bacterial survival and pathogenesis, playing a central role in iron acquisition, biofilm formation, and the regulation of virulence factors. Their high affinity for ferric iron allows P. aeruginosa to thrive in the iron-limited environments of a host, making pyoverdine a key determinant of virulence and an attractive target for novel antimicrobial therapies. This guide provides an in-depth technical overview of the structure, function, and experimental analysis of pyoverdine.

Pyoverdine Structure

Pyoverdine is a complex molecule comprising three distinct structural components: a dihydroxyquinoline-derived chromophore, a variable peptide chain, and an acyl side chain.[1][2]

  • Chromophore: The core of the pyoverdine molecule is a (1S)-5-amino-2,3-dihydro-8,9-dihydroxy-1H-pyrimido[1,2-a]quinoline-1-carboxylic acid structure.[1] This component is responsible for the characteristic yellow-green fluorescence of pyoverdine and is highly conserved across different Pseudomonas species.[3] The chromophore provides two of the six coordination sites for binding ferric iron.[3]

  • Peptide Chain: Attached to the chromophore is a peptide chain of 6 to 14 amino acids.[1] This chain is synthesized by non-ribosomal peptide synthetases (NRPSs) and exhibits significant strain-specific variability.[2][4] The peptide chain often contains D-amino acids and non-proteinogenic amino acids, such as N5-formyl-N5-hydroxyornithine.[1] It provides the remaining four coordination sites for iron chelation, typically through hydroxamate and/or hydroxycarboxylate groups.[1] The peptide moiety is also critical for recognition by the specific outer membrane receptor, FpvA.[1]

  • Acyl Side Chain: The third component is a small dicarboxylic acid or its amide, derived from the Krebs cycle, such as succinate (B1194679), malate, or α-ketoglutarate, attached to the chromophore.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to pyoverdine's properties and function.

PropertyValueReferences
Iron (Fe³⁺) Affinity Constant (Ka)~10³² M⁻¹[6][7]
Production Yield in Iron-Depleted Media200 - 500 mg/L[1]

Table 1: Physicochemical and Production Properties of Pyoverdine

Animal ModelP. aeruginosa StrainOutcome MeasureEffect of Pyoverdine DeficiencyReferences
Murine Burn ModelPAO1VirulenceAbolished[8][9]
Murine Pneumonia ModelPA14VirulenceReduced[5]
Caenorhabditis elegans (Liquid Killing Assay)PA14KillingAttenuated[10]

Table 2: Role of Pyoverdine in Virulence in Animal Models

Pyoverdine Biosynthesis and Iron Uptake

The biosynthesis of pyoverdine is a complex process that begins in the cytoplasm and is completed in the periplasm. The ferribactin precursor is synthesized by NRPSs and then transported into the periplasm where it undergoes maturation to form the final pyoverdine molecule.[2][8]

Pyoverdine_Biosynthesis_and_Uptake cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane Amino Acid Precursors Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetases (e.g., PvdL, PvdI, PvdD) Amino Acid Precursors->NRPS Ferribactin Ferribactin (Pyoverdine Precursor) NRPS->Ferribactin PvdE PvdE (ABC Transporter) Ferribactin->PvdE Export Ferribactin_peri Ferribactin PvdE->Ferribactin_peri Maturation Maturation Enzymes (e.g., PvdQ, PvdP, PvdO) Pyoverdine_apo Apo-pyoverdine Maturation->Pyoverdine_apo cluster_extracellular cluster_extracellular Pyoverdine_apo->cluster_extracellular Secretion Ferribactin_peri->Maturation Fe3 Fe³⁺ (Iron) Pyoverdine_Fe Ferripyoverdine (Pyoverdine-Fe³⁺) Fe3->Pyoverdine_Fe FpvA FpvA Receptor Pyoverdine_Fe->FpvA Binding Pyoverdine_apo_extra Apo-pyoverdine Pyoverdine_apo_extra->Fe3 Chelation Pyoverdine_apo_extra->Pyoverdine_Fe cluster_periplasm cluster_periplasm FpvA->cluster_periplasm TonB-dependent Uptake

Pyoverdine biosynthesis and iron uptake pathway.

Pyoverdine-Mediated Virulence Regulation

Beyond its role as a siderophore, pyoverdine also functions as a signaling molecule. The binding of ferripyoverdine to its receptor, FpvA, initiates a signaling cascade that leads to the expression of several virulence factors, including exotoxin A and the PrpL protease.[1][11] This regulation is mediated by a cell surface signaling cascade involving the anti-sigma factor FpvR and the alternative sigma factors PvdS and FpvI.[2][8]

Pyoverdine_Signaling cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PVD_Fe Ferripyoverdine FpvA FpvA Receptor PVD_Fe->FpvA 1. Binding FpvR_peri FpvR (periplasmic domain) FpvA->FpvR_peri 2. Signal Transduction FpvR_cyto FpvR (cytoplasmic domain) FpvR_peri->FpvR_cyto 3. Conformational Change PvdS PvdS (Sigma Factor) FpvI FpvI (Sigma Factor) FpvR_PvdS FpvR-PvdS Complex FpvR_cyto->FpvR_PvdS FpvR_FpvI FpvR-FpvI Complex FpvR_cyto->FpvR_FpvI PvdS_free PvdS FpvR_cyto->PvdS_free 4. PvdS Release FpvI_free FpvI FpvR_cyto->FpvI_free 4. FpvI Release PvdS->FpvR_PvdS FpvI->FpvR_FpvI pvd_genes pyoverdine biosynthesis genes PvdS_free->pvd_genes 5a. Transcription virulence_genes virulence factor genes (e.g., toxA, prpL) PvdS_free->virulence_genes 5b. Transcription fpvA_gene fpvA gene FpvI_free->fpvA_gene 5c. Transcription

Pyoverdine-dependent virulence regulation signaling pathway.

Experimental Protocols

Protocol 1: Purification of Pyoverdine by HPLC

This protocol outlines a general method for the purification of pyoverdine from bacterial culture supernatants.

1. Culture and Supernatant Preparation: a. Grow P. aeruginosa in an iron-deficient medium (e.g., succinate medium) at 37°C with shaking for 24-48 hours. b. Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. c. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

2. Solid-Phase Extraction (SPE): a. Acidify the supernatant to pH 6.0 with HCl. b. Pass the acidified supernatant through a C18 SPE cartridge pre-conditioned with methanol (B129727) and then with deionized water. c. Wash the cartridge with deionized water to remove unbound components. d. Elute the pyoverdine with a stepwise gradient of methanol (e.g., 20%, 50%, 80% methanol in water).

3. High-Performance Liquid Chromatography (HPLC): a. Lyophilize the methanol fractions containing pyoverdine. b. Reconstitute the dried pyoverdine in a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid). c. Inject the sample onto a C18 reverse-phase HPLC column. d. Elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). e. Monitor the eluate at 400 nm (the characteristic absorbance of the pyoverdine chromophore). f. Collect the fractions corresponding to the pyoverdine peaks. g. Confirm the purity of the collected fractions by re-injecting them into the HPLC.

Protocol 2: Quantification of Pyoverdine using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for quantifying siderophores.

1. Preparation of CAS Assay Solution: a. Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water. b. Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water. c. Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl. d. Slowly mix Solution A with Solution B. e. While stirring, slowly add Solution C to the A+B mixture. f. The resulting solution should be a deep blue color. Autoclave and store in the dark.

2. Quantification: a. In a 96-well plate, mix 100 µl of the bacterial supernatant (or purified pyoverdine standard) with 100 µl of the CAS assay solution. b. Incubate at room temperature for 20 minutes. c. Measure the absorbance at 630 nm. d. The decrease in absorbance is proportional to the amount of siderophore present. e. Siderophore units can be calculated as: (Ar - As) / Ar * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.[12]

Protocol 3: Assessment of Pyoverdine's Role in Virulence using a C. elegans Model

This protocol describes a liquid killing assay to evaluate the contribution of pyoverdine to P. aeruginosa virulence.

1. Worm and Bacteria Preparation: a. Grow synchronized L4-stage C. elegans on NGM plates seeded with E. coli OP50. b. Grow P. aeruginosa (wild-type and a pyoverdine-deficient mutant, e.g., a pvdA mutant) in a suitable liquid medium overnight.

2. Infection Assay: a. Wash the L4 worms off the NGM plates with M9 buffer and transfer them to the wells of a 96-well plate (approximately 20-30 worms per well). b. Add the P. aeruginosa cultures to the wells to a final OD₆₀₀ of 0.05. c. As a control, add heat-killed P. aeruginosa or E. coli OP50 to separate wells. d. Incubate the plate at 25°C. e. Score the number of dead worms daily by gently prodding them with a platinum wire. Worms that do not respond are considered dead. f. Compare the survival curves of worms infected with wild-type P. aeruginosa versus the pyoverdine-deficient mutant to determine the role of pyoverdine in virulence.

Conclusion

Pyoverdine is a multifaceted molecule that is integral to the biology and pathogenicity of P. aeruginosa. Its roles in iron acquisition and virulence regulation make it a compelling target for the development of novel anti-infective strategies. A thorough understanding of its structure, function, and the methodologies to study it are essential for researchers and drug development professionals working to combat the threat of this formidable pathogen. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate world of pyoverdine.

References

The Discovery and Enduring Significance of Pyoverdine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a fascinating class of fluorescent siderophores produced by fluorescent Pseudomonas species. These molecules play a critical role in bacterial survival and pathogenesis by scavenging iron, an essential nutrient, from the environment. First observed as a diffusible green-yellow pigment over a century ago, our understanding of pyoverdines has evolved from a simple curiosity to a subject of intense research with implications for bacterial virulence, biofilm formation, and the development of novel antimicrobial strategies. This in-depth technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and regulation of pyoverdine, tailored for researchers, scientists, and drug development professionals.

A Historical Journey: The Discovery and Elucidation of Pyoverdine

The story of pyoverdine begins in the late 19th century with early observations of fluorescent pigments produced by bacteria. This timeline highlights the key milestones in our understanding of this important molecule.

YearKey Discovery/MilestonePrincipal Investigator(s)Significance
1892Gessard first described a yellow-green fluorescent pigment produced by what is now known as Pseudomonas aeruginosa, which he termed "fluorescin".[1][2]GessardInitial observation and naming of the fluorescent pigment.
1930sTurfreijer renamed the pigment "pyoverdine".[1][2]TurfreijerEstablished the current nomenclature.
1948King and colleagues observed that the production of this fluorescent pigment by P. aeruginosa was induced under iron-limiting conditions.[1][2]King et al.First link between pyoverdine production and iron availability.
1978Meyer and colleagues demonstrated the high affinity of pyoverdine for ferric iron (Fe³⁺) and its direct role in iron uptake.[1][2]Meyer et al.Established pyoverdine as a siderophore.
1980sThe first complete chemical structures of pyoverdines were elucidated, revealing a common chromophore and a variable peptide chain.Abdallah, Budzikiewicz, et al.Provided the molecular basis for understanding pyoverdine function and diversity.
1990sThe genetic basis of pyoverdine biosynthesis and its regulation began to be unraveled, with the identification of the pvd genes and the role of the Fur repressor and the alternative sigma factor PvdS.[3]Various research groupsUncovered the complex molecular machinery controlling pyoverdine production.

The Molecular Architecture of Pyoverdine

Pyoverdines from different Pseudomonas strains share a common structural organization, consisting of three distinct parts:

  • A Dihydroxyquinoline Chromophore: This core structure is responsible for the characteristic yellow-green fluorescence of pyoverdines and is a key site for iron chelation.

  • A Peptide Chain: Attached to the chromophore, this highly variable peptide chain consists of 6 to 14 amino acids, including both L- and D-isomers and non-proteinogenic amino acids. The diversity of the peptide chain is a major contributor to the specificity of pyoverdine recognition by bacterial receptors.

  • An Acyl Side Chain: Linked to the chromophore, this is typically a small organic acid, such as succinate, malate, or α-ketoglutarate.

The intricate Pathway of Pyoverdine Biosynthesis

The biosynthesis of pyoverdine is a complex and highly regulated process that occurs in both the cytoplasm and the periplasm. It involves a large number of enzymes encoded by the pvd gene cluster.

Cytoplasmic Assembly via Non-Ribosomal Peptide Synthetases (NRPSs)

The initial steps of pyoverdine biosynthesis take place in the cytoplasm and are orchestrated by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). These NRPSs, including PvdL, PvdI, and PvdJ, assemble the peptide backbone of the pyoverdine precursor, ferribactin.[4][5]

  • PvdL: Initiates the synthesis by incorporating the first three amino acids that will later form the chromophore.[5][6]

  • PvdI and PvdJ: Extend the peptide chain by adding further amino acids.[4][7]

  • PvdD: Terminates the peptide chain synthesis.[7]

  • Accessory Enzymes (PvdA, PvdF, PvdH): Synthesize the non-proteinogenic amino acids that are incorporated into the peptide chain.[8][9]

Pyoverdine_Cytoplasmic_Biosynthesis cluster_cytoplasm Cytoplasm Amino_Acids Amino Acid Precursors PvdA_PvdF_PvdH PvdA, PvdF, PvdH (Non-proteinogenic amino acid synthesis) Amino_Acids->PvdA_PvdF_PvdH NRPS_Complex NRPS Complex (PvdL, PvdI, PvdJ, PvdD) Amino_Acids->NRPS_Complex PvdA_PvdF_PvdH->NRPS_Complex Ferribactin Ferribactin (Pyoverdine Precursor) NRPS_Complex->Ferribactin PvdE PvdE (ABC Transporter) Ferribactin->PvdE Periplasm Periplasm PvdE->Periplasm Transport

Cytoplasmic biosynthesis of the pyoverdine precursor, ferribactin.
Periplasmic Maturation

Once synthesized in the cytoplasm, ferribactin is transported into the periplasm by the ABC transporter PvdE. In the periplasm, a series of enzymatic modifications convert ferribactin into the mature, fluorescent pyoverdine.

  • PvdQ: An acylase that removes the acyl group from ferribactin.

  • PvdP, PvdO, and PvdN: Enzymes involved in the cyclization and modification of the chromophore precursor to form the final dihydroxyquinoline structure.

Pyoverdine_Periplasmic_Maturation cluster_periplasm Periplasm Ferribactin Ferribactin PvdQ PvdQ (Deacylation) Ferribactin->PvdQ Chromophore_Precursor Deacylated Ferribactin PvdQ->Chromophore_Precursor PvdP_PvdO_PvdN PvdP, PvdO, PvdN (Chromophore formation) Chromophore_Precursor->PvdP_PvdO_PvdN Pyoverdine Mature Pyoverdine PvdP_PvdO_PvdN->Pyoverdine Efflux_Pump PvdRT-OpmQ (Efflux Pump) Pyoverdine->Efflux_Pump Extracellular_Space Extracellular Space Efflux_Pump->Extracellular_Space Secretion Pyoverdine_Regulation cluster_regulation Iron-Dependent Regulation of Pyoverdine Synthesis Fe_high High Iron Fur Fur + Fe²⁺ Fe_high->Fur Fe_low Low Iron pvdS_gene pvdS gene Fe_low->pvdS_gene Derepression Fur->pvdS_gene Repression PvdS_protein PvdS (Sigma Factor) pvdS_gene->PvdS_protein Transcription & Translation pvd_genes pvd biosynthetic genes PvdS_protein->pvd_genes Activation Pyoverdine Pyoverdine Biosynthesis pvd_genes->Pyoverdine Enzyme Synthesis

References

An In-depth Technical Guide to the Pyoverdine Biosynthesis Pathway in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoverdines are the primary siderophores produced by Pseudomonas aeruginosa, playing a critical role in iron acquisition, virulence, and biofilm formation. This technical guide provides a comprehensive overview of the pyoverdine biosynthesis pathway, detailing the intricate enzymatic steps from precursor synthesis in the cytoplasm to maturation in the periplasm. It outlines the key genes and enzymes involved, the complex regulatory network governing its expression, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this crucial pathway for novel antimicrobial strategies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to thrive in iron-limited environments, such as the human host, is largely attributed to the production of high-affinity iron chelators known as siderophores. The principal siderophore, pyoverdine, is a fluorescent molecule that scavenges ferric iron (Fe³⁺) from the surroundings and transports it into the bacterial cell.[1] Beyond its role in iron acquisition, pyoverdine is also implicated in the regulation of virulence factors and biofilm formation, making its biosynthetic pathway an attractive target for the development of novel anti-infective agents.[1][2]

This guide provides a detailed examination of the pyoverdine biosynthesis pathway in P. aeruginosa, encompassing the genetic and biochemical intricacies of its synthesis, transport, and regulation.

The Pyoverdine Biosynthesis Pathway: A Two-Act Play

The synthesis of pyoverdine is a complex, multi-step process that spans two cellular compartments: the cytoplasm and the periplasm.[3] It begins with the cytoplasmic assembly of a peptide precursor, ferribactin, by non-ribosomal peptide synthetases (NRPSs), followed by its transport into the periplasm for maturation into the final, fluorescent pyoverdine molecule.[4][5]

Cytoplasmic Genesis: The Assembly of Ferribactin

The initial steps of pyoverdine biosynthesis occur in the cytoplasm and involve a suite of enzymes that synthesize and assemble the ferribactin precursor.

2.1.1. Precursor Amino Acid Synthesis:

The peptide backbone of pyoverdine often contains non-proteinogenic amino acids. Key enzymes involved in their synthesis include:

  • PvdA: An L-ornithine N⁵-oxygenase that hydroxylates L-ornithine.[2]

  • PvdF: A formyltransferase that subsequently formylates the hydroxylated ornithine to produce L-N⁵-formyl-N⁵-hydroxyornithine (L-fOHOrn).[2]

  • PvdH: An aminotransferase that synthesizes L-2,4-diaminobutyrate (L-Dab) from L-aspartate β-semialdehyde.[2][5]

2.1.2. Non-Ribosomal Peptide Synthesis (NRPS):

The core of ferribactin synthesis is carried out by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). In P. aeruginosa PAO1, which produces type I pyoverdine, these include:

  • PvdL: Initiates the synthesis by incorporating the first three amino acids: L-glutamate, D-tyrosine, and L-Dab.[4][5]

  • PvdI: Adds the next four amino acids to the growing peptide chain.[2]

  • PvdJ: Incorporates the following two amino acids.

  • PvdD: Adds the final two L-threonine residues and terminates the chain.[6]

These NRPS enzymes are thought to form a large, membrane-associated complex termed a "siderosome" to enhance the efficiency of the biosynthetic process.[4]

Table 1: Key Cytoplasmic Enzymes in Pyoverdine Biosynthesis

GeneEnzymeFunction
pvdAL-ornithine N⁵-oxygenaseHydroxylation of L-ornithine[2]
pvdFFormyltransferaseFormylation of hydroxyornithine[2]
pvdHAminotransferaseSynthesis of L-2,4-diaminobutyrate (L-Dab)[2][5]
pvdLNon-ribosomal peptide synthetaseInitiation of peptide chain synthesis[4][5]
pvdINon-ribosomal peptide synthetaseElongation of the peptide chain[2]
pvdJNon-ribosomal peptide synthetaseElongation of the peptide chain
pvdDNon-ribosomal peptide synthetaseTermination of peptide chain synthesis[6]
pvdEABC transporterTransport of ferribactin to the periplasm[2]
Periplasmic Maturation: The Birth of Pyoverdine

Once assembled, the ferribactin precursor is transported into the periplasm by the ABC transporter PvdE.[2] In the periplasm, a series of enzymatic modifications convert ferribactin into the mature, fluorescent pyoverdine.

  • PvdQ: An Ntn-type hydrolase that removes the acyl chain from ferribactin.[4]

  • PvdP: A copper-dependent oxidoreductase that catalyzes the oxidative cyclization of the D-tyrosine and L-Dab residues to form the dihydropyoverdine chromophore.[2]

  • PvdO: Another oxidoreductase that facilitates the final oxidation step, yielding the characteristic fluorescent pyoverdine chromophore.[2]

  • PvdN: Catalyzes the modification of the N-terminal L-glutamic acid to a succinamide (B89737) side chain.[4][7]

  • PtaA: A periplasmic transaminase that can modify the side chain to α-ketoglutarate.[4]

Following maturation, the completed pyoverdine molecule is secreted into the extracellular environment by the PvdRT-OpmQ efflux pump.[3]

Table 2: Key Periplasmic Enzymes in Pyoverdine Biosynthesis

GeneEnzymeFunction
pvdQNtn-type hydrolaseDeacylation of ferribactin[4]
pvdPOxidoreductaseFormation of the dihydropyoverdine chromophore[2]
pvdOOxidoreductaseFinal oxidation of the chromophore[2]
pvdNPLP-dependent enzymeModification of the N-terminal glutamate (B1630785) to succinamide[4][7]
ptaAPeriplasmic transaminaseModification of the side chain to α-ketoglutarate[4]
pvdRT-opmQEfflux pumpSecretion of mature pyoverdine[3]

Regulation of Pyoverdine Biosynthesis: A Tightly Controlled Process

The production of pyoverdine is a metabolically expensive process and is therefore tightly regulated in response to iron availability. This regulation is orchestrated by a complex signaling cascade involving a global iron regulator, alternative sigma factors, and an anti-sigma factor.

The Fur Repressor: The Master Iron Switch

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor.[5][8] The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including the gene encoding the primary sigma factor for pyoverdine synthesis, pvdS, thereby preventing their transcription.[9]

The PvdS Sigma Factor: The Primary Activator

When intracellular iron levels are low, Fur releases from the DNA, leading to the derepression of pvdS transcription.[9] PvdS is an alternative sigma factor that directs RNA polymerase to the promoters of the pyoverdine biosynthesis (pvd) genes, initiating their transcription.[9][10]

The FpvI Sigma Factor and FpvR Anti-Sigma Factor: Fine-Tuning the Response

The regulation of pyoverdine synthesis is further refined by a cell-surface signaling system. The expression of the ferripyoverdine receptor, FpvA, is controlled by another alternative sigma factor, FpvI.[10][11] Both PvdS and FpvI are negatively regulated by the anti-sigma factor FpvR, which sequesters them and prevents their interaction with RNA polymerase.[5][11]

Upon binding of ferripyoverdine to the FpvA receptor on the cell surface, a signal is transduced across the outer membrane, leading to the proteolytic degradation of FpvR.[11] This releases PvdS and FpvI, allowing for the full induction of pyoverdine biosynthesis and uptake genes, creating a positive feedback loop.[11]

Pyoverdine_Regulation Fe_high High Iron Fur Fur Fe_high->Fur activates Fe_low Low Iron pvdS_gene pvdS gene Fe_low->pvdS_gene derepresses Fur->pvdS_gene represses PvdS PvdS (Sigma Factor) pvdS_gene->PvdS expresses pvd_genes pyoverdine biosynthesis genes PvdS->pvd_genes activates Pyoverdine Pyoverdine pvd_genes->Pyoverdine synthesizes FpvA FpvA (Receptor) Pyoverdine->FpvA binds FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR triggers degradation of FpvR->PvdS inhibits FpvI FpvI (Sigma Factor) FpvR->FpvI inhibits fpvA_gene fpvA gene FpvI->fpvA_gene activates fpvA_gene->FpvA expresses

Caption: Regulatory cascade of pyoverdine biosynthesis in P. aeruginosa.

Experimental Protocols

Pyoverdine Extraction and Quantification

Objective: To isolate and quantify pyoverdine from P. aeruginosa culture supernatants.

Materials:

  • P. aeruginosa strain of interest

  • Iron-deficient medium (e.g., succinate (B1194679) medium)

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm sterile filters

  • Spectrophotometer or spectrofluorometer

  • Amberlite XAD-4 resin (for purification)

  • Methanol (B129727)

  • Tris-HCl buffer (50 mM, pH 7.0)

Protocol:

  • Inoculate the P. aeruginosa strain into iron-deficient medium and incubate with shaking at 37°C for 24-48 hours.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • For quantification: Dilute the supernatant 1:10 in 50 mM Tris-HCl (pH 7.0) and measure the absorbance at 405 nm. The concentration can be estimated using the molar extinction coefficient for pyoverdine (ε₄₀₅ = 19,000 M⁻¹cm⁻¹). Alternatively, fluorescence can be measured with excitation at 400 nm and emission at 460 nm.[12]

  • For purification: Pass the filtered supernatant through a column packed with Amberlite XAD-4 resin. Wash the column with deionized water to remove unbound substances. Elute the bound pyoverdine with methanol. Evaporate the methanol to obtain purified pyoverdine.

Generation of a Gene Knockout Mutant by Allelic Exchange

Objective: To create a markerless deletion of a target gene involved in pyoverdine biosynthesis.

Materials:

  • P. aeruginosa wild-type strain

  • E. coli cloning strain (e.g., DH5α)

  • Suicide vector (e.g., pEX18Tc) containing a counter-selectable marker (e.g., sacB)

  • Primers to amplify upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • E. coli mobilizing strain (e.g., SM10)

  • LB agar (B569324) plates with appropriate antibiotics (for selection of transconjugants)

  • LB agar plates containing sucrose (B13894) (for counter-selection)

  • PCR reagents for verification

Protocol:

  • Construct the knockout plasmid:

    • Amplify the ~1 kb regions upstream and downstream of the target gene from P. aeruginosa genomic DNA using PCR.

    • Clone the upstream and downstream fragments sequentially into the suicide vector, flanking the multiple cloning site. This can be done using restriction digestion and ligation or by Gibson assembly.[13]

    • Transform the resulting knockout plasmid into an E. coli cloning strain and verify the construct by sequencing.

  • Mobilize the plasmid into P. aeruginosa:

    • Transform the knockout plasmid into a mobilizing E. coli strain.

    • Perform a biparental mating by mixing the E. coli donor strain and the P. aeruginosa recipient strain on an LB agar plate and incubating overnight.

  • Select for single-crossover recombinants:

    • Resuspend the mating mixture and plate onto a selective medium that inhibits the growth of the E. coli donor and selects for P. aeruginosa cells that have integrated the plasmid into their chromosome (e.g., containing an antibiotic to which the plasmid confers resistance).

  • Select for double-crossover recombinants (knockouts):

    • Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose. The sacB gene on the suicide vector backbone confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second crossover event will grow.

  • Verify the knockout:

    • Screen sucrose-resistant colonies for the desired antibiotic sensitivity (loss of the plasmid-borne resistance).

    • Confirm the deletion of the target gene by PCR using primers that flank the deleted region and by sequencing the PCR product.[14][15]

Mass Spectrometry Analysis of Pyoverdine

Objective: To determine the exact mass and fragmentation pattern of pyoverdine for structural elucidation.

Materials:

  • Purified pyoverdine sample

  • UHPLC-HR-MS/MS system (e.g., Q Exactive Orbitrap)

  • C18 reverse-phase column

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

Protocol:

  • Dissolve the purified pyoverdine sample in a suitable solvent (e.g., 50% methanol).

  • Inject the sample into the UHPLC system equipped with a C18 column.

  • Separate the components of the sample using a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Analyze the eluting compounds by high-resolution mass spectrometry in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the mass of pyoverdine to obtain fragmentation data.

  • Analyze the fragmentation pattern to deduce the amino acid sequence of the peptide chain. The characteristic fragment of the pyoverdine chromophore at m/z 204.0768 can be used for identification.[4]

Visualization of the Pyoverdine Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the pyoverdine biosynthesis pathway.

Pyoverdine_Cytoplasmic_Synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Ornithine L-Ornithine PvdA PvdA L_Ornithine->PvdA L_ASA L-Aspartate β-semialdehyde PvdH PvdH L_ASA->PvdH PvdF PvdF PvdA->PvdF hydroxylation fOHOrn L-fOHOrn PvdF->fOHOrn formylation L_Dab L-Dab PvdH->L_Dab NRPS_complex NRPS Complex (PvdL, PvdI, PvdJ, PvdD) fOHOrn->NRPS_complex L_Dab->NRPS_complex Ferribactin Acylated Ferribactin NRPS_complex->Ferribactin Amino_Acids Amino Acids (L-Glu, D-Tyr, etc.) Amino_Acids->NRPS_complex PvdE PvdE (ABC Transporter) Ferribactin->PvdE Periplasm_entry PvdE->Periplasm_entry Periplasm Periplasm Periplasm_entry->Periplasm Ferribactin_periplasm Acylated Ferribactin

Caption: Cytoplasmic synthesis and transport of the pyoverdine precursor, ferribactin.

Pyoverdine_Periplasmic_Maturation cluster_periplasm Periplasm Ferribactin Acylated Ferribactin PvdQ PvdQ Ferribactin->PvdQ deacylation Deacylated_Ferribactin Deacylated Ferribactin PvdQ->Deacylated_Ferribactin deacylation PvdP PvdP Deacylated_Ferribactin->PvdP cyclization Dihydropyoverdine Dihydropyoverdine PvdP->Dihydropyoverdine cyclization PvdO PvdO Dihydropyoverdine->PvdO oxidation Immature_Pyoverdine Immature Pyoverdine PvdO->Immature_Pyoverdine oxidation PvdN_PtaA PvdN / PtaA Immature_Pyoverdine->PvdN_PtaA side chain modification Mature_Pyoverdine Mature Pyoverdine PvdN_PtaA->Mature_Pyoverdine side chain modification PvdRT_OpmQ PvdRT-OpmQ (Efflux Pump) Mature_Pyoverdine->PvdRT_OpmQ Extracellular Extracellular Space PvdRT_OpmQ->Extracellular

Caption: Periplasmic maturation and secretion of pyoverdine.

Conclusion

The pyoverdine biosynthesis pathway in Pseudomonas aeruginosa is a highly coordinated and complex process that is essential for the bacterium's survival and virulence. A thorough understanding of this pathway, from the initial synthesis of precursors to the final secretion of the mature siderophore, is crucial for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the pathway's components, regulation, and methods for its investigation. By targeting the key enzymes and regulatory proteins involved in pyoverdine biosynthesis, it may be possible to disrupt iron acquisition in P. aeruginosa and thereby attenuate its pathogenicity.

References

The Role of Pyoverdine in Bacterial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential nutrient for nearly all living organisms, playing a critical role in fundamental cellular processes. For pathogenic bacteria, the acquisition of iron from a host is a crucial determinant of virulence. The opportunistic pathogen Pseudomonas aeruginosa employs a sophisticated iron acquisition system centered on the production of a primary siderophore, pyoverdine. This high-affinity iron chelator not only scavenges ferric iron (Fe³⁺) from the environment and host iron-binding proteins but also acts as a signaling molecule, regulating the expression of other virulence factors. This technical guide provides an in-depth examination of the multifaceted role of pyoverdine in bacterial iron acquisition, its regulatory network, its significance in pathogenesis, and detailed protocols for its study.

Introduction to Pyoverdine

Pyoverdines are fluorescent siderophores produced by fluorescent Pseudomonas species under iron-limiting conditions.[1][2] These molecules are critical for bacterial survival and pathogenesis.[3][4] Structurally, all pyoverdines consist of three distinct parts:

  • A Dihydroxyquinoline Chromophore: This core is responsible for the characteristic yellow-green fluorescence and is highly conserved among different pyoverdines.[1][2]

  • A Peptide Chain: Attached to the chromophore, this chain consists of 6 to 14 amino acids, with its composition varying between different Pseudomonas strains. This variability is crucial for the specific recognition by outer membrane receptors.[1][5]

  • A Side Chain: Typically derived from a Krebs cycle α-ketoacid, this component is attached to the chromophore's amino group.[1]

The primary function of pyoverdine is to chelate environmental Fe³⁺ with an exceptionally high affinity, transport it back to the bacterial cell, and facilitate its uptake.[4]

Mechanism of Pyoverdine-Mediated Iron Acquisition

The acquisition of iron via pyoverdine is a multi-step process involving biosynthesis, secretion, iron chelation, and receptor-mediated uptake and release.

  • Biosynthesis and Secretion: Pyoverdine is synthesized in the cytoplasm by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).[1] The newly synthesized apo-pyoverdine (iron-free) is then secreted into the extracellular environment through efflux pumps like PvdRT-OpmQ.[5]

  • Iron Chelation: Once secreted, pyoverdine scavenges ferric iron from the environment. Its remarkably high affinity for Fe³⁺ allows it to abstract iron from host iron-carrier proteins such as transferrin and lactoferrin.[3][6]

  • Uptake of Ferripyoverdine: The iron-bound complex, ferripyoverdine, is recognized by a specific outer membrane transporter, FpvA (Ferripyoverdine A).[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.

  • Iron Release in the Periplasm: In the periplasm, iron is released from the pyoverdine molecule. This process is thought to involve the reduction of Fe³⁺ to Fe²⁺ by a reductase, which lowers the affinity of pyoverdine for the iron ion.[7]

  • Cytoplasmic Transport and Recycling: The released iron is transported into the cytoplasm by an inner membrane ABC transporter. The apo-pyoverdine can then be recycled and secreted back out of the cell to chelate more iron.[7]

The Pyoverdine Regulatory Network

The production of pyoverdine is a tightly regulated process, primarily controlled by the intracellular iron concentration via the Ferric Uptake Regulator (Fur) protein. When intracellular iron levels are sufficient, Fur binds to "Fur boxes" in the promoter regions of iron-regulated genes, repressing their transcription.

Under iron-limiting conditions, Fur repression is lifted, initiating a signaling cascade:

  • De-repression of PvdS: The alternative sigma factor PvdS is expressed. PvdS is essential for the transcription of the pyoverdine biosynthesis genes.[1]

  • Positive Feedback Loop: The ferripyoverdine-FpvA interaction initiates a signaling cascade that leads to the activation of PvdS.[8] This creates a positive feedback loop where the presence of ferripyoverdine stimulates the production of more pyoverdine.

  • Regulation of Other Virulence Factors: PvdS also controls the expression of other key virulence factors, including Exotoxin A and the protease PrpL.[8] This co-regulation ensures that a potent arsenal (B13267) of virulence factors is deployed when the bacterium successfully acquires iron, signaling a favorable environment for infection.

Below is a diagram illustrating the pyoverdine-mediated iron uptake and regulatory pathway.

Caption: Pyoverdine iron uptake and regulation.

Role in Virulence

Pyoverdine is a key virulence factor, and its production is often directly correlated with the pathogenicity of P. aeruginosa.[9] Its contribution to virulence is multifaceted:

  • Nutrient Acquisition: By successfully competing for iron within the host, pyoverdine enables bacterial proliferation in an otherwise iron-depleted environment.[3][10] Pyoverdine-deficient mutants show significantly attenuated virulence in various infection models.[3][10]

  • Biofilm Formation: Iron acquired via pyoverdine is important for the formation and maturation of biofilms, which protect the bacteria from host immune responses and antibiotics.[11]

  • Regulation of Toxins: As a signaling molecule, pyoverdine upregulates the production of potent toxins that cause direct damage to host tissues.[8][12]

  • Direct Cytotoxicity: Pyoverdine itself can translocate into host cells, where it disrupts mitochondrial function by chelating intracellular iron, leading to cellular stress and damage.[4][12]

Quantitative Data

The following tables summarize key quantitative data related to pyoverdine.

Table 1: Physicochemical Properties of Pyoverdine

ParameterValueReference(s)
Iron (Fe³⁺) Affinity Constant (Kₐ) ~10³² M⁻¹
Molar Absorptivity (ε) at 400 nm ~19,000 M⁻¹ cm⁻¹[1]
Fluorescence Excitation Wavelength ~400-405 nm[2][6]
Fluorescence Emission Wavelength ~447-460 nm[2][6]
Molecular Weight (P. aeruginosa PAO1) ~1,350 Da[12]

Table 2: Pyoverdine Production and Impact on Virulence

ParameterObservationReference(s)
Typical Production Yield 200 - 500 mg/L in iron-depleted media[1]
Effect of Mutation in Biosynthesis (e.g., pvdA, pvdF) Abolished or severely reduced pyoverdine production[6][11]
Virulence in Murine Burn Model Pyoverdine-deficient mutants show no virulence at 10² CFU, while wild-type is lethal. Virulence is restored by co-injection of purified pyoverdine.[3][10]
Virulence in C. elegans Liquid Killing Assay Strong positive correlation between the level of pyoverdine production and the rate of killing.[9]
Impact on Host Iron Exposure to pyoverdine-rich filtrate reduces total host iron content by ~17.5% in C. elegans.[4][11]

Experimental Protocols

Detailed methodologies are crucial for studying the role of pyoverdine. Below are protocols for key experiments.

Induction and Purification of Pyoverdine

This protocol describes how to grow P. aeruginosa under iron-limiting conditions to induce pyoverdine production and then purify it from the culture supernatant.

Pyoverdine_Purification_Workflow Pyoverdine Purification Workflow start Start: P. aeruginosa Colony culture 1. Inoculate into iron-deficient medium (e.g., Succinate (B1194679) medium or CAA with 2,2'-bipyridine) start->culture incubate 2. Incubate with shaking (e.g., 24-72h at 37°C) culture->incubate visual_check Observe for yellow-green fluorescence incubate->visual_check centrifuge 3. Centrifuge culture to pellet bacteria (e.g., 10,000 x g for 30 min) visual_check->centrifuge Fluorescence positive filter 4. Sterile-filter the supernatant (0.22 µm filter) centrifuge->filter spe 5. Purify using Solid-Phase Extraction (SPE) (e.g., C18 cartridge) filter->spe wash Wash with H₂O spe->wash elute Elute with H₂O/MeOH + 0.1% HCOOH wash->elute analyze 6. Analyze by HPLC and Mass Spectrometry for purity and identification elute->analyze end End: Purified Pyoverdine analyze->end

Caption: Workflow for pyoverdine purification.

Protocol:

  • Culture Preparation: Inoculate a single colony of P. aeruginosa into an iron-deficient medium such as succinate medium or casamino acid (CAA) medium supplemented with an iron chelator like 250 µM 2,2'-bipyridine (B1663995) to induce pyoverdine production.

  • Incubation: Grow the culture at 37°C with vigorous shaking for 24-72 hours. Production of pyoverdine is indicated by the appearance of a yellow-green fluorescent color in the medium.

  • Harvesting Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 30 minutes).[6]

  • Sterilization: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter to remove any remaining bacteria. This results in a cell-free, pyoverdine-rich filtrate.[6]

  • Purification (Optional): For higher purity, the filtrate can be subjected to solid-phase extraction (SPE) using a C18 cartridge. After loading the filtrate, wash the cartridge with water and elute the pyoverdine with a methanol/water mixture containing 0.1% formic acid.

Quantification of Pyoverdine

Pyoverdine can be quantified based on its distinct fluorescence and absorbance properties.

A. Spectrophotometry (Absorbance):

  • Centrifuge the bacterial culture and collect the cell-free supernatant.

  • Measure the absorbance of the supernatant at 400 nm (A₄₀₀) using a spectrophotometer.

  • Calculate the pyoverdine concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of approximately 19,000 M⁻¹ cm⁻¹.[1] For example, a concentration of 325 µM was reported in the supernatant of P. aeruginosa PAO1 grown in iron-deficient medium.[1]

B. Fluorometry:

  • Collect the cell-free supernatant as described above.

  • Measure the fluorescence in a plate reader or fluorometer with an excitation wavelength of ~405 nm and an emission wavelength of ~460 nm.[6]

  • For absolute quantification, a standard curve using purified pyoverdine of known concentrations should be generated.

  • Note: The fluorescence of pyoverdine is quenched upon binding to iron. To measure total pyoverdine (both apo- and ferri-pyoverdine), iron can be stripped from the complex by adding a strong chelator like 8-hydroxyquinoline (B1678124) before measurement.[3]

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a high-affinity siderophore will remove iron from the blue-colored Fe-CAS complex, causing a color change to orange/yellow.[6]

Protocol for CAS Agar (B569324) Plates (Qualitative/Semi-quantitative):

  • Prepare CAS Indicator Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of water.

    • Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).

    • Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 mL of the FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.[9]

  • Prepare CAS Agar:

    • Prepare a suitable growth medium (e.g., LB agar) and autoclave it.

    • Cool the agar to ~50°C.

    • Aseptically mix the CAS indicator solution with the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).[9]

    • Pour the plates and allow them to solidify.

  • Assay:

    • Spot 5-10 µL of the bacterial culture onto the center of the CAS agar plate.

    • Incubate at the appropriate temperature (e.g., 37°C) for 24-48 hours.

    • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

C. elegans Virulence Assay (Liquid Killing)

This assay quantifies the virulence of P. aeruginosa and the contribution of pyoverdine.

Protocol:

  • Worm Synchronization: Grow C. elegans (e.g., N2 strain) on NGM plates with E. coli OP50 to obtain a population of synchronized L4-stage worms.

  • Bacterial Lawn Preparation: Prepare slow-killing (SK) agar plates by seeding them with the P. aeruginosa strains to be tested (e.g., wild-type and a pvdA mutant).

  • Infection: Transfer synchronized L4 worms to the prepared P. aeruginosa lawns.

  • Liquid Killing Setup:

    • After a set period of infection on plates (e.g., 4 hours), wash the worms off the plates with M9 buffer.

    • Transfer a defined number of worms (e.g., 20-30) into each well of a 96-well plate containing liquid killing medium (e.g., M9 buffer with 5 mg/mL cholesterol) and the respective P. aeruginosa strain.

  • Incubation and Scoring: Incubate the plates at 25°C. Score the number of dead worms at regular intervals (e.g., every 12-24 hours) using a microscope. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis: Plot survival curves (percent survival vs. time) for each bacterial strain. A significant increase in the survival of worms infected with the pyoverdine-deficient mutant compared to the wild-type demonstrates the role of pyoverdine in virulence.[9]

Conclusion and Future Directions

Pyoverdine is a central player in the physiology and pathogenicity of Pseudomonas aeruginosa. Its roles extend beyond simple iron acquisition to include biofilm formation, regulation of virulence, and direct host cell toxicity. The intricate mechanisms of its function and regulation make the pyoverdine system a compelling target for the development of novel anti-virulence therapies. Strategies aimed at inhibiting pyoverdine biosynthesis, blocking its extracellular function, or interfering with its uptake could disarm the pathogen without exerting direct selective pressure for resistance. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical virulence factor and explore new therapeutic avenues against this formidable pathogen.

References

Pyoverdine: A Key Virulence Factor and Therapeutic Target in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyoverdines are fluorescent siderophores produced by Pseudomonas species and related bacteria, playing a pivotal role in their pathogenesis. These molecules are not merely iron scavengers; they are multifaceted virulence factors that influence a range of pathogenic behaviors, including biofilm formation, regulation of other toxins, and direct interactions with host systems. This guide provides an in-depth technical overview of pyoverdine's function as a virulence factor, its complex regulatory networks, quantitative data on its impact, and detailed protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and targeting this critical bacterial system.

Introduction to Pyoverdine

What is Pyoverdine?

Pyoverdine is the primary siderophore produced by fluorescent pseudomonads under iron-limiting conditions.[1][2] Structurally, pyoverdines consist of three main parts: a conserved dihydroxyquinoline chromophore responsible for their characteristic fluorescence, a variable acyl side chain, and a strain-specific peptide chain of 6-14 amino acids.[3] This peptide chain is synthesized by non-ribosomal peptide synthetases (NRPSs) and is responsible for the hexadentate chelation of ferric iron (Fe³⁺) with exceptionally high affinity (Ka ≈ 10³² M⁻¹).[4][5][6] This high affinity allows bacteria to effectively scavenge iron from the host environment, even from host iron-binding proteins like transferrin and lactoferrin.[2][7]

The Critical Role of Iron in Bacterial Pathogenesis

Iron is an essential cofactor for numerous vital cellular processes in nearly all living organisms, including bacteria. It is crucial for DNA biosynthesis, respiration, and various enzymatic reactions.[8] In the host, however, free iron is virtually unavailable, as it is tightly sequestered by proteins such as transferrin, lactoferrin, and ferritin to prevent microbial proliferation.[9][10] This host strategy, known as nutritional immunity, creates an iron-deprived environment that pathogens must overcome to establish an infection.[11] Bacteria like Pseudomonas aeruginosa have evolved sophisticated iron acquisition systems, with pyoverdine being a primary and indispensable weapon to win this competition for iron.[7][9][11]

Pyoverdine's Multifaceted Role in Virulence

Pyoverdine contributes to bacterial pathogenesis through several interconnected mechanisms.[3]

  • High-Affinity Iron Scavenging: Its primary role is to chelate the scarce ferric iron from the host environment and transport it back into the bacterial cell via a specific outer membrane receptor, FpvA.[2][12] This process is critical for bacterial survival and proliferation within the host. Studies have shown that pyoverdine-deficient mutants are severely attenuated in virulence.[2][9][12]

  • Biofilm Formation: Iron acquired via pyoverdine is a crucial signal and nutrient for biofilm development.[2][13] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offer protection from host immune responses and antibiotics. Pyoverdine production is intricately linked with biofilm formation; in some conditions, compromising biofilm development can in turn decrease pyoverdine biosynthesis.[3][7][13][14]

  • Regulatory Signaling Molecule: The iron-pyoverdine complex (ferripyoverdine), upon binding to its receptor FpvA, triggers a signaling cascade.[2] This signal transduction pathway, mediated by the alternative sigma factor PvdS, not only regulates the biosynthesis of pyoverdine itself but also controls the expression of other key virulence factors, including Exotoxin A (a potent protein synthesis inhibitor) and the PrpL protease.[2][4][15]

  • Direct Host Interaction and Toxicity: Emerging evidence suggests pyoverdine can directly impact host cells. It has been shown to translocate into host organisms like C. elegans, where it can strip iron from host components, leading to mitochondrial damage and triggering a distinct host stress response.[10]

Regulation of Pyoverdine Biosynthesis

The production of pyoverdine is a tightly controlled process, ensuring it is synthesized only when needed to avoid the metabolic cost of its production. The regulation occurs primarily at the transcriptional level and involves a sophisticated interplay between an iron-sensing repressor and a specific sigma factor cascade.

The Ferric Uptake Regulator (Fur)

In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to ferrous iron (Fe²⁺), forming a complex that acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to a specific DNA sequence known as the "Fur box" in the promoter regions of iron-regulated genes, blocking their transcription.[2][4][16] In P. aeruginosa, Fur does not directly repress the pyoverdine biosynthesis genes. Instead, it indirectly controls them by repressing the gene encoding the specific sigma factor PvdS.[2][17]

The PvdS Sigma Factor Cascade

When intracellular iron levels are low, Fur is inactive and derepresses the pvdS gene. PvdS is an extracytoplasmic function (ECF) sigma factor that directs RNA polymerase to the promoters of the pyoverdine biosynthesis (pvd) genes, initiating their transcription.[2][4][15][17] This signaling is further modulated by the ferripyoverdine-FpvA interaction at the cell surface. Binding of ferripyoverdine to the FpvA receptor triggers a signal that leads to the release of PvdS from an anti-sigma factor, FpvR, located in the inner membrane, further amplifying the production of pyoverdine and other PvdS-regulated virulence factors.[4][5]

Pyoverdine_Regulation Pyoverdine Biosynthesis Regulatory Pathway cluster_iron_high High Iron Conditions cluster_iron_low Low Iron Conditions Fur Fur-Fe²⁺ Complex pvdS_promoter pvdS Promoter Fur->pvdS_promoter Represses PvdS PvdS Sigma Factor Pvd_Genes Pyoverdine Genes Fur_inactive Fur (inactive) pvdS_promoter_active pvdS Promoter PvdS_active PvdS Sigma Factor pvdS_promoter_active->PvdS_active Expressed Pvd_Genes_active Pyoverdine Genes PvdS_active->Pvd_Genes_active Activates Virulence_Genes Exotoxin A, PrpL PvdS_active->Virulence_Genes Activates

Caption: Pyoverdine Biosynthesis Regulatory Pathway.

Quantitative Impact of Pyoverdine on Virulence

The contribution of pyoverdine to bacterial virulence has been quantified in various experimental models. The data consistently demonstrate that the inability to produce this siderophore leads to a significant reduction in pathogenicity.

Table 1: Contribution of Pyoverdine to In Vivo Virulence in a Murine Burn Model
StrainGenotypeInoculum (CFU)Mortality (%)Citation
P. aeruginosa PAO1Wild-Type1 x 10²100%[9][12]
PAO6606pvd mutant1 x 10²0%[9][12]
PAO6609pvd mutant1 x 10²0%[9][12]
PAO6606 + PVDpvd mutant + exogenous pyoverdine1 x 10²80%[18]

Data derived from studies on burned mice, demonstrating that pyoverdine is essential for virulence at a low inoculum dose.[9][12][18]

Table 2: Effect of Pyoverdine-Related Gene on Biofilm Formation
StrainRelevant GenotypeBiofilm Biomass (Absorbance at 550 nm)% of Wild-TypeCitation
P. aeruginosa PA14Wild-Type~1.8100%[13]
PA14ΔpqsAPQS biosynthesis mutant (impaired PVD production)~0.4~22%[13]

Biofilm formation was quantified using a crystal violet staining assay. The ΔpqsA mutant exhibits poor biofilm formation and concurrently shows impaired pyoverdine production.[13]

Key Experimental Protocols

Protocol 1: Quantification of Pyoverdine Production

This protocol measures pyoverdine based on its intrinsic fluorescence.

Materials:

  • Bacterial culture supernatant

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Fluorometer/spectrofluorometer or plate reader with fluorescence capabilities

  • Microcentrifuge tubes or 96-well black plates

Procedure:

  • Grow bacteria in an iron-limited medium (e.g., Casamino Acid medium) to induce pyoverdine production.[8]

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Carefully collect the supernatant, which contains the secreted pyoverdine.

  • Dilute the supernatant with Tris-HCl buffer (e.g., a 1:20 v/v dilution is common) to ensure the fluorescence reading is within the linear range of the instrument.[19]

  • Transfer the diluted sample to a cuvette or a well of a black microplate.

  • Measure the fluorescence using an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.[10][19]

  • To normalize for bacterial growth, measure the optical density (OD) of the culture at 600 nm before centrifugation.

  • Express pyoverdine production as Relative Fluorescence Units (RFU) per OD unit (RFU/OD₆₀₀).

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity

The CAS assay is a universal colorimetric method to detect and quantify siderophore production. Siderophores remove iron from the blue CAS-iron complex, causing a color change to orange.[16][20][21]

Materials:

  • CAS dye solution

  • HDTMA (hexadecyltrimethylammonium bromide) solution

  • FeCl₃ solution

  • Buffer solution (e.g., Piperazine-based buffer for liquid assay)

  • Bacterial culture supernatant

  • Spectrophotometer

Procedure:

  • Prepare CAS Assay Solution: A detailed, step-by-step protocol for preparing the blue CAS agar (B569324) or liquid shuttle solution is available in the literature.[15][16][20] This involves carefully mixing solutions of CAS, HDTMA, FeCl₃, and a buffer. All glassware must be acid-washed to remove trace iron.[20][22]

  • Sample Preparation: Grow bacteria and harvest the cell-free supernatant as described in Protocol 5.1.

  • Reaction: Mix 0.5 mL of the bacterial supernatant with 0.5 mL of the CAS assay solution.[23]

  • Incubation: Incubate the mixture at room temperature for a set period (e.g., 20-30 minutes) to allow for the iron chelation reaction to occur.

  • Measurement: Measure the absorbance of the mixture at ~630 nm.

  • Quantification: The decrease in absorbance is proportional to the amount of siderophore produced. A standard curve using a known siderophore (e.g., deferoxamine) can be used for absolute quantification. Results are often expressed as a percentage of siderophore activity relative to an uninoculated media control.

CAS_Assay_Workflow Chrome Azurol S (CAS) Assay Workflow start Start: Bacterial Culture in Low-Iron Medium centrifuge Centrifuge Culture to Pellet Cells start->centrifuge supernatant Collect Cell-Free Supernatant (Contains Pyoverdine) centrifuge->supernatant mix Mix Supernatant with CAS Reagent supernatant->mix prepare_cas Prepare Blue CAS Assay Reagent (CAS + Iron + HDTMA) prepare_cas->mix incubate Incubate at Room Temperature mix->incubate color_change Observe Color Change (Blue -> Orange/Yellow) incubate->color_change measure Measure Absorbance at 630 nm color_change->measure end End: Quantify Siderophore Activity measure->end

Caption: Chrome Azurol S (CAS) Assay Workflow.

Protocol 3: In Vivo Virulence Assessment using Galleria mellonella

The greater wax moth larva, Galleria mellonella, is a widely used invertebrate model to assess bacterial virulence due to its affordability, ethical considerations, and an innate immune system with similarities to that of vertebrates.[5][24][25]

Materials:

  • G. mellonella larvae (last-instar, ~200-300 mg)

  • Bacterial culture (P. aeruginosa)

  • Phosphate-buffered saline (PBS) or 10 mM MgSO₄

  • 10 µL Hamilton syringe or similar microinjection setup

  • Incubator set to 37°C

  • Sterile petri dishes

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa. Sub-culture and grow to the mid-logarithmic phase.

  • Pellet the bacteria by centrifugation, wash, and resuspend in sterile PBS to a desired concentration (e.g., OD₆₀₀ of ~0.2).[5][24] Perform serial dilutions and plate on agar to determine the exact colony-forming units (CFU)/mL.

  • Injection: Select healthy, uniformly sized larvae. Inject 10 µL of the bacterial suspension into the hemocoel via the last left proleg.[5] A control group should be injected with sterile PBS to account for physical trauma.[18]

  • Incubation: Place groups of 10-15 larvae in sterile petri dishes and incubate at 37°C in the dark.[18]

  • Monitor Survival: Record the number of dead larvae at regular intervals (e.g., every few hours) over a 48-72 hour period. Larvae are considered dead when they are non-responsive to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between groups infected with wild-type vs. pyoverdine-deficient mutant strains. The time to 50% mortality (LT₅₀) or the dose to achieve 50% mortality (LD₅₀) can be calculated to quantify virulence.[4][5][24]

Pyoverdine as a Drug Target

Given its critical role in pathogenesis, pyoverdine biosynthesis and uptake pathways represent attractive targets for the development of novel anti-virulence therapies.[26]

  • Inhibition of Biosynthesis: Small molecules that inhibit key enzymes in the pyoverdine synthesis pathway can effectively block its production, thereby reducing bacterial fitness in the host.

  • "Trojan Horse" Strategy: This approach involves linking an antibiotic to a pyoverdine molecule. The bacterium actively transports the pyoverdine-antibiotic conjugate into the cell via the FpvA receptor, delivering a lethal payload and bypassing conventional resistance mechanisms.[3]

  • Receptor Blocking: Molecules that block the FpvA receptor could prevent the uptake of ferripyoverdine, effectively starving the bacterium of iron.

  • Disruption of Function: Certain compounds, such as gallium, can disrupt pyoverdine function. Gallium(III) can substitute for iron(III) in pyoverdine, but this complex cannot be processed by the bacterium, leading to disruption of iron homeostasis.

Conclusion

Pyoverdine is far more than a simple iron chelator; it is a central hub in the virulence network of Pseudomonas aeruginosa and other pathogenic bacteria. Its functions in iron acquisition, biofilm formation, and gene regulation make it indispensable for establishing and maintaining infection. The detailed understanding of its structure, function, and regulation provides a solid foundation for the rational design of novel therapeutics aimed at disarming pathogens rather than killing them outright, a strategy that may impose less selective pressure for the development of resistance. Continued research into the complex biology of pyoverdine will undoubtedly unveil new vulnerabilities to be exploited in the fight against multidrug-resistant infections.

References

The Fluorescent Heart of Pyoverdine: A Technical Guide to its Chromophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of pyoverdine's functionality: its fluorescent chromophore. Pyoverdine, a class of siderophores produced by Pseudomonas species, plays a critical role in iron acquisition, virulence, and cell signaling.[1][2][3] At the center of these activities is its unique dihydroxyquinoline-derived chromophore, which imparts the molecule with its characteristic yellow-green fluorescence.[2][4] This guide provides a comprehensive overview of the chromophore's fluorescent properties, the biochemical pathways it participates in, and detailed experimental protocols for its study.

Physicochemical and Fluorescent Properties of the Pyoverdine Chromophore

The pyoverdine molecule is a complex structure comprising three key components: a conserved dihydroxyquinoline chromophore, a variable peptide chain of 6 to 14 amino acids, and a side chain derived from a dicarboxylic acid.[2][4][5] The chromophore, specifically (1S)-5-amino-2,3-dihydro-8,9-dihydroxy-1H-pyrimido[1,2-a]quinoline-1-carboxylic acid, is the source of pyoverdine's fluorescent properties.[5][6]

Spectral Characteristics

The fluorescence of the pyoverdine chromophore is characterized by its bright and relatively photostable emission.[5] The specific excitation and emission maxima can vary slightly depending on the specific pyoverdine isoform and environmental conditions.

Table 1: Spectral Properties of Pyoverdine Chromophore

PropertyValueNotes
Excitation Maximum (λex) ~400 nm (at neutral pH)Can be influenced by pH.[6][7]
Emission Maximum (λem) ~447-467 nmThe emission is strongly quenched upon binding to ferric iron (Fe³⁺).[6][8]
Molar Extinction Coefficient (ε) 1.4 x 10⁴ - 1.65 x 10⁴ M⁻¹cm⁻¹ at ~405 nmVaries slightly between different pyoverdine types and measurement conditions.[9][10] Some sources report values as high as 2.8 x 10⁻³ mol⁻¹cm⁻¹ for pyoverdinpss.
Factors Influencing Fluorescence

The fluorescence of the pyoverdine chromophore is highly sensitive to its environment, a property that is central to its biological function and its utility as a research tool.

1.2.1. pH Dependence:

The absorption and, to a lesser extent, the fluorescence spectra of pyoverdine are pH-dependent.[11][12] At lower pH values (around 3.0-5.0), the absorption spectrum may show peaks around 385 nm, while at neutral pH (around 7.0), a major peak is observed at approximately 410 nm.[13] Maximum fluorescence is typically observed around pH 7.0.[12]

1.2.2. Metal Ion Interaction:

The most significant factor influencing pyoverdine's fluorescence is its interaction with metal ions.

  • Iron (Fe³⁺ and Fe²⁺): The primary biological function of pyoverdine is to chelate and transport ferric iron (Fe³⁺). Upon binding Fe³⁺, the fluorescence of the chromophore is strongly quenched.[5][11] Ferrous iron (Fe²⁺) also quenches pyoverdine fluorescence, and interestingly, the quenching by Fe²⁺ is much faster than by Fe³⁺ at physiological pH.[7] This has led to suggestions that pyoverdines can bind and oxidize ferrous ions.[7]

  • Other Metal Ions: The pyoverdine chromophore can also interact with other metal ions, leading to varied effects on its fluorescence. For instance, binding to Gallium (Ga³⁺) can enhance the quantum yield of pyoverdine. Aluminum (Al³⁺) can also cause a very large increase in fluorescence, while Copper (Cu²⁺) initially causes a decrease, which can be followed by an increase over time.[11]

Table 2: Effect of Various Metal Ions on Pyoverdine Fluorescence

Metal IonObservation after 60 seconds (equimolar concentration)Observation after 24 hours (equimolar concentration)
Ca²⁺, Mn²⁺, Mg²⁺, Zn²⁺ No significant change[11]Very little change[11]
Al³⁺ Small increase (~109%)[11]Very large increase (~270%)[11]
Cu²⁺ Decrease (~83%)[11]Increase (~113%)[11]
Fe³⁺ Significant decrease (~66%)[11]Complete quenching (~0%)[11]
Fe²⁺ No significant change[11]Large decrease (~15%)[11]

Biosynthesis and Signaling Pathways

The production and function of the pyoverdine chromophore are tightly regulated through complex biochemical pathways.

Pyoverdine Biosynthesis

The biosynthesis of pyoverdine is a multi-step process that begins in the cytoplasm and is completed in the periplasm. It involves a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).[6][14]

The process starts with the synthesis of a precursor molecule called ferribactin, which is not fluorescent.[14] This precursor is then transported into the periplasm where it undergoes a series of enzymatic modifications, including oxidative cyclization, to form the mature, fluorescent pyoverdine chromophore.[6][15] Key enzymes in this process include PvdL, PvdI, PvdD, PvdH, PvdA, PvdF, PvdQ, PvdP, and PvdO.[2][6]

Pyoverdine_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Ornithine L-Ornithine PvdA PvdA L_Ornithine->PvdA Hydroxylation L_Aspartate L-Aspartate β-semialdehyde PvdH PvdH L_Aspartate->PvdH Amino_Acids Amino Acids NRPS PvdL, PvdI, PvdD (NRPSs) Amino_Acids->NRPS Myristic_Acid Myristic Acid Myristic_Acid->NRPS L_fOHOrn L-N5-formyl-N5- hydroxyornithine PvdA->L_fOHOrn Hydroxylation PvdF PvdF PvdF->NRPS L_Dab L-Dab PvdH->L_Dab Acylated_Ferribactin Acylated Ferribactin (non-fluorescent) NRPS->Acylated_Ferribactin L_fOHOrn->PvdF Formylation L_Dab->NRPS PvdQ PvdQ Acylated_Ferribactin->PvdQ Deacylation PvdE PvdE (ABC Transporter) Acylated_Ferribactin->PvdE Ferribactin Ferribactin PvdQ->Ferribactin Deacylation PvdP PvdP Dihydropyoverdine Dihydropyoverdine PvdP->Dihydropyoverdine Oxidative Cyclization PvdO PvdO Pyoverdine_Chromophore Pyoverdine (fluorescent) PvdO->Pyoverdine_Chromophore Final Oxidation PvdN PvdN Modified_Pyoverdine Modified Pyoverdine PvdN->Modified_Pyoverdine Side-chain Modification PtaA PtaA PtaA->Modified_Pyoverdine Side-chain Modification Ferribactin->PvdP Oxidative Cyclization Dihydropyoverdine->PvdO Final Oxidation Pyoverdine_Chromophore->PvdN Side-chain Modification Pyoverdine_Chromophore->PtaA Side-chain Modification PvdRT_OmpQ PvdRT-OmpQ (Efflux Pump) Modified_Pyoverdine->PvdRT_OmpQ Secretion PvdE->Ferribactin Transport Extracellular Extracellular Space PvdRT_OmpQ->Extracellular

Pyoverdine Biosynthesis Pathway
Pyoverdine-Mediated Signaling

Beyond its role in iron transport, the pyoverdine-Fe³⁺ complex, also known as ferripyoverdine, acts as a signaling molecule.[1][16] This signaling cascade regulates the expression of pyoverdine biosynthesis genes and other virulence factors. The pathway involves the outer membrane receptor FpvA, the anti-sigma factor FpvR, and the sigma factor PvdS.[1][4][16]

Binding of ferripyoverdine to FpvA initiates a signal that is transduced across the inner membrane via FpvR.[1][16] This leads to the release of PvdS from FpvR-mediated sequestration, allowing PvdS to activate the transcription of genes involved in pyoverdine synthesis and the production of virulence factors like exotoxin A and the protease PrpL.[1][4]

Pyoverdine_Signaling cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Pyoverdine Pyoverdine Fe3 Fe³⁺ Ferripyoverdine Ferripyoverdine FpvA FpvA Receptor Ferripyoverdine->FpvA Binds Signal_Transduction Signal Transduction FpvA->Signal_Transduction Signal FpvR FpvR (Anti-Sigma Factor) Signal_Transduction->FpvR Signal_Transduction->FpvR Alters FpvR conformation PvdS PvdS (Sigma Factor) FpvR->PvdS Sequesters FpvR->PvdS Releases RNA_Polymerase RNA Polymerase PvdS->RNA_Polymerase Binds Pvd_Genes pyoverdine biosynthesis genes RNA_Polymerase->Pvd_Genes Activates Transcription Virulence_Genes virulence factor genes (toxA, prpL) RNA_Polymerase->Virulence_Genes Activates Transcription Fluorescence_Quenching_Workflow start Start prep_pvd Prepare Purified Pyoverdine Solution start->prep_pvd prep_metal Prepare Metal Ion Stock Solution start->prep_metal measure_initial Measure Initial Fluorescence (F₀) prep_pvd->measure_initial prep_metal->measure_initial add_metal Add Known Volume of Metal Ion Solution measure_initial->add_metal measure_final Measure Final Fluorescence (F) add_metal->measure_final calculate Calculate Quenching (F/F₀) measure_final->calculate end End calculate->end

References

The Genetic Regulation of Pyoverdine Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pyoverdine, the primary siderophore of Pseudomonas aeruginosa, is a critical virulence factor and a key component in iron acquisition. Its production is a tightly regulated process, governed by a complex network of genetic and environmental signals. This guide provides an in-depth examination of the core genetic regulatory circuits controlling pyoverdine biosynthesis, intended for researchers, scientists, and drug development professionals. We will dissect the key signaling pathways, present available quantitative data, and outline the experimental methodologies used to elucidate these mechanisms.

Introduction to Pyoverdine and its Importance

Pyoverdines are fluorescent siderophores produced by fluorescent pseudomonads to scavenge iron, an essential nutrient, from the environment.[1][2][3] In pathogenic species like Pseudomonas aeruginosa, pyoverdine is a significant virulence factor, crucial for establishing infections.[4][5][6] Its biosynthesis is a complex process involving numerous genes, primarily located in the pvd and pvc gene clusters.[6][7][8][9] The regulation of these genes is a sophisticated process, ensuring that pyoverdine is produced only when necessary, primarily under conditions of iron starvation. Understanding this regulatory network is paramount for developing novel therapeutic strategies that target bacterial iron acquisition.

The Core Regulatory Cascade: Iron-Dependent Regulation

The central mechanism governing pyoverdine production is a direct response to intracellular iron concentrations. This regulation is orchestrated by a cascade of proteins that sense iron levels and accordingly modulate the expression of pyoverdine biosynthesis genes.

The Ferric Uptake Regulator (Fur): The Master Iron Sensor

The primary sensor of iron status in P. aeruginosa is the Ferric Uptake Regulator (Fur) protein.[1][2][6][10] In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, thereby blocking their transcription.[6][10][11]

The PvdS Sigma Factor: The Key Activator

The direct target of Fur repression in the pyoverdine regulatory cascade is the pvdS gene.[6][10][12] PvdS is an alternative sigma factor of the extracytoplasmic function (ECF) family.[1][2][4][10][12] Under iron-limiting conditions, Fur does not bind iron and is released from the pvdS promoter, leading to the transcription and translation of PvdS.[6][10] PvdS then associates with the RNA polymerase core enzyme to direct the transcription of the pyoverdine biosynthesis genes, including the pvd and pvc operons.[7][8][9][12]

The Fpv System: A Positive Feedback Loop

The regulation of pyoverdine is further refined by a cell-surface signaling system involving the ferripyoverdine receptor FpvA, the anti-sigma factor FpvR, and another ECF sigma factor, FpvI.[1][2][4]

  • FpvA: The outer membrane receptor that recognizes and transports iron-loaded pyoverdine (ferripyoverdine) into the periplasm.[1][2][4]

  • FpvR: An inner membrane anti-sigma factor that sequesters PvdS and FpvI, preventing them from activating their target genes in the absence of the ferripyoverdine signal.[1][2][4]

  • FpvI: An ECF sigma factor that specifically controls the expression of the fpvA gene.[1][2][4][6]

When ferripyoverdine binds to FpvA, a signal is transduced across the outer membrane, leading to the proteolytic degradation of FpvR.[4] This releases PvdS and FpvI, allowing them to activate the transcription of the pyoverdine biosynthesis genes and the fpvA receptor gene, respectively. This creates a positive feedback loop, amplifying pyoverdine production and uptake.[4]

Pyoverdine_Iron_Regulation cluster_conditions Cellular Iron Status cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm & Outer Membrane High Iron High Iron Fur Fur High Iron->Fur activates Low Iron Low Iron Low Iron->Fur inactivates pvdS_promoter pvdS promoter Fur->pvdS_promoter represses PvdS PvdS RNAP RNA Polymerase PvdS->RNAP binds FpvR_cyto FpvR (cyto) FpvR_cyto->PvdS sequesters pvd_genes pvd genes RNAP->pvd_genes transcribes Pyoverdine_precursor Pyoverdine Precursor pvd_genes->Pyoverdine_precursor synthesis FpvA FpvA Receptor FpvR_peri FpvR (peri) FpvA->FpvR_peri signals degradation FpvR_peri->FpvR_cyto Ferripyoverdine Ferripyoverdine Ferripyoverdine->FpvA binds pvdS_promoter->PvdS expression

Core iron-dependent regulatory pathway of pyoverdine production.

Integration of Other Regulatory Networks

The production of pyoverdine is not solely dependent on iron availability. Other global regulatory networks, sensing different cellular and environmental cues, also modulate its synthesis.

Quorum Sensing

Quorum sensing (QS), a cell-density-dependent communication system, influences pyoverdine production. The las and pqs QS systems have been shown to positively regulate pyoverdine synthesis.[13][14][15][16] Mutants in lasR exhibit a reproducible decrease in pyoverdine production.[14][16] The Pseudomonas quinolone signal (PQS) has also been shown to promote pyoverdine production, potentially by inducing cell aggregation.[13] This suggests that P. aeruginosa integrates information about population density into its decision to invest in the costly production of this public good.

Cyclic di-GMP Signaling

The intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of the transition between motile and sessile lifestyles, including biofilm formation.[2][17] Elevated levels of c-di-GMP have been shown to promote pyoverdine synthesis, linking its production to the biofilm state.[18][19][20] This connection is logical, as iron scavenging would be particularly important for the high-density communities within a biofilm.

Regulatory_Inputs cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Networks Iron Starvation Iron Starvation Fur_PvdS Fur/PvdS Cascade Iron Starvation->Fur_PvdS High Cell Density High Cell Density QS Quorum Sensing (las, pqs) High Cell Density->QS Biofilm Formation Biofilm Formation c_di_GMP c-di-GMP Signaling Biofilm Formation->c_di_GMP Pyoverdine Pyoverdine Production Fur_PvdS->Pyoverdine major activation QS->Pyoverdine positive modulation c_di_GMP->Pyoverdine positive modulation Experimental_Workflow cluster_genetic Genetic Manipulation cluster_analysis Phenotypic & Molecular Analysis Mutagenesis Gene Deletion/ Insertion PVD_Assay Pyoverdine Quantification (Fluorescence/Absorbance) Mutagenesis->PVD_Assay RNA_Quant RNA Quantification (qRT-PCR, RPA) Mutagenesis->RNA_Quant Reporter Promoter-Reporter Fusions (e.g., lacZ) Reporter->PVD_Assay Conclusion Elucidate Regulatory Role PVD_Assay->Conclusion RNA_Quant->Conclusion Protein_DNA Protein-DNA Binding (EMSA) Protein_DNA->Conclusion Hypothesis Hypothesize Gene Function Hypothesis->Mutagenesis Hypothesis->Reporter Hypothesis->Protein_DNA in vitro validation

References

The Kaleidoscopic World of Pyoverdines: A Technical Guide to Their Structural Diversity Across Pseudomonas Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a fascinating and structurally diverse class of siderophores produced by fluorescent Pseudomonas species. These molecules play a critical role in bacterial survival by scavenging iron, an essential nutrient, from the environment. Beyond their primary function in iron acquisition, pyoverdines are increasingly recognized for their involvement in virulence, biofilm formation, and interspecies competition. This technical guide provides an in-depth exploration of the structural diversity of pyoverdines, the intricate biosynthetic and regulatory pathways governing their production, and the experimental methodologies employed for their characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with Pseudomonas and interested in harnessing the potential of these unique natural products.

The Structural Architecture of Pyoverdines

Pyoverdines are complex chromopeptides, meaning they consist of a light-absorbing chromophore and a peptide chain. Their general structure can be dissected into three distinct components: a conserved chromophore, a highly variable peptide backbone, and a variable acyl side chain.[1][2]

  • The Chromophore: This dihydroxyquinoline-derived core is responsible for the characteristic yellow-green fluorescence of pyoverdines and is a conserved feature across all known structures.[2][3] It plays a crucial role in iron chelation.

  • The Peptide Backbone: This is the primary source of structural diversity among pyoverdines. It consists of 6 to 14 amino acids, often including non-proteinogenic and D-isomeric forms.[2][4] The specific amino acid sequence is strain-specific and is synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[5][6] The peptide chain can be linear or cyclic.[6]

  • The Acyl Side Chain: Attached to the chromophore, this component is typically derived from a dicarboxylic acid, such as succinate (B1194679), malate, or α-ketoglutarate, or their corresponding amides.[7] While less variable than the peptide chain, different acyl groups can be found on pyoverdines produced by a single strain.

The immense structural diversity, primarily within the peptide backbone, is a key feature that allows for the specific recognition and uptake of iron-loaded pyoverdines by the producing strain, providing a competitive advantage in iron-limited environments. To date, over 100 different pyoverdine structures have been identified.[6]

Tabulated Overview of Pyoverdine Structural Diversity

The following table summarizes the structural variations of pyoverdines from a selection of Pseudomonas species and strains, highlighting the diversity in their peptide backbones.

Pseudomonas SpeciesStrainPyoverdine TypePeptide Backbone SequenceAcyl Side ChainReference(s)
Pseudomonas aeruginosaPAO1Type ID-Ser-L-Arg-D-Ser-L-fOHOrn-(L-Lys-L-fOHOrn-L-Thr-L-Thr)Succinamide/Succinate[1][6]
Pseudomonas aeruginosaATCC 27853Type IID-Ser-L-Dab-L-fOHOrn-D-Ser-L-Orn-L-cOHOrnSuccinamide/Succinate[6]
Pseudomonas aeruginosaR'Type IIID-Ser-L-Lys-L-fOHOrn-L-Ser-L-fOHOrn-GlySuccinamide/Succinate[8]
Pseudomonas fluorescensSBW25L-Ser-D-Dab-L-Ala-Gly-D-Ser-L-cOHOrn-L-SerSuccinamide/Succinate[9]
Pseudomonas fluorescensATCC 13525L-Ser-D-Dab-L-Ala-Gly-D-Ser-L-cOHOrn-L-SerSuccinamide/Succinate[9]
Pseudomonas putidaKT2440L-Ser-D-Orn-L-Asp-D-aThr-L-Ser-(L-cOHOrn)Succinamide/Succinate[10]
Pseudomonas fulvaNBRC 16639L-Lys-L-OH-His-D-Ser-L-Glu-D-Ser-L-cOHOrnMalic acid/Malamide[11]
Pseudomonas entomophilaL48L-Ser-D-Dab-L-Gln-L-Ser-D-aThr-L-Ser-L-cOHOrnSuccinamide/Succinate[10]

Abbreviations: D-Ser (D-Serine), L-Arg (L-Arginine), L-fOHOrn (L-N5-formyl-N5-hydroxyornithine), L-Lys (L-Lysine), L-Thr (L-Threonine), L-Dab (L-2,4-diaminobutyric acid), L-Orn (L-Ornithine), L-cOHOrn (L-cyclo-N5-hydroxyornithine), Gly (Glycine), L-Ala (L-Alanine), L-Asp (L-Aspartic acid), D-aThr (D-allo-Threonine), L-OH-His (L-hydroxy-Histidine), L-Glu (L-Glutamic acid), L-Gln (L-Glutamine).

Experimental Protocols for Pyoverdine Analysis

The characterization of pyoverdine structures requires a multi-step experimental workflow, from production and isolation to detailed structural elucidation.

Pyoverdine Production and Isolation

Objective: To induce pyoverdine production in Pseudomonas and isolate it from the culture supernatant.

Methodology:

  • Bacterial Culture: Inoculate the desired Pseudomonas strain in an iron-deficient medium, such as succinate medium or casamino acid medium, supplemented with an iron chelator like 2,2'-bipyridine (B1663995) to enhance pyoverdine production.[12][13] Incubate the culture with shaking for 24-48 hours at the optimal growth temperature for the strain.

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[12]

    • Load the filtered supernatant onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

    • Elute the pyoverdines with a methanol-water mixture (e.g., 70% methanol).[12]

  • Concentration: Concentrate the eluted pyoverdine fraction, for example, by rotary evaporation or lyophilization.

Structural Elucidation by UHPLC-HR-MS/MS

Objective: To separate pyoverdine isoforms and determine their mass and peptide sequence.

Methodology:

  • Chromatographic Separation:

    • Dissolve the concentrated pyoverdine extract in a suitable solvent (e.g., water/methanol).

    • Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 reversed-phase column.

    • Employ a gradient elution program using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[12][13]

  • High-Resolution Mass Spectrometry (HR-MS):

    • Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire full scan MS data in positive ion mode to determine the accurate masses of the eluting pyoverdine species.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the detected pyoverdine precursor ions.

    • Fragment the precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence of the peptide backbone.[14] Specialized software and databases can aid in the interpretation of the fragmentation spectra.

Structural Confirmation by NMR Spectroscopy

Objective: To obtain detailed three-dimensional structural information and confirm the amino acid composition and connectivity.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of a single pyoverdine isoform is required. The sample is typically dissolved in a deuterated solvent (e.g., D₂O).

  • NMR Experiments: A suite of one- and two-dimensional NMR experiments are performed, including:

    • ¹H NMR: To identify the types of protons present.

    • ¹³C NMR: To identify the types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the sequence of amino acids.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure.

  • Data Analysis: The collective data from these experiments are used to piece together the complete structure of the pyoverdine molecule.[15][16]

Signaling Pathways and Experimental Workflows

The production of pyoverdine is tightly regulated in response to iron availability. This regulation involves a complex signaling cascade. Furthermore, the biosynthesis of the pyoverdine molecule itself is a multi-step process orchestrated by a series of enzymes encoded by the pvd gene cluster.

Pyoverdine Biosynthesis Pathway

The biosynthesis of pyoverdine is a modular process carried out by non-ribosomal peptide synthetases (NRPSs) and a number of accessory enzymes. The genes encoding these enzymes are typically clustered together in the pvd locus on the Pseudomonas chromosome.[5][6]

Pyoverdine_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Precursors Amino Acid Precursors (L-Glu, D-Tyr, L-Dab, etc.) PvdA_F_H PvdA, PvdF, PvdH (Precursor Modification) Precursors->PvdA_F_H PvdL PvdL (NRPS) Initiation & Chromophore Precursor Precursors->PvdL PvdA_F_H->PvdL PvdI_J_D PvdI, PvdJ, PvdD (NRPSs) Peptide Chain Elongation & Termination PvdL->PvdI_J_D Ferribactin Ferribactin (Pyoverdine Precursor) PvdI_J_D->Ferribactin PvdE PvdE (ABC Transporter) Ferribactin->PvdE Export PvdP_O_Q PvdP, PvdO, PvdQ (Chromophore Maturation) PvdE->PvdP_O_Q Transported Ferribactin Pyoverdine Mature Pyoverdine PvdP_O_Q->Pyoverdine Modification

Caption: Simplified workflow of pyoverdine biosynthesis in Pseudomonas aeruginosa.

Regulatory Cascade of Pyoverdine Production

The expression of the pvd genes is primarily controlled by the availability of iron through a signaling cascade involving the global iron regulator Fur (Ferric uptake regulator) and a set of pyoverdine-specific regulatory proteins.

Pyoverdine_Regulation cluster_environment Environment cluster_cell Bacterial Cell edge_inhibit edge_inhibit Fe3 High Iron (Fe³⁺) Fur Fur (Ferric Uptake Regulator) Fe3->Fur Binds to NoFe3 Low Iron PvdS PvdS (Sigma Factor) NoFe3->PvdS De-repression FpvI FpvI (Sigma Factor) NoFe3->FpvI De-repression Fur->PvdS Represses transcription Fur->FpvI Represses transcription pvd_genes pvd Genes (Biosynthesis) PvdS->pvd_genes Activates transcription fpvA_gene fpvA Gene (Receptor) FpvI->fpvA_gene Activates transcription FpvR FpvR (Anti-Sigma Factor) FpvR->PvdS Inhibits activity FpvR->FpvI Inhibits activity

Caption: Key regulatory pathways for pyoverdine production in response to iron availability.

Experimental Workflow for Characterizing Pyoverdine Diversity

A systematic approach is required to explore and characterize the diversity of pyoverdines from a collection of Pseudomonas isolates.

Pyoverdine_Diversity_Workflow Isolates Pseudomonas Isolates Culture Growth in Iron-Deficient Media Isolates->Culture Genomic_Analysis Genomic Analysis (pvd Gene Cluster Sequencing) Isolates->Genomic_Analysis Extraction Pyoverdine Extraction (SPE) Culture->Extraction UHPLC_MS UHPLC-HR-MS/MS Analysis (Mass & Fragmentation) Extraction->UHPLC_MS Data_Analysis Data Analysis (Sequence Determination) UHPLC_MS->Data_Analysis NMR NMR Spectroscopy (Structural Confirmation for Novel Structures) Data_Analysis->NMR If novel Comparison Comparative Analysis & Database Building Data_Analysis->Comparison Genomic_Analysis->Data_Analysis Correlate genotype with chemotype

References

The Pivotal Role of Pyoverdine in Bacterial Biofilm Formation and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are fluorescent siderophores primarily produced by Pseudomonas species, renowned for their high affinity for ferric iron (Fe³⁺). Beyond their critical role in iron acquisition, pyoverdines are integral to bacterial pathogenesis, acting as signaling molecules that regulate virulence factors and, significantly, orchestrate the formation and maturation of biofilms.[1][2][3] Biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), confer enhanced resistance to antimicrobial agents and host immune responses, posing a formidable challenge in clinical and industrial settings.[2][4][5][6] This technical guide provides an in-depth exploration of the multifaceted role of pyoverdine in biofilm formation and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks involved.

Quantitative Data Summary: Pyoverdine's Impact on Biofilm Formation

The interplay between pyoverdine and biofilm formation is quantifiable and influenced by genetic and environmental factors. The following tables summarize key findings from various studies.

Condition/MutantEffect on Pyoverdine ProductionEffect on Biofilm FormationReference(s)
Iron-Limiting ConditionsIncreased pyoverdine production.Essential for robust biofilm formation; mutants unable to produce pyoverdine form thin, underdeveloped biofilms.[7][8][7][8]
Iron-Replete ConditionsBiofilm formation is necessary for pyoverdine production.Pyoverdine-deficient mutants can form biofilms, suggesting iron availability dictates the necessity of pyoverdine.[9][10][9][10]
pvdD or pvdP gene deletion (Pyoverdine synthesis)Significantly reduced or abolished.Reduced biofilm formation, particularly under iron-limiting conditions.[11][12][13][11][12][13]
lasR/rhlR deletion (Quorum Sensing)Defective pyoverdine production.Defective biofilm formation.[12][13][14][15][16][12][13][14]
High intracellular c-di-GMP levelsIncreased pyoverdine production (biofilm-dependent).Increased biofilm formation.[17][18][17][18]
Low intracellular c-di-GMP levelsDecreased pyoverdine production.Decreased biofilm formation.[17][17]
Addition of exogenous PQSInduces pyoverdine production, even in biofilm-deficient mutants, through cell aggregation.[9][19]Promotes cell aggregation.[9][19][9][19]
Disruption of pqsA geneDecreased pyoverdine production in a biofilm-dependent manner.Impaired biofilm formation.[9][19][9][19]
Treatment with 2-amino-5,6-dimethylbenzimidazole (B145704) (biofilm inhibitor)Attenuated pyoverdine production.[2][17]Inhibits biofilm formation.[2][17][2][17]
Purified Pyoverdine (on other species)Not applicable.Inhibited biofilm formation of E. coli, E. faecalis, and P. mirabilis by 62-89%.[20][20]

Experimental Protocols

Understanding the methodologies used to investigate the pyoverdine-biofilm relationship is crucial for interpreting data and designing future experiments.

Quantification of Biofilm Formation (Crystal Violet Staining)

This is a widely used method to assess the total biomass of a biofilm.

  • Principle: Crystal violet (CV), a basic dye, stains the negatively charged components of the extracellular matrix and bacterial cells. The amount of retained dye is proportional to the biofilm biomass.

  • Protocol:

    • Bacterial cultures are grown in multi-well plates under specific conditions (e.g., static incubation for 24-48 hours).

    • Planktonic (free-floating) cells are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

    • The remaining attached biofilms are stained with a 0.1% crystal violet solution for a defined period (e.g., 15-30 minutes).[15][17][18][19]

    • Excess stain is removed by washing with water.

    • The bound CV is solubilized using a solvent such as 30% acetic acid or ethanol.[17][18][19]

    • The absorbance of the solubilized stain is measured spectrophotometrically at a wavelength of approximately 550 nm. The absorbance value correlates with the biofilm biomass.[17][18][19]

Quantification of Pyoverdine Production

Pyoverdine's intrinsic fluorescence allows for its straightforward quantification.

  • Principle: Pyoverdine exhibits a characteristic fluorescence that can be measured to determine its concentration in culture supernatants.

  • Protocol:

    • Bacteria are grown in a suitable liquid medium (e.g., M9 minimal medium with casamino acids) under conditions that promote pyoverdine production (often iron-limited).[9]

    • The culture is centrifuged to pellet the bacterial cells.

    • The supernatant, containing the secreted pyoverdine, is collected.

    • The fluorescence of the supernatant is measured using a fluorometer or a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.

    • To account for differences in bacterial growth, the fluorescence values are often normalized to the optical density (OD) of the culture at 600 nm.[17][18][19]

    • Alternatively, absorbance at 405 nm can be used to quantify pyoverdine.[15]

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of genes involved in pyoverdine synthesis and biofilm formation.

  • Principle: This technique quantifies the amount of a specific mRNA transcript in a sample, providing insight into gene activity under different conditions.

  • Protocol:

    • RNA is extracted from bacterial cells grown under the desired experimental conditions (e.g., planktonic vs. biofilm-associated cells).

    • The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

    • Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

    • The cDNA is then used as a template for PCR with primers specific to the target genes (e.g., pvdA for pyoverdine synthesis).

    • The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

    • The expression level of the target gene is normalized to that of a stably expressed housekeeping gene to control for variations in RNA input.

Signaling Pathways and Regulatory Networks

The production of pyoverdine and the formation of biofilms are tightly regulated and interconnected through complex signaling networks.

Iron-Dependent Regulation of Pyoverdine and Biofilm Formation

Iron availability is a primary environmental cue. Under iron-limiting conditions, the Ferric Uptake Regulator (Fur) protein is inactive, leading to the derepression of genes for pyoverdine synthesis. The subsequent pyoverdine-mediated iron uptake is then crucial for biofilm development.[7][8][21]

G cluster_conditions Environmental Conditions cluster_regulation Regulatory Cascade cluster_outcomes Phenotypic Outcomes Low_Iron Low Iron Fur Fur Protein Low_Iron->Fur Inactivates High_Iron High Iron High_Iron->Fur Activates pvd_genes Pyoverdine Synthesis Genes (pvd) Fur->pvd_genes Represses Pyoverdine Pyoverdine Production pvd_genes->Pyoverdine Leads to Biofilm Biofilm Formation Pyoverdine->Biofilm Promotes (under low iron)

Caption: Iron-dependent regulation of pyoverdine and biofilm formation.

Pyoverdine Signaling and Virulence Factor Regulation

Pyoverdine itself acts as a signaling molecule. The binding of ferripyoverdine (iron-bound pyoverdine) to its outer membrane receptor, FpvA, initiates a signaling cascade that upregulates the production of pyoverdine and other virulence factors like exotoxin A and the protease PrpL.[9][21][22][23]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe_PVD Ferripyoverdine (Fe-PVD) FpvA FpvA Receptor Fe_PVD->FpvA Binds to FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signals to PvdS PvdS (Sigma factor) FpvR->PvdS Releases Virulence_Genes pvd genes toxA prpL PvdS->Virulence_Genes Activates transcription Virulence_Factors Pyoverdine Exotoxin A Protease PrpL Virulence_Genes->Virulence_Factors Leads to production of

Caption: Ferripyoverdine signaling cascade.

Bidirectional Relationship Between Biofilm and Pyoverdine

Recent studies have revealed a complex, bidirectional regulatory relationship. While pyoverdine is necessary for biofilm formation under iron starvation, biofilm formation itself is required for robust pyoverdine production when iron is not limiting.[2][9] This suggests a model where initial cell aggregation and microcolony formation trigger pyoverdine synthesis.[17][24][25][26]

G cluster_iron_low Low Iron Conditions cluster_iron_high High Iron Conditions PVD_low Pyoverdine Biofilm_low Biofilm Formation PVD_low->Biofilm_low Is essential for Biofilm_high Biofilm Formation / Cell Aggregation PVD_high Pyoverdine Production Biofilm_high->PVD_high Is required for

Caption: Bidirectional regulation of pyoverdine and biofilms.

Integration with Quorum Sensing and c-di-GMP Signaling

Pyoverdine production and biofilm formation are integrated into broader regulatory networks, including quorum sensing (QS) and cyclic di-guanylate (c-di-GMP) signaling. The QS molecule PQS can induce pyoverdine production through cell aggregation, while high levels of the second messenger c-di-GMP promote biofilm formation, which in turn enhances pyoverdine synthesis.[9][17][18][27]

G PQS PQS (Quorum Sensing) Aggregation Cell Aggregation PQS->Aggregation Induces c_di_GMP High c-di-GMP Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes PVD Pyoverdine Production Aggregation->PVD Triggers Biofilm->PVD Required for

Caption: Integration of pyoverdine/biofilm regulation with QS and c-di-GMP.

Conclusion and Future Directions

Pyoverdine's role extends far beyond simple iron scavenging; it is a key architectural and regulatory element in the life cycle of Pseudomonas aeruginosa biofilms. The intricate, bidirectional relationship between pyoverdine production and biofilm development, modulated by iron availability, quorum sensing, and intracellular signaling, underscores the complexity of bacterial social behaviors.

For drug development professionals, this complex interplay presents novel therapeutic avenues. Targeting pyoverdine synthesis or its signaling functions could represent a potent anti-virulence strategy.[28][29] Such an approach may not only limit the pathogen's ability to acquire essential iron but also disrupt the formation of protective biofilms, thereby increasing susceptibility to conventional antibiotics and host immune clearance.[28][29] Further research into the precise molecular mechanisms linking cell aggregation to the initiation of pyoverdine synthesis and the development of specific inhibitors for key proteins in these pathways holds significant promise for combating persistent and resistant bacterial infections.

References

The Ecological Significance of Pyoverdine in Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive microbial world, the acquisition of essential nutrients is a fundamental driver of ecological dynamics. Iron, a critical cofactor for numerous cellular processes, is often a limiting resource in many environments, including within a host during infection. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores plays a pivotal role. Pyoverdines, the fluorescent yellow-green siderophores produced predominantly by fluorescent Pseudomonas species, are among the most potent and well-studied of these iron-chelating molecules. Their exceptionally high affinity for ferric iron (Fe³⁺) not only secures this vital nutrient for the producing organism but also profoundly influences the structure and function of microbial communities.

This technical guide provides a comprehensive overview of the ecological significance of pyoverdine, delving into its core functions in iron acquisition, its role as a signaling molecule, its impact on virulence and biofilm formation, and its function as a public good that fosters complex social interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key microbial secondary metabolite and its potential as a therapeutic target.

Data Presentation

Quantitative Impact of Pyoverdine on Microbial Phenotypes

The production of pyoverdine and its subsequent effects on bacterial behavior have been quantified in numerous studies. The following tables summarize key quantitative data, offering a comparative look at its influence on production levels, biofilm formation, and virulence.

Table 1: Pyoverdine Production in Pseudomonas aeruginosa Strains Under Iron-Limiting Conditions

StrainConditionPyoverdine Concentration (µM)Reference
P. aeruginosa PAO1Iron-deficient succinate (B1194679) medium325[1]
P. aeruginosa PAO1Iron-deficient medium + 0.2 g/L smectite~350[1]
P. aeruginosa PAO1Iron-deficient medium + 10 g/L smectite~10[1]
MDR-PA strains (mean)Ocular infection isolates0.39 ± 0.03 (Absorbance at 405 nm)[2]
S-PA strains (mean)Ocular infection isolates0.28 ± 0.02 (Absorbance at 405 nm)[2]
P. aeruginosa clinical isolatesIron-depleted conditions200 - 500 mg/L[3]

Table 2: Quantitative Effect of Pyoverdine on Biofilm Formation

StrainConditionBiofilm Biomass (Absorbance at 550 nm)Reference
P. aeruginosa K1120 (wild-type)Fe-limited medium~0.8[4]
P. aeruginosa K1203 (ΔpvdD)Fe-limited medium~0.2[4]
P. aeruginosa K1203 (ΔpvdD)+ 10 µM FeCl₃~0.8[4]
MDR-PA group (mean)Clinical isolates39.04 ± 4.88[2]
S-PA group (mean)Clinical isolates21.10 ± 4.19[2]

Table 3: Quantitative Impact of Pyoverdine on Pseudomonas aeruginosa Virulence

Host ModelP. aeruginosa StrainMetricResultReference
Burned miceWild-typeVirulenceVirulent (at 10² CFU)[5]
Burned micePyoverdine-deficient mutantVirulenceAvirulent (at 10² CFU)[5]
Burned micePyoverdine-deficient mutant + purified pyoverdineVirulenceVirulence restored[5]
C. elegansPyoverdine-rich filtrateHost iron content17.5% reduction[6]
Murine pneumoniaHigh pyoverdine producers (clinical isolates)SurvivalDecreased host survival[7]
Murine pneumoniaLow pyoverdine producers (clinical isolates)SurvivalIncreased host survival[7]

Core Ecological Roles of Pyoverdine

High-Affinity Iron Acquisition

The primary and most well-understood function of pyoverdine is to scavenge ferric iron from the environment. With an exceptionally high affinity for Fe³⁺, often in the range of 10³² M⁻¹, pyoverdine can effectively solubilize iron from minerals and even extract it from host iron-binding proteins like transferrin and lactoferrin.[5][8] This ability provides a significant competitive advantage in iron-limited environments. The ferri-pyoverdine complex is then recognized by a specific outer membrane receptor, FpvA, and transported into the periplasm, where the iron is released and subsequently transported into the cytoplasm.

Virulence Factor and Signaling Molecule

Beyond its role in nutrient acquisition, pyoverdine is a key virulence factor for pathogenic Pseudomonas species. Its ability to strip iron from host proteins can directly disrupt host cellular processes.[6] Furthermore, pyoverdine acts as a signaling molecule. The binding of ferri-pyoverdine to the FpvA receptor initiates a signaling cascade that upregulates the expression of not only pyoverdine biosynthesis genes but also other virulence factors, including exotoxin A and the PrpL protease.[9] This regulatory network underscores the intricate connection between iron acquisition and pathogenicity.

Contribution to Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. Pyoverdine plays a crucial role in biofilm development, particularly under iron-limiting conditions.[10] Iron is essential for the initial stages of biofilm formation, and pyoverdine ensures a steady supply of this nutrient to the growing community.[4] Interestingly, there appears to be a bidirectional regulatory relationship, where established biofilms can enhance pyoverdine production.[8]

A Public Good and the Dynamics of Social Cheating

Once secreted, pyoverdine becomes a "public good" that can be utilized by any member of the community possessing the appropriate receptor, not just the producer. This creates a social dilemma. "Cheater" strains can arise that do not produce pyoverdine themselves but can still take up the ferri-pyoverdine complex produced by others.[3] By avoiding the metabolic cost of production, cheaters can gain a fitness advantage and potentially outcompete cooperative, producing strains. This dynamic of cooperation and conflict is a key factor in shaping the genetic and phenotypic diversity of Pseudomonas populations. The frequency of cheaters and cooperators can be influenced by environmental factors such as spatial structure and resource availability.

Experimental Protocols

Quantification of Pyoverdine Production by Spectrophotometry

This protocol allows for the quantification of pyoverdine in bacterial culture supernatants based on its intrinsic fluorescence.

Materials:

  • Bacterial culture grown in iron-limited medium (e.g., succinate medium or CAS broth).

  • Centrifuge and centrifuge tubes.

  • 0.22 µm syringe filters.

  • Spectrophotometer or plate reader capable of measuring absorbance at 400 nm.

  • Cuvettes or microtiter plates.

Methodology:

  • Grow the Pseudomonas strain of interest in an appropriate iron-limited liquid medium to the desired growth phase (e.g., stationary phase).

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • Measure the absorbance of the filtered supernatant at 400 nm.

  • The concentration of pyoverdine can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (for pyoverdine from P. aeruginosa PAO1 at pH 7.0, ε ≈ 19,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.[1]

Chrome Azurol S (CAS) Assay for Siderophore Detection (Liquid Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. Siderophores will remove iron from the CAS-iron complex, causing a color change from blue to orange.

Materials:

  • CAS solution (see below for preparation).

  • Bacterial culture supernatant.

  • Shuttle solution (see below for preparation).

  • Microtiter plate.

  • Plate reader capable of measuring absorbance at 630 nm.

Preparation of CAS Assay Solution:

  • Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

  • Solution 2 (FeCl₃): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of ddH₂O.

  • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution should be dark blue. Autoclave and store in the dark.

Preparation of Shuttle Solution:

  • Dissolve 0.75 g of piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) in 30 ml of ddH₂O.

  • Add 12 g of 5-sulfosalicylic acid.

  • Adjust the pH to 6.8 with 5 M NaOH.

  • Bring the final volume to 100 ml with ddH₂O.

Methodology:

  • Mix equal volumes of CAS assay solution and bacterial culture supernatant in a microtiter plate well.

  • Incubate at room temperature for a designated time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • The amount of siderophore is inversely proportional to the absorbance and can be quantified by comparing to a standard curve of a known siderophore or expressed as percent siderophore units relative to an uninoculated medium control.

Co-culture Competition Assay for Social Cheating

This protocol is designed to study the competitive fitness of a pyoverdine-producing (cooperator) strain versus a non-producing (cheater) strain.

Materials:

  • Pyoverdine-producing Pseudomonas strain.

  • Isogenic pyoverdine non-producing mutant (cheater).

  • Iron-limited liquid medium.

  • Shaker incubator.

  • Apparatus for serial dilutions and plating (e.g., sterile tubes, pipettes, spread plates).

  • Agar (B569324) plates for colony counting (e.g., LB agar). A method to differentiate between the two strains is required (e.g., antibiotic resistance markers, fluorescent reporters).

Methodology:

  • Grow overnight cultures of the cooperator and cheater strains separately in a rich medium (e.g., LB broth).

  • Wash the cells by centrifugation and resuspend them in an iron-limited medium to remove any residual pyoverdine.

  • Adjust the optical density (OD₆₀₀) of each culture to be equal.

  • Mix the cooperator and cheater strains at a defined ratio (e.g., 1:1, 1:99, 99:1) in a fresh iron-limited medium.

  • Take a sample at the beginning of the experiment (t=0) and plate appropriate dilutions on selective agar to determine the initial ratio of the two strains.

  • Incubate the mixed culture under defined conditions (e.g., 37°C with shaking) for a set period (e.g., 24-48 hours).

  • At the end of the incubation period (t=final), take another sample, serially dilute, and plate on selective agar to determine the final ratio of the two strains.

  • Calculate the relative fitness of the cheater compared to the cooperator. A relative fitness greater than 1 indicates that the cheater has a competitive advantage.

Visualizations

Pyoverdine Signaling Pathway

Pyoverdine_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PVD_Fe Ferri-pyoverdine FpvA FpvA Receptor PVD_Fe->FpvA 1. Binding FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR FpvA->FpvR PvdS PvdS (Sigma Factor) FpvR->PvdS RNAP RNA Polymerase PvdS->RNAP 5. Binding pvd_genes pyoverdine biosynthesis genes RNAP->pvd_genes 6. Transcription virulence_genes toxA, prpL genes RNAP->virulence_genes Fur Fur + Fe²⁺ Fur->FpvR Repression Fur->PvdS

Caption: Pyoverdine signaling pathway in P. aeruginosa.

Experimental Workflow: Pyoverdine Quantification

Pyoverdine_Quantification_Workflow start Start step1 Inoculate Pseudomonas in iron-limited medium start->step1 step2 Incubate culture step1->step2 step3 Centrifuge to pellet cells step2->step3 step4 Filter supernatant (0.22 µm) step3->step4 step5 Measure absorbance at 400 nm step4->step5 step6 Calculate pyoverdine concentration step5->step6 end End step6->end

Caption: Workflow for quantifying pyoverdine production.

Logical Relationships of Pyoverdine's Ecological Roles

Pyoverdine_Ecological_Roles Pyoverdine Pyoverdine Production Iron_Acquisition Iron Acquisition Pyoverdine->Iron_Acquisition enables Virulence Virulence Pyoverdine->Virulence acts as signal for Public_Good Public Good Pyoverdine->Public_Good acts as Iron_Acquisition->Virulence contributes to Biofilm Biofilm Formation Iron_Acquisition->Biofilm promotes Biofilm->Pyoverdine enhances Competition Interspecies Competition Public_Good->Competition Cooperation Intraspecies Cooperation Public_Good->Cooperation Cheating Social Cheating Cooperation->Cheating can lead to

Caption: Interconnected ecological roles of pyoverdine.

Conclusion and Future Directions

Pyoverdine is far more than a simple iron scavenger; it is a multifaceted molecule that plays a central role in the ecology and pathogenicity of Pseudomonas and other producing bacteria. Its influence extends from fundamental metabolic processes to complex social behaviors that shape microbial communities. For drug development professionals, the pyoverdine system presents a compelling target. Inhibiting pyoverdine biosynthesis or its uptake could not only starve pathogens of essential iron but also attenuate virulence and disrupt biofilm formation, potentially resensitizing bacteria to conventional antibiotics.

Future research should continue to unravel the complexities of pyoverdine's regulatory networks and its interactions within polymicrobial communities. A deeper understanding of the factors that favor cooperation over cheating could lead to novel strategies to exploit these social dynamics for therapeutic benefit. Furthermore, exploring the diversity of pyoverdine structures and their corresponding receptors across different species and environments will be crucial for developing broad-spectrum anti-virulence agents. The continued study of this remarkable siderophore will undoubtedly yield further insights into the fascinating world of microbial ecology and provide new avenues for combating infectious diseases.

References

Pyoverdine's Tug-of-War: A Technical Guide to the Interaction with Host Iron-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate biological landscape of a host organism, a constant battle for essential nutrients unfolds between the host and invading pathogens. Among the most critical of these nutrients is iron, a vital cofactor for numerous cellular processes in both eukaryotes and prokaryotes. To sequester and transport this essential metal, hosts have evolved a sophisticated arsenal (B13267) of iron-binding proteins, primarily transferrin, lactoferrin, and ferritin. In response, pathogenic bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, have developed their own high-affinity iron acquisition systems. A key component of this system is the production and secretion of siderophores, small-molecule iron chelators. This technical guide provides an in-depth exploration of the interaction between pyoverdine, the primary siderophore of P. aeruginosa, and the host's key iron-binding proteins. Understanding this critical host-pathogen interaction is paramount for the development of novel anti-infective strategies that target bacterial iron metabolism.

Pyoverdine: A High-Affinity Siderophore of Pseudomonas aeruginosa

Pyoverdines are a class of fluorescent siderophores characterized by a dihydroxyquinoline chromophore attached to a peptide chain of varying length and composition. This structural diversity results in different types of pyoverdines, which exhibit remarkable specificity for their cognate uptake systems in the producing bacterium. The defining feature of pyoverdine is its exceptionally high affinity for ferric iron (Fe³⁺), with a reported association constant (Ka) in the range of 10³² M⁻¹, enabling it to effectively scavenge iron from the iron-limited environment of the host[1].

Interaction with Host Iron-Binding Proteins

Pyoverdine's primary mechanism of iron acquisition within a host involves the direct removal of iron from host iron-binding proteins. This process is a complex interplay of binding affinities, kinetics, and, in some cases, the involvement of other bacterial factors.

Transferrin

Transferrin is the primary iron-transport protein in the blood, responsible for delivering iron to cells throughout the body. Under normal physiological conditions, transferrin is only about 30% saturated with iron, leaving a significant iron-binding capacity that contributes to the host's defense against infection. Pyoverdine is capable of directly competing with transferrin for iron.[2] This interaction is dependent on the iron saturation level of transferrin, with pyoverdine more readily acquiring iron from more saturated forms of the protein.[3][4] While direct iron removal occurs, the process can be significantly enhanced by the presence of bacterial proteases, such as elastase, which degrade transferrin, making the iron more accessible to pyoverdine.[5][6]

Lactoferrin

Lactoferrin is another crucial iron-binding glycoprotein (B1211001) found in mucosal secretions, such as tears, saliva, and milk, as well as in the granules of neutrophils. It plays a significant role in the innate immune response by sequestering iron and limiting its availability to invading pathogens. Similar to its interaction with transferrin, pyoverdine can acquire iron from lactoferrin, particularly from its iron-saturated forms.[3][4] The efficiency of iron removal from lactoferrin by pyoverdine is also influenced by the iron saturation state of the protein.[4]

Ferritin

Ferritin is the primary intracellular iron-storage protein, capable of sequestering thousands of iron atoms in a hollow, spherical protein shell. It acts as an iron buffer, protecting cells from iron-induced oxidative stress while maintaining a readily available iron pool. The interaction between pyoverdine and ferritin is less well-characterized in the scientific literature compared to transferrin and lactoferrin. While it is plausible that pyoverdine could mobilize iron from ferritin, detailed quantitative and mechanistic studies are largely unavailable.

Data Presentation: Quantitative Analysis of Pyoverdine-Host Protein Interactions

The following tables summarize the available quantitative data for the interaction of pyoverdine with host iron-binding proteins. It is important to note that there is a significant lack of precise binding affinity (Kd) and kinetic rate constants in the publicly available literature. Much of the existing data is qualitative or semi-quantitative, derived from techniques like fluorescence quenching.

Table 1: Binding Affinity of Pyoverdine for Host Iron-Binding Proteins

Host ProteinPyoverdine TypeMethodBinding Affinity (Kd)Reference
TransferrinNot SpecifiedNot AvailableData not available in published literature
LactoferrinNot SpecifiedNot AvailableData not available in published literature
FerritinNot SpecifiedNot AvailableData not available in published literature

Table 2: Kinetics of Iron Removal from Host Proteins by Pyoverdine

Host ProteinPyoverdine TypeMethodRate ConstantConditionsReference
TransferrinNot SpecifiedSpectrophotometryRate enhanced by elastasepH 7.4[5][6]
LactoferrinNot SpecifiedFluorescence QuenchingIron removal observedpH 7.4, 60-100% iron saturation[3][4]
FerritinNot SpecifiedNot AvailableData not available in published literature

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between pyoverdine and host iron-binding proteins.

Pyoverdine Production and Purification

Objective: To produce and purify pyoverdine from Pseudomonas aeruginosa cultures.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Succinate (B1194679) medium (iron-depleted)

  • Centrifuge and sterile centrifuge bottles

  • 0.22 µm sterile filters

  • Chromatography column

  • Chelating Sepharose resin

  • Copper sulfate (B86663) (CuSO₄) solution

  • Buffers: HEPES, Sodium Acetate (B1210297)

  • EDTA solution

  • Lyophilizer

Protocol:

  • Inoculate a starter culture of P. aeruginosa in a rich medium and grow overnight.

  • Inoculate the iron-depleted succinate medium with the overnight culture and incubate with vigorous shaking for 24-48 hours until the medium turns a characteristic yellow-green color.

  • Centrifuge the culture at high speed to pellet the bacterial cells.

  • Sterile-filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Prepare a chelating Sepharose column and charge it with CuSO₄ solution.

  • Equilibrate the column with HEPES buffer.

  • Load the filtered supernatant onto the column. The pyoverdine will bind to the copper-charged resin.

  • Wash the column extensively with HEPES buffer to remove unbound components.

  • Elute the pyoverdine from the column using a sodium acetate buffer with a lower pH.

  • Collect the fluorescent fractions and pool them.

  • Add EDTA to the pooled fractions to chelate any remaining copper.

  • Desalt the pyoverdine solution using a suitable method (e.g., dialysis or a desalting column).

  • Lyophilize the purified pyoverdine to obtain a powder for long-term storage.

Fluorescence Quenching Assay for Iron Transfer

Objective: To monitor the transfer of iron from a host protein to pyoverdine by measuring the quenching of pyoverdine's intrinsic fluorescence.

Materials:

  • Purified pyoverdine

  • Purified host iron-binding protein (e.g., transferrin, lactoferrin) with a known iron saturation level

  • Spectrofluorometer

  • Cuvettes

  • HEPES buffer (pH 7.4)

Protocol:

  • Prepare a solution of purified pyoverdine in HEPES buffer at a known concentration.

  • Place the pyoverdine solution in a cuvette and measure the baseline fluorescence (excitation ~400 nm, emission ~460 nm).

  • Add a solution of the iron-saturated host protein to the cuvette at a specific concentration.

  • Immediately begin monitoring the fluorescence intensity over time. A decrease in fluorescence indicates the binding of iron to pyoverdine, which quenches its fluorescence.

  • Record the fluorescence quenching kinetics. The rate of quenching can be used to infer the rate of iron transfer.

  • To determine the binding constant, perform titrations with increasing concentrations of the host protein and measure the fluorescence quenching at equilibrium. The data can be fitted to a suitable binding model to calculate the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between pyoverdine and a host iron-binding protein.

Materials:

  • Isothermal Titration Calorimeter

  • Purified pyoverdine

  • Purified host iron-binding protein

  • Identical, extensively dialyzed buffer for both protein and pyoverdine solutions (e.g., HEPES, pH 7.4)

  • Degasser

Protocol:

  • Prepare highly pure and accurately concentrated solutions of the host protein and pyoverdine in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heats of dilution.

  • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Load the host protein solution into the sample cell of the ITC instrument.

  • Load the pyoverdine solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

  • Perform a series of injections of the pyoverdine solution into the protein solution. The instrument will measure the heat change associated with each injection.

  • The raw data will be a series of peaks corresponding to the heat released or absorbed during the binding event.

  • Integrate the peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of pyoverdine to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Bacterial Signaling and Iron Uptake

The interaction of ferri-pyoverdine with the P. aeruginosa cell surface triggers a sophisticated signaling cascade that regulates the expression of genes involved in iron acquisition and virulence.

Upon binding of the ferri-pyoverdine complex to its specific outer membrane transporter, FpvA, a signal is transduced across the outer membrane. This signal leads to the proteolytic cleavage of the anti-sigma factor FpvR, which is located in the inner membrane. The degradation of FpvR releases the extracytoplasmic function (ECF) sigma factor, PvdS, into the cytoplasm. PvdS then associates with RNA polymerase to initiate the transcription of pyoverdine biosynthesis genes, as well as genes encoding for virulence factors such as exotoxin A and the protease PrpL.[7][8]

Host Cellular Response to Pyoverdine

The interaction of pyoverdine with the host is not limited to the extracellular space. Studies have shown that pyoverdine can enter host cells and directly impact their physiology. In murine macrophages, pyoverdine has been shown to be cytotoxic and to disrupt mitochondrial homeostasis.[9] This intracellular activity of pyoverdine suggests that it can directly interfere with the host's intracellular iron pools.

A central regulator of mammalian iron metabolism is the iron regulatory protein (IRP)/iron-responsive element (IRE) system. IRP1 and IRP2 are cytosolic proteins that bind to IREs, which are stem-loop structures in the untranslated regions of mRNAs encoding proteins involved in iron metabolism, such as ferritin and the transferrin receptor. The binding of IRPs to IREs post-transcriptionally regulates the expression of these proteins, thereby controlling cellular iron levels. While it is plausible that pyoverdine's iron-chelating activity within host cells could modulate the IRP/IRE system, direct experimental evidence for this is currently limited. Further research is needed to elucidate the specific signaling pathways in mammalian cells that are affected by pyoverdine and to determine its impact on key iron regulatory networks.

Conclusion and Future Directions

The interaction between pyoverdine and host iron-binding proteins is a critical aspect of P. aeruginosa pathogenesis. This technical guide has summarized the current understanding of these interactions, highlighting the ability of pyoverdine to acquire iron from transferrin and lactoferrin. However, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of these interactions and the specific mechanisms of iron removal from ferritin.

Future research should focus on:

  • Quantitative Characterization: Employing techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance to determine the precise binding affinities and kinetic constants for the interaction of different pyoverdine isoforms with transferrin, lactoferrin, and ferritin.

  • Investigating the Pyoverdine-Ferritin Interaction: Elucidating the mechanisms by which pyoverdine may acquire iron from the host's primary iron storage protein.

  • Host Cell Signaling: Delineating the specific signaling pathways in mammalian cells that are modulated by pyoverdine, with a focus on its impact on the IRP/IRE system and other iron-sensing pathways.

A deeper understanding of these molecular interactions will be instrumental in the design of novel therapeutic strategies that disrupt bacterial iron acquisition, thereby disarming this formidable pathogen.

Mandatory Visualizations

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Pyoverdine_Fe Ferri-pyoverdine FpvA FpvA (Outer Membrane Receptor) Pyoverdine_Fe->FpvA Binding PvdS PvdS (Sigma Factor) RNAP RNA Polymerase PvdS->RNAP Association Pvd_genes Pyoverdine Biosynthesis Genes RNAP->Pvd_genes Transcription Virulence_genes Virulence Factor Genes (toxA, prpL) RNAP->Virulence_genes Transcription FpvR FpvR (Anti-sigma Factor) FpvA->FpvR Signal Transduction Proteolysis Proteolysis FpvR->Proteolysis Cleavage Proteolysis->PvdS Release

Caption: Pyoverdine signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_preparation Sample Preparation cluster_interaction_studies Interaction Studies cluster_data_analysis Data Analysis P_aeruginosa_culture P. aeruginosa Culture (Iron-depleted medium) Pyoverdine_purification Pyoverdine Purification P_aeruginosa_culture->Pyoverdine_purification Host_protein_source Host Protein Source (e.g., human serum) Host_protein_purification Host Protein Purification Host_protein_source->Host_protein_purification Fluorescence_spectroscopy Fluorescence Spectroscopy (Quenching Assay) Pyoverdine_purification->Fluorescence_spectroscopy ITC Isothermal Titration Calorimetry (ITC) Pyoverdine_purification->ITC Host_protein_purification->Fluorescence_spectroscopy Host_protein_purification->ITC Binding_kinetics Binding Kinetics (Rate Constants) Fluorescence_spectroscopy->Binding_kinetics Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermodynamics

Caption: Experimental workflow for studying pyoverdine-host protein interactions.

Iron_Competition cluster_host Host cluster_bacteria Bacteria (P. aeruginosa) Iron Iron (Fe³⁺) Transferrin Transferrin Iron->Transferrin Binding Lactoferrin Lactoferrin Iron->Lactoferrin Binding Ferritin Ferritin Iron->Ferritin Binding Pyoverdine Pyoverdine Iron->Pyoverdine High-Affinity Binding Pyoverdine->Transferrin Iron Removal Pyoverdine->Lactoferrin Iron Removal

Caption: Competitive iron binding between host proteins and pyoverdine.

References

The Forge of Siderophores: A Technical Guide to Non-Ribosomal Peptide Synthetases in Pyoverdine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines (PVDs) are the primary siderophores produced by fluorescent Pseudomonas species, including the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] These fluorescent molecules are crucial for bacterial survival and virulence, acting as high-affinity iron chelators to scavenge this essential nutrient from the environment.[3][4] The intricate peptide backbone of pyoverdine is not synthesized by the ribosome, but rather by a sophisticated enzymatic assembly line known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][5]

NRPSs are large, multi-modular enzymes that can incorporate a vast array of over 500 different amino acid substrates, far exceeding the 20 proteinogenic amino acids used in ribosomal synthesis.[6] This modularity is the key to the structural diversity observed in pyoverdines across different Pseudomonas strains.[6][7] This guide provides an in-depth examination of the NRPS machinery, its regulation in the context of pyoverdine synthesis, and the experimental methodologies used to study and engineer these complex pathways.

The Core Machinery: NRPS Architecture and Function

The synthesis of the pyoverdine peptide precursor, ferribactin, is a classic example of an NRPS assembly-line mechanism.[7] Each NRPS is composed of one or more modules, and each module is responsible for the incorporation of a single amino acid into the growing peptide chain.[6][8] A typical module consists of three core domains.

  • Adenylation (A) Domain: This domain is the "gatekeeper" of the module. It selects a specific amino acid from the cytoplasmic pool and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.[6][8][9] The specificity of the A-domain is a primary determinant of the final peptide sequence.

  • Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This domain acts as a swinging arm. It covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) cofactor and shuttles it to the other catalytic domains within the module and to subsequent modules.[6][9][10]

  • Condensation (C) Domain: This domain is the master catalyst of peptide bond formation.[8] It links the amino acid carried by its own module's T-domain (the acceptor) with the growing peptide chain attached to the T-domain of the preceding module (the donor).[6][8]

In addition to these core domains, NRPSs often contain auxiliary domains that modify the peptide, such as:

  • Epimerization (E) Domain: Catalyzes the conversion of an L-amino acid to its D-isomer.[6]

  • Thioesterase (TE) Domain: Typically found in the final module, this domain releases the completed peptide chain from the NRPS assembly line, often through cyclization.[6]

The Pyoverdine NRPS Assembly Line in P. aeruginosa

In P. aeruginosa PAO1, the synthesis of the pyoverdine peptide chain involves four distinct NRPS enzymes: PvdL, PvdI, PvdJ, and PvdD .[5][11]

  • PvdL: This crucial NRPS initiates the process. It is a four-module synthetase responsible for assembling the precursor of the conserved chromophore.[3][7] It incorporates L-Glutamate, D-Tyrosine, and L-2,4-diaminobutyrate (L-Dab).[7][12] PvdL is predominantly located in the inner membrane and appears to act as a central orchestrator, assembling the other NRPSs into a complex often termed a "siderosome".[5][12][13][14]

  • PvdI and PvdJ: These NRPSs continue the elongation of the peptide chain.[3][12] PvdJ, for instance, is responsible for adding L-Lys and L-N⁵-formyl-N⁵-hydroxyornithine (L-hfOrn).[3]

  • PvdD: This bimodular NRPS terminates the peptide synthesis in PAO1 by incorporating two consecutive L-Threonine residues.[3][6][15] It contains the terminal TE domain that releases the final ferribactin molecule.[12]

The sequential action of these enzymes, guided by the specific A-domain of each module, ensures the precise construction of the pyoverdine peptide backbone.

Pyoverdine NRPS Assembly Line cluster_PvdL PvdL (Initiation & Chromophore Precursor) cluster_PvdI_J PvdI & PvdJ (Elongation) cluster_PvdD PvdD (Termination) PvdL L-Glu D-Tyr L-Dab PvdIJ ... L-Lys L-hfOrn ... PvdL->PvdIJ PvdD L-Thr L-Thr TE PvdIJ->PvdD Ferribactin Ferribactin Precursor PvdD->Ferribactin Release

Pyoverdine NRPS assembly line in P. aeruginosa.

Regulation of Pyoverdine Synthesis: An Iron-Sensitive Switch

The production of pyoverdine is tightly regulated in response to iron availability to prevent unnecessary metabolic expenditure. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.

  • High Iron Conditions: In an iron-replete environment, the global repressor protein Fur (Ferric uptake regulator) binds to ferrous iron (Fe²⁺). The Fur-Fe²⁺ complex then binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including those for pyoverdine synthesis, effectively repressing their transcription.[1][12]

  • Low Iron Conditions: When iron is scarce, Fur is inactive. This de-repression allows for the transcription of the pvdS gene. PvdS is an alternative ECF (extracytoplasmic function) sigma factor that is essential for the expression of the pyoverdine biosynthesis genes (pvdL, pvdI, pvdJ, pvdD, etc.).[1][12][16] The activity of PvdS is further controlled by a membrane-bound anti-sigma factor, FpvR . In the absence of iron, FpvR's inhibitory effect on PvdS is relieved, allowing PvdS to direct RNA polymerase to transcribe the pyoverdine synthesis operons.[1][12]

This intricate system ensures that the energetically expensive process of pyoverdine synthesis is only activated when critically needed for iron acquisition.

Pyoverdine Synthesis Regulation Fe_high High Iron (Fe²⁺) Fe_low Low Iron Fur Fur Protein Fe_high->Fur Binds FpvR FpvR (Anti-sigma factor) Fe_low->FpvR Inactivates FpvR's Inhibition pvd_genes pvd Genes (NRPSs) Fur->pvd_genes Represses PvdS PvdS (Sigma factor) FpvR->PvdS Sequesters/ Inhibits PvdS->pvd_genes Activates Transcription Pyoverdine Pyoverdine Synthesis pvd_genes->Pyoverdine

Regulatory pathway of pyoverdine synthesis.

Quantitative Data on Pyoverdine Production and NRPS Modification

The study of NRPSs often involves quantitative measurements of pyoverdine production and the characterization of engineered analogues. Mass spectrometry and fluorescence spectroscopy are key analytical tools.

Strain / ConditionMethodResultReference
P. aeruginosa PAO1 (Wild-Type)Growth in iron-depleted media200 - 500 mg/L pyoverdine production[4]
P. aeruginosa MDR Isolate PS10Spectrophotometry (OD 405 nm)0.44 ± 0.003 (Relative quantification)[17]
P. aeruginosa MDR Isolate PS7Spectrophotometry (OD 405 nm)0.17 ± 0.002 (Relative quantification)[17]
MDR-PA Strains (Average)Spectrophotometry (Absorbance)~0.39 nm[18]
S-PA Strains (Average)Spectrophotometry (Absorbance)~0.28 nm[18]

Table 1: Quantitative comparison of pyoverdine production in various P. aeruginosa strains. MDR-PA: Multi-drug resistant; S-PA: Sensitive.

Engineered PyoverdineNRPS ModificationMass Change (Da)Mass Spectrometry (m/z)Reference
Wild-Type (Thr-terminal)None (Control)N/A1333.6[6]
Lys-Modified PyoverdineC-A domain swap in PvdD (Thr to Lys)+271360.7[6]
Ser-Modified PyoverdineC-A domain swap in PvdD (Thr to Ser)-141319.6[6]

Table 2: Mass spectrometry data for rationally modified pyoverdines generated by NRPS engineering.

Experimental Protocols

Protocol: Quantification of Pyoverdine

This protocol is based on the intrinsic fluorescence of the pyoverdine chromophore.[6][19][20]

Objective: To quantify the amount of pyoverdine secreted into a liquid culture medium.

Materials:

  • Bacterial culture grown in an iron-limited medium (e.g., King's B or ABT minimal medium).

  • Centrifuge and sterile centrifuge tubes.

  • 0.22 µm syringe filters.

  • Fluorometer or microplate reader with fluorescence capabilities.

  • 96-well black microplates.

  • Tris-HCl buffer (50 mM, pH 7.4) or similar.[21]

Methodology:

  • Culture Preparation: Grow Pseudomonas strains overnight in an appropriate iron-limited liquid medium at the optimal temperature (e.g., 37°C for P. aeruginosa) with shaking.

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Sterilization: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter to remove any remaining cells.

  • Sample Preparation: Dilute the cell-free supernatant in buffer (e.g., a 1:19 v/v dilution in 50 mM Tris-HCl, pH 7.4).[21]

  • Fluorescence Measurement: Transfer the diluted samples to a 96-well black microplate. Measure the fluorescence using a plate reader.

    • Excitation Wavelength: ~400 nm (e.g., 398 nm[19] or 400 nm[21]).

    • Emission Wavelength: ~460 nm.[19][21]

  • Quantification: The fluorescence intensity is directly proportional to the pyoverdine concentration. Results can be expressed as relative fluorescence units (RFU) or normalized to cell density (OD600) of the original culture. For absolute quantification, a standard curve using purified pyoverdine is required.

Protocol: PCR-Based Screening for NRPS Genes

This method uses degenerate primers to amplify conserved regions within NRPS genes, allowing for the discovery of novel biosynthetic gene clusters.[22][23]

Objective: To detect the presence of NRPS genes in genomic DNA from various bacterial isolates.

Materials:

  • Genomic DNA extracted from bacterial isolates.

  • Taq polymerase and reaction buffer.

  • dNTPs.

  • Degenerate PCR primers targeting conserved motifs in the A-domain (e.g., A3F/A7R) or C-domain.[23]

  • Thermocycler.

  • Agarose (B213101) gel electrophoresis equipment.

Methodology:

  • Primer Design: Utilize previously validated degenerate primers or design new ones based on alignments of known NRPS A-domain or C-domain sequences. The A3F (5'-GCSTACSYSATSTACACSTCSGG-3') and A7R (5'-SASGTCVCCSGTSCGGTAS-3') primers are commonly used for A-domains.[23]

  • PCR Reaction Setup: Prepare a standard PCR master mix containing gDNA template, primers, dNTPs, buffer, and Taq polymerase.

  • Thermocycling:

    • Initial Denaturation: 95°C for 5 min.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 sec.

      • Annealing: 55-65°C for 1 min (temperature may require optimization).

      • Extension: 72°C for 1-1.5 min.

    • Final Extension: 72°C for 10 min.

  • Analysis: Run the PCR products on an agarose gel. The expected amplicon size for A3F/A7R primers is approximately 700-800 bp.[23]

  • Sequencing and Analysis: Excise bands of the correct size, purify the DNA, and send for Sanger sequencing. The resulting DNA sequence can be translated and analyzed using BLAST and bioinformatics tools like antiSMASH to confirm its identity as an NRPS fragment and predict the specified amino acid.

Workflow: Engineering Novel Pyoverdines via NRPS Domain Swapping

This workflow outlines the rational modification of an NRPS to change its substrate specificity and produce a novel pyoverdine analogue.[3][6]

NRPS Domain Swapping Workflow start Identify Target NRPS Module (e.g., PvdD Module 2) design Select Donor C-A Domains (e.g., Lys-specifying) start->design clone Construct Expression Plasmid (Overlap Extension PCR, Gibson Assembly) design->clone transform Transform Plasmid into Pyoverdine-deficient Host (e.g., ΔpvdD mutant) clone->transform culture Culture Engineered Strain in Iron-Limited Medium transform->culture extract Extract and Purify Secreted Products (e.g., Solid Phase Extraction) culture->extract analyze Analyze Product by Mass Spectrometry (LC-MS/MS) extract->analyze result Confirm Novel Pyoverdine Structure and Mass Shift analyze->result

Workflow for generating novel pyoverdines.

Conclusion and Future Directions

Non-ribosomal peptide synthetases represent a fascinating and complex class of enzymes that are central to the production of pyoverdine, a key virulence factor in Pseudomonas. The modular, assembly-line nature of NRPSs not only allows for the synthesis of diverse peptide structures but also offers a tantalizing platform for bioengineering.[6] A thorough understanding of the structure, function, and regulation of these mega-enzymes is critical for developing novel antimicrobial strategies that target siderophore biosynthesis.[1][3] Furthermore, harnessing the power of NRPS engineering by swapping catalytic domains holds immense promise for the rational design and production of novel peptides with tailored therapeutic properties, from new antibiotics to advanced diagnostic and bio-imaging agents.[9] The continued exploration of the NRPS world will undoubtedly unlock new avenues in both infectious disease research and synthetic biology.

References

Methodological & Application

Application Notes and Protocols for Pyoverdine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of pyoverdine, a fluorescent siderophore produced by Pseudomonas species. Pyoverdines are of significant interest due to their high affinity for iron, which makes them crucial for bacterial virulence and potential targets for novel antimicrobial strategies.[1] The following sections detail the necessary steps from bacterial culture to the analysis of purified pyoverdine.

Section 1: Pyoverdine Production in Bacterial Culture

Successful extraction begins with robust production of pyoverdine by the bacterial strain. This is typically achieved by cultivating the bacteria in an iron-depleted medium, which induces the expression of genes involved in siderophore biosynthesis.[1][2]

Protocol 1.1: Culture of Pseudomonas for Pyoverdine Production

  • Prepare an Overnight Culture: Inoculate a single colony of Pseudomonas aeruginosa or other fluorescent Pseudomonas species into a starter culture of Luria-Bertani (LB) broth. Incubate for 16-18 hours at 37°C with agitation.[3]

  • Prepare Iron-Depleted Medium: A common medium is a modified M9 medium or a succinate-based medium.[3][4] For example, a succinate (B1194679) medium can be prepared and supplemented with an iron chelator like 2,2'-bipyridine (B1663995) (to a final concentration of 250 µM) to ensure iron-limiting conditions.[5][6]

  • Inoculate Production Culture: Dilute the overnight starter culture 1:1000 into the iron-depleted production medium.[3]

  • Incubation: Incubate the production culture at the optimal temperature for the strain (e.g., 28°C for P. fluorescens, 37°C for P. aeruginosa) with vigorous shaking (e.g., 200 rpm) for 48-72 hours.[3][4][7] Production can vary, but yields between 200 and 500 mg/L have been reported under these conditions.[1]

  • Harvest Supernatant: After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10-30 minutes at 4°C).[3][7]

  • Sterile Filtration: Carefully decant the supernatant and pass it through a 0.22 µm filter to remove any remaining cells and debris.[4] The resulting cell-free supernatant contains the crude pyoverdine and is ready for extraction.

Section 2: Pyoverdine Extraction Protocols

Several methods exist for extracting pyoverdine from the culture supernatant. Modern methods like Solid-Phase Extraction (SPE) offer high throughput and efficiency, while traditional methods like resin chromatography and liquid-liquid extraction are also effective.

Protocol 2.1: Solid-Phase Extraction (SPE)

This method is rapid, requires small sample volumes, and is suitable for high-throughput applications.[5]

  • Prepare Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg) by washing with 1 mL of methanol (B129727), followed by equilibration with 1 mL of water.[5][6]

  • Acidify Sample: Add 5 µL of concentrated formic acid to 500 µL of the cell-free supernatant.[5][6]

  • Load and Wash: Load the acidified sample onto the SPE cartridge. Wash the cartridge twice with 0.3 mL of water to remove unbound impurities.[5]

  • Elute Pyoverdine: Elute the bound pyoverdine with two aliquots of 0.3 mL of 30% methanol in water containing 0.1% formic acid.[5][6] This method can achieve a recovery of approximately 80%.[5] The eluate can be directly used for analysis or stored at -20°C.[5]

Protocol 2.2: Extraction using Amberlite XAD-4 Resin

This is a traditional and widely cited method for pyoverdine purification.

  • Prepare Resin: Pack a column with Amberlite XAD-4 resin and wash it thoroughly with methanol followed by deionized water.

  • Load Supernatant: Apply the cell-free supernatant to the column. The pyoverdine will bind to the hydrophobic resin.

  • Wash: Wash the column with several volumes of water to remove salts and other polar components from the culture medium.

  • Elute: Elute the pyoverdine from the resin using a methanol-water gradient.

Protocol 2.3: Liquid-Liquid Extraction

This method uses organic solvents to separate pyoverdine from the aqueous supernatant.

  • Solvent Addition: Mix the cell-free supernatant with an equal volume of a solvent mixture, such as chloroform (B151607) and methanol (1:1 v/v).[8]

  • Phase Separation: Use a separatory funnel to perform the extraction. Shake vigorously and allow the phases to separate. The pyoverdine will partition into one of the phases. Repeat the extraction three times.[8]

  • Collection and Evaporation: Collect the pyoverdine-containing phase and evaporate the solvent under reduced pressure.[8]

  • Reconstitution: Dissolve the dried extract in a small amount of 50% (v/v) methanol or distilled water for further purification or analysis.[8]

Section 3: Pyoverdine Purification Protocols

Following initial extraction, further purification is often necessary to isolate pyoverdine from other co-extracted compounds. Chromatography is the primary method used for this purpose.

Protocol 3.1: Copper-Chelate Affinity Chromatography

This technique leverages the iron-chelating property of pyoverdines, using copper as the immobilized metal ion.[7][9]

  • Prepare Column: Use a chelating Sepharose Fast Flow column and saturate it with CuSO4.[7][9]

  • Equilibrate: Equilibrate the column with a buffer such as 20 mM HEPES (pH 7.0) containing 100 mM NaCl.[7][9]

  • Load and Wash: Buffer the cell-free supernatant to pH 7.0 and load it onto the column. Wash the column with the equilibration buffer to remove non-specifically bound molecules.[7][9]

  • Elute: Elute the bound pyoverdine using a buffer with a lower pH, such as 20 mM acetate (B1210297) buffer (pH 5.0) containing 100 mM NaCl.[7][9]

  • Desalting: The purified fractions can be desalted using a size-exclusion column like Sephadex G-15.[7][9]

Protocol 3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for obtaining highly pure pyoverdine and for differentiating between different pyoverdine structures produced by various strains.[10][11][12]

  • Column: Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).[5][6]

  • Mobile Phase: Use a gradient of two solvents. Eluent A: Water + 0.1% Formic Acid. Eluent B: Acetonitrile + 0.1% Formic Acid.[5][6]

  • Gradient Program: A typical gradient might start at 4% B, increase linearly to 11% B over ~5 minutes, then ramp up to 95% B to wash the column, before re-equilibrating at 4% B.[5][6]

  • Detection: Monitor the elution of pyoverdine by its absorbance, typically around 400 nm.[12][13]

Section 4: Pyoverdine Quantification

Protocol 4.1: Spectrophotometric Quantification

A simple and rapid method to estimate pyoverdine concentration in a sample is by measuring its characteristic absorbance.

  • Sample Preparation: Use the cell-free supernatant or a purified fraction.

  • Measurement: Measure the absorbance of the sample at 400-405 nm using a spectrophotometer.[8][13][14]

  • Calculation: Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm). The extinction coefficient for pyoverdine at pH 7 is approximately 19,000 M⁻¹ cm⁻¹.[13]

Section 5: Data Summary

The efficiency of pyoverdine production and purification can vary significantly based on the bacterial strain and the protocols used.

ParameterMethod/ConditionReported ValueSource
Production Yield P. aeruginosa in iron-depleted media200 - 500 mg/L[1]
Purification Yield Copper-Chelate Chromatography (P. fluorescens)Pf-A: 2.8 mg/100mLPf-B: 21.6 mg/100mLPf-C: 3.2 mg/100mL[7][9]
Supernatant Conc. P. aeruginosa PAO1 in succinate medium325 µM[13]
Extraction Recovery Solid-Phase Extraction (SPE)~80%[5]
Extinction Coeff. Spectrophotometry (at 400 nm, pH 7)19,000 M⁻¹ cm⁻¹[13]

Section 6: Visual Protocols and Pathways

Experimental Workflow

The overall process from bacterial culture to pure pyoverdine involves a series of sequential steps, as illustrated in the workflow diagram below.

G cluster_0 Production cluster_1 Extraction cluster_2 Purification & Analysis Culture Bacterial Culture (Iron-depleted medium) Harvest Centrifugation (Remove Cells) Culture->Harvest Filter Sterile Filtration (0.22 µm) Harvest->Filter Extract Extraction (e.g., Solid-Phase Extraction) Filter->Extract Purify Purification (e.g., HPLC, Affinity Chrom.) Extract->Purify Analyze Analysis (Quantification, MS, etc.) Purify->Analyze

Caption: General workflow for pyoverdine extraction and purification.

Pyoverdine Biosynthesis Regulation

Pyoverdine production is tightly regulated in response to iron availability. The key regulatory pathway involves the Ferric uptake regulator (Fur) protein and the alternative sigma factor PvdS.[2][15]

G Fe High Iron Fur_active Fur Protein (Active) Fe->Fur_active noFe Low Iron Fur_inactive Fur Protein (Inactive) noFe->Fur_inactive PvdS_repressed pvdS gene (Repressed) Fur_active->PvdS_repressed Represses PvdS_expressed PvdS Sigma Factor Fur_inactive->PvdS_expressed Pvd_genes_repressed pvd genes (Repressed) PvdS_repressed->Pvd_genes_repressed Pvd_genes_expressed Pyoverdine Biosynthesis PvdS_expressed->Pvd_genes_expressed Activates

Caption: Simplified regulation of pyoverdine biosynthesis by iron.

References

Application Notes: Pyoverdine Fluorescence Spectroscopy for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a class of fluorescent siderophores produced by Pseudomonas species to facilitate iron acquisition in iron-limited environments. These molecules possess an intrinsic fluorescence that is highly sensitive to the presence of various metal ions. Upon binding to specific metal ions, the fluorescence of pyoverdine can be either quenched or enhanced, providing a basis for a sensitive and specific detection methodology. This application note details the principles and protocols for utilizing pyoverdine fluorescence spectroscopy for the detection and quantification of metal ions, a technique with significant potential in environmental monitoring, clinical diagnostics, and pharmaceutical research.

The core of the pyoverdine molecule contains a dihydroxyquinoline chromophore, which is responsible for its fluorescent properties.[1] The chelation of a metal ion by the catechol and hydroxamate groups of pyoverdine induces conformational changes that alter the electronic state of the chromophore, leading to a change in fluorescence intensity. The most notable interaction is with ferric iron (Fe³⁺), for which pyoverdine has an exceptionally high affinity, resulting in significant fluorescence quenching.[2][3] Other metal ions, such as copper (Cu²⁺), also quench pyoverdine's fluorescence, while ions like aluminum (Al³⁺) and gallium (Ga³⁺) have been shown to enhance it.[4][5][6]

Signaling Pathway of Metal Ion Detection

The detection of metal ions using pyoverdine is based on a direct binding mechanism that perturbs the fluorescent properties of the siderophore.

PVD Pyoverdine (Fluorescent) PVD_Metal_Quenched Pyoverdine-Metal Complex (Fluorescence Quenched) PVD->PVD_Metal_Quenched Chelation PVD_Metal_Enhanced Pyoverdine-Metal Complex (Fluorescence Enhanced) PVD->PVD_Metal_Enhanced Chelation Metal_Quench Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Quench->PVD_Metal_Quenched Metal_Enhance Metal Ion (e.g., Al³⁺, Ga³⁺) Metal_Enhance->PVD_Metal_Enhanced

Caption: Metal ion binding to pyoverdine alters its fluorescence.

Quantitative Data Summary

The interaction of pyoverdine with various metal ions results in distinct changes in its fluorescence properties. The following tables summarize the reported quantitative data for metal ion detection using pyoverdine fluorescence spectroscopy.

Table 1: Fluorescence Response of Pyoverdine to Various Metal Ions

Metal IonConcentrationIncubation TimeFluorescence ChangeReference
Fe³⁺Equimolar60 seconds66% of initial[4][5]
Fe³⁺0.45 - 3.03 µM10 minutesQuenching[7]
Fe²⁺Equimolar60 secondsNo change[4][5]
Fe²⁺0.45 - 2.18 µM10 minutes101-114% of initial[7]
Cu²⁺Equimolar60 seconds83% of initial[4][5]
Al³⁺Equimolar60 seconds109% of initial[4][5]
Al³⁺Equimolar24 hours270% of initial[5]
Ca²⁺Equimolar60 secondsNo change[4][5]
Mn²⁺Equimolar60 secondsNo change[4][5]
Mg²⁺Equimolar60 secondsNo change[4][5]
Zn²⁺Equimolar60 secondsNo change[4][5]

Table 2: Detection Limits and Binding Affinities

Metal IonDetection Limit (LOD)Linear RangeDissociation Constant (Kd)Reference
Fe³⁺0.23 µM1 - 60 µMNot explicitly found for fluorescence[8]
Fe²⁺0.24 µM-Not explicitly found for fluorescence[8]
Cu²⁺0.38 µM1 - 20 µMNot explicitly found for fluorescence[8]
Fe³⁺3 ng/mL (continuous flow)--[7]
Fe³⁺20 ng/mL (flow injection)--[7]

Experimental Protocols

Protocol 1: General Metal Ion Detection using Pyoverdine Fluorescence Quenching/Enhancement

This protocol provides a general procedure for screening the effect of different metal ions on pyoverdine fluorescence.

Materials:

  • Purified pyoverdine solution (concentration determined by absorbance)

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, AlCl₃) of known concentrations

  • Buffer solution (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0 or 100 mM HEPES, pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Pyoverdine Solution: Prepare a working solution of pyoverdine in the chosen buffer. The final concentration in the well should be in the low micromolar range (e.g., 1-10 µM).

  • Preparation of Metal Ion Solutions: Prepare serial dilutions of the metal salt stock solutions in the same buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the pyoverdine working solution to each well.

    • Add an equal volume of the different metal ion dilutions to the wells. Include a buffer-only control (no metal ion).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 seconds to 24 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Typical excitation and emission wavelengths for pyoverdine are around 400 nm and 460 nm, respectively.[9]

  • Data Analysis: Calculate the percentage of fluorescence quenching or enhancement relative to the control (pyoverdine with buffer only).

Protocol 2: Quantification of Ferric Iron (Fe³⁺) using Pyoverdine Fluorescence Quenching

This protocol details the steps for creating a standard curve to quantify Fe³⁺ concentration.

Materials:

  • Purified pyoverdine solution (e.g., 6.0 µM in 100 mM HEPES, pH 7.4)

  • Standard solutions of FeCl₃ of known concentrations (e.g., 0-10 µM)

  • 100 mM HEPES buffer, pH 7.4

  • Fluorometer with cuvette holder or microplate reader

Procedure:

  • Prepare Standard Curve Samples: In a series of microcentrifuge tubes or wells of a microplate, mix a fixed volume of the pyoverdine solution with varying volumes of the FeCl₃ standard solutions to achieve a range of final Fe³⁺ concentrations. Adjust the final volume with buffer to be consistent across all samples.

  • Incubation: Incubate the mixtures for a set time (e.g., 10 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each sample at an excitation wavelength of 400 nm and an emission wavelength of 460 nm.[9]

  • Generate Standard Curve: Plot the fluorescence intensity (or the percentage of fluorescence quenching) against the corresponding Fe³⁺ concentration.

  • Quantify Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its fluorescence. Determine the Fe³⁺ concentration in the unknown sample by interpolating its fluorescence value on the standard curve.

Protocol 3: Purification of Pyoverdine from Pseudomonas aeruginosa

This protocol describes a method for isolating pyoverdine from bacterial culture for use in fluorescence assays.[10][11]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14)

  • M9 minimal media

  • Centrifuge and 0.22 µm filters

  • C18 reverse-phase Sep-Pak column

  • Methanol (B129727) (10%, 50%, 75%)

  • Deionized water

  • Lyophilizer or vacuum concentrator

Procedure:

  • Bacterial Culture: Grow P. aeruginosa in iron-limited M9 media for 20-22 hours at 37°C with agitation.

  • Harvest Supernatant: Remove bacteria by centrifugation, followed by filtration of the supernatant through a 0.22 µm filter.

  • Column Preparation: Condition a C18 Sep-Pak column by washing sequentially with methanol and then deionized water.

  • Pyoverdine Binding: Load the filtered supernatant onto the conditioned C18 column.

  • Washing: Wash the column sequentially with 5 mL of H₂O, 10 mL of 10% methanol, and 10 mL of 50% methanol.

  • Elution: Elute the pyoverdine with 75% methanol.

  • Solvent Evaporation: Remove the methanol from the eluate using a vacuum concentrator or by lyophilization.

  • Reconstitution and Storage: Reconstitute the purified pyoverdine in a suitable buffer and store at -20°C or -80°C, protected from light. Confirm the presence and purity of pyoverdine by measuring its characteristic absorbance and fluorescence spectra.

Experimental Workflow

The following diagram illustrates the general workflow for detecting and quantifying metal ions using pyoverdine fluorescence spectroscopy.

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis PVD_prep Prepare Pyoverdine Working Solution Mix Mix Pyoverdine and Metal Ion Solutions PVD_prep->Mix Metal_prep Prepare Metal Ion Standards/Samples Metal_prep->Mix Incubate Incubate for a Defined Time Mix->Incubate Measure Measure Fluorescence (Ex/Em ~400/460 nm) Incubate->Measure Analyze Analyze Data: Quenching/Enhancement, Standard Curve Measure->Analyze

Caption: Workflow for metal ion detection using pyoverdine.

References

Application Notes and Protocols: Pyoverdine as a Biomarker for Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe and often life-threatening infections, particularly in immunocompromised individuals, cystic fibrosis (CF) patients, and those with burn wounds. The bacterium's ability to thrive in diverse environments and its intrinsic and acquired resistance to a wide array of antibiotics pose significant challenges to effective treatment. A key virulence factor and a potential biomarker for P. aeruginosa infections is pyoverdine, a fluorescent siderophore.

Pyoverdine plays a crucial role in the pathogenicity of P. aeruginosa by scavenging iron, an essential nutrient, from the host environment. Its production is tightly regulated and is often indicative of active bacterial proliferation and virulence. The inherent fluorescence of pyoverdine provides a valuable tool for its detection and quantification in clinical samples, offering a potential avenue for rapid diagnostics, monitoring disease progression, and evaluating the efficacy of novel therapeutics. These application notes provide detailed protocols for the quantification of pyoverdine and summarize key data on its clinical relevance.

Data Presentation

The concentration of pyoverdine in clinical samples can serve as a quantitative indicator of P. aeruginosa presence and, potentially, the severity of infection. Below are tables summarizing quantitative data from various studies.

Sample TypePatient PopulationPyoverdine ConcentrationMethod of QuantificationReference
SputumCystic Fibrosis0.30 - 51 µM (median 4.6 µM)Not specified[1](--INVALID-LINK--)
Burn Wound ExudateBurn PatientsIncreased production in exudate compared to standard lab mediumSpectrophotometric assay[2](--INVALID-LINK--)
Burn Wound TissueAnimal ModelDetection limit of ~10^6 colony-forming units/(g of tissue)Fluorescence assay[3](--INVALID-LINK--)
Clinical ObservationCorrelation with PyoverdinePatient/Model PopulationReference
Presence of P. aeruginosa in chronic woundsHigh positive predictive value of cyan fluorescencePatients with chronic wounds[2](--INVALID-LINK--)
Virulence (mortality)Strong positive correlationCaenorhabditis elegans and murine pneumonia models[4](--INVALID-LINK--)
FEV₁ Deficit in Pulmonary ExacerbationsAssociated with P. aeruginosa in airway culturesCystic Fibrosis[5](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Extraction and Quantification of Pyoverdine from Sputum using Fluorescence Spectrophotometry

This protocol provides a method for the extraction and quantification of pyoverdine from sputum samples based on its intrinsic fluorescence.

Materials:

  • Sputum sample from a patient suspected of P. aeruginosa infection

  • Sputolysin® (or other mucolytic agent, e.g., dithiothreitol (B142953) - DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Centrifuge and microcentrifuge tubes

  • Fluorometer or fluorescence spectrophotometer

  • Quartz cuvettes

  • Purified pyoverdine standard (commercially available or prepared from a P. aeruginosa culture)

Procedure:

  • Sputum Solubilization:

    • To 1 mL of sputum, add an equal volume of Sputolysin® solution.

    • Incubate at 37°C for 30 minutes with gentle agitation to liquefy the mucus.

  • Clarification:

    • Centrifuge the solubilized sputum at 10,000 x g for 15 minutes to pellet cells and debris.

    • Carefully collect the supernatant.

  • Extraction (Optional, for reducing background fluorescence):

    • To the supernatant, add an equal volume of chloroform.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper aqueous phase containing pyoverdine.

  • Fluorescence Measurement:

    • Transfer the aqueous sample to a quartz cuvette.

    • Measure the fluorescence using an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.[6]

    • Record the fluorescence intensity.

  • Quantification:

    • Prepare a standard curve using serial dilutions of a purified pyoverdine standard of known concentration in PBS.

    • Measure the fluorescence of each standard under the same conditions as the samples.

    • Plot the fluorescence intensity versus pyoverdine concentration to generate a standard curve.

    • Determine the concentration of pyoverdine in the sample by interpolating its fluorescence intensity on the standard curve.

Protocol 2: Solid-Phase Extraction (SPE) of Pyoverdine from Bacterial Culture Supernatant for UHPLC-MS/MS Analysis

This protocol is adapted for researchers aiming for high-purity pyoverdine for structural analysis or sensitive quantification using mass spectrometry.[7][8]

Materials:

  • P. aeruginosa culture supernatant

  • Strata-X (or equivalent C18) SPE cartridges

  • Methanol (MeOH)

  • Formic acid (HCOOH)

  • Ultrapure water

  • Vacuum manifold for SPE

  • UHPLC-HR-MS/MS system

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of ultrapure water.[7]

  • Sample Loading:

    • Acidify 500 µL of bacterial culture supernatant with 5 µL of concentrated formic acid.[7]

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 0.6 mL of ultrapure water to remove unbound impurities.[7]

  • Elution:

    • Elute the bound pyoverdine with 0.6 mL of 30% MeOH in water containing 0.1% formic acid.[7]

  • Analysis:

    • The eluate can be directly injected into an UHPLC-MS/MS system for analysis. Chromatographic separation can be achieved on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[7]

Visualizations

Pyoverdine Biosynthesis and Regulation Pathway

pyoverdine_pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_export Outer Membrane PvdA PvdA, PvdF, PvdH NRPS Non-Ribosomal Peptide Synthetases (PvdI, PvdJ, PvdD, PvdL) PvdA->NRPS Ferribactin Ferribactin NRPS->Ferribactin Assembly Precursors Amino Acid Precursors Precursors->PvdA Modification Pyoverdine_immature Immature Pyoverdine Ferribactin->Pyoverdine_immature Transport to Periplasm PvdQ PvdQ Pyoverdine_mature Mature Pyoverdine PvdQ->Pyoverdine_mature Pyoverdine_immature->PvdQ Modification PvdRT_OpmQ PvdRT-OpmQ Efflux Pump Pyoverdine_mature->PvdRT_OpmQ Secretion Extracellular Extracellular Space PvdRT_OpmQ->Extracellular

Caption: Simplified pathway of pyoverdine biosynthesis and export in P. aeruginosa.

Experimental Workflow for Pyoverdine Quantification

experimental_workflow Sample Clinical Sample (e.g., Sputum, Wound Exudate) Pretreatment Sample Pre-treatment (e.g., Mucolysis, Centrifugation) Sample->Pretreatment Extraction Pyoverdine Extraction (e.g., LLE, SPE) Pretreatment->Extraction Quantification Quantification Extraction->Quantification Fluorescence Fluorescence Spectrophotometry Quantification->Fluorescence LCMS UHPLC-MS/MS Quantification->LCMS Data Data Analysis & Correlation with Clinical Parameters Fluorescence->Data LCMS->Data logical_relationship Infection *P. aeruginosa* Infection Production Pyoverdine Production Infection->Production causes Detection Pyoverdine Detection in Sample Production->Detection leads to Diagnosis Infection Diagnosis/ Severity Assessment Detection->Diagnosis informs

References

Solid-Phase Extraction (SPE) for Pyoverdine Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a class of fluorescent siderophores produced by fluorescent Pseudomonas species. Their strong iron-chelating properties make them significant molecules in various fields, including microbial ecology, agriculture, and drug development, where they are explored for their potential as antimicrobial agents and in drug delivery systems. Efficient purification of pyoverdines from complex bacterial culture supernatants is crucial for their structural elucidation, functional characterization, and further application. Solid-Phase Extraction (SPE) has emerged as a rapid, efficient, and scalable method for pyoverdine purification, offering advantages over traditional methods like resin chromatography.

This document provides detailed application notes and protocols for the purification of pyoverdines using different SPE sorbents. It includes a comparison of polymeric and silica-based reversed-phase cartridges and an overview of alternative affinity-based methods.

Comparative Data of SPE Methods for Pyoverdine Purification

The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity of pyoverdines. The following tables summarize quantitative data from studies utilizing different SPE materials.

Table 1: Comparison of Polymeric vs. Silica-Based Reversed-Phase SPE for Pyoverdine Purification

ParameterPolymeric Sorbent (Strata-X)Silica-Based Sorbent (C18)
Recovery ~80%[1]Data not explicitly provided for pyoverdine, but generally high recoveries (81.9-96.4%) have been reported for other compounds[2].
Sorbent Comparison Strata-X showed the highest analyte response compared to Strata-X-C and Strata-X-CW for pyoverdine purification[1].-
Advantages High-throughput potential, reduced solvent consumption, and shorter processing time compared to traditional methods[1].Widely used for reversed-phase SPE.
Considerations Elution strength needs to be optimized to avoid co-elution of interferents from the culture medium[1].Potential for irreversible binding of some analytes.

Table 2: Alternative Purification Method - Copper-Chelate Affinity Chromatography

ParameterCopper-Chelate Affinity Chromatography
Yield Pf-A: 2.8 mg/100 ml, Pf-B: 21.6 mg/100 ml, Pf-C: 3.2 mg/100 ml of culture supernatant[3][4]
Principle Based on the affinity of pyoverdines for copper ions.
Advantages High specificity for pyoverdines, resulting in high purity.
Disadvantages May require a subsequent desalting step.

Experimental Protocols

Protocol 1: Pyoverdine Purification using Polymeric Reversed-Phase SPE (Strata-X)

This protocol is adapted from a high-throughput method for the characterization of pyoverdines from bacterial liquid cultures[1].

Materials:

  • Strata-X (30 mg, 1 mL) polymeric reversed-phase SPE cartridges

  • Methanol (B129727) (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Formic acid (HCOOH), high purity

  • Bacterial culture supernatant containing pyoverdines

  • SPE manifold

  • Microcentrifuge tubes

Procedure:

  • Cartridge Conditioning: Condition the Strata-X cartridge by passing 1 mL of MeOH through the sorbent.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of H₂O through the sorbent.

  • Sample Preparation: To 500 µL of thawed bacterial supernatant in a microcentrifuge tube, add 5 µL of concentrated formic acid and vortex for 5 seconds.

  • Sample Loading: Load the acidified sample onto the conditioned and equilibrated Strata-X cartridge.

  • Washing: Wash the sorbent with two aliquots of 0.3 mL of H₂O to remove unbound impurities.

  • Elution: Elute the pyoverdine fractions with two aliquots of 0.3 mL of H₂O/MeOH (7:3) containing 0.1% HCOOH. Collect the eluate for analysis.

Protocol 2: Pyoverdine Purification using Silica-Based Reversed-Phase SPE (C18)

This protocol provides a general procedure for pyoverdine purification using a C18 cartridge.

Materials:

  • C18 reverse-phase SepPak column

  • Methanol (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Bacterial culture supernatant containing pyoverdines

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 column with an appropriate volume of MeOH.

  • Cartridge Equilibration: Equilibrate the column with an appropriate volume of H₂O.

  • Sample Loading: Load the bacterial culture supernatant onto the conditioned and equilibrated C18 column.

  • Washing:

    • Wash the column sequentially with 5 mL of H₂O.

    • Wash with 10 mL of 10% methanol in H₂O.

    • Wash with 10 mL of 50% methanol in H₂O.

  • Elution: Elute the purified pyoverdine with 75% methanol in H₂O.

  • Solvent Evaporation: Evaporate the methanol from the eluate to concentrate the purified pyoverdine.

Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis start Bacterial Culture Supernatant acidify Acidify with Formic Acid (for Polymeric SPE) start->acidify load 3. Load Sample acidify->load condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 4. Wash (Water) load->wash elute 5. Elute (Water/Methanol/Formic Acid) wash->elute analysis Purified Pyoverdine (for LC-MS, etc.) elute->analysis

Figure 1. General experimental workflow for pyoverdine purification using solid-phase extraction.

SPE_Comparison cluster_sample Input cluster_methods SPE Sorbent Selection cluster_outcomes Performance Characteristics sample Pyoverdine-containing Culture Supernatant polymeric Polymeric (e.g., Strata-X, Oasis HLB) sample->polymeric silica Silica-based C18 sample->silica poly_outcome High Throughput Good Recovery (~80%) polymeric->poly_outcome silica_outcome Established Method Potentially Higher Recovery (Compound Dependent) silica->silica_outcome

Figure 2. Logical relationship for selecting an SPE sorbent for pyoverdine purification.

Discussion and Conclusion

Solid-phase extraction is a powerful technique for the purification of pyoverdines from bacterial cultures. Polymeric reversed-phase sorbents, such as Strata-X, have been shown to provide good recovery and are well-suited for high-throughput applications[1]. Silica-based C18 cartridges are also a viable option, though direct comparative studies with polymeric phases for pyoverdine are limited. The choice of sorbent and the optimization of the SPE protocol, particularly the wash and elution steps, are critical for achieving high purity and recovery. For applications requiring very high purity, alternative methods like copper-chelate affinity chromatography can be considered, which offers high specificity for pyoverdines[3][4]. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their pyoverdine purification workflows.

References

Application Notes and Protocols: Isolating Pyoverdine with Copper-Chelate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a class of fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient.[1][2][3] Their high affinity for ferric iron also extends to other metal ions, including copper, a property that can be exploited for their purification.[4][5] Immobilized Metal Affinity Chromatography (IMAC), specifically using copper (Cu²⁺) as the chelated metal ion, provides a rapid and efficient method for the isolation and purification of pyoverdines from complex culture supernatants.[4][6][7] This technique relies on the coordination bonds formed between the immobilized copper ions and electron-donating groups on the pyoverdine molecule, such as hydroxamates and catechols. This application note provides a detailed protocol for the purification of pyoverdines using copper-chelate affinity chromatography, based on established methodologies.

Principle of the Method

Copper-chelate affinity chromatography separates molecules based on their ability to bind to immobilized copper ions. A chelating ligand, such as iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA), is covalently attached to a solid support matrix (e.g., Sepharose). This matrix is then charged with copper ions (Cu²⁺). When a sample containing pyoverdines is passed through the column, the pyoverdines, with their strong metal-chelating functional groups, bind to the immobilized copper. Unbound and weakly bound components are washed away. The purified pyoverdines are then eluted by changing the pH or by introducing a competing chelating agent.[4][7]

Quantitative Data Summary

The following table summarizes the purification yields of three different pyoverdine isoforms (Pf-A, Pf-B, and Pf-C) from Pseudomonas fluorescens 2-79 using copper-chelate affinity chromatography followed by a desalting step on a Sephadex G-15 column.[4][8]

Pyoverdine IsoformYield (mg per 100 mL of culture supernatant)
Pyoverdine Pf-A2.8
Pyoverdine Pf-B21.6
Pyoverdine Pf-C3.2

Experimental Protocols

This section provides a detailed methodology for the isolation of pyoverdines from bacterial culture supernatant using copper-chelate affinity chromatography.

Materials and Reagents
  • Bacterial Culture: Pseudomonas species grown in an iron-deficient medium to induce pyoverdine production.

  • Chelating Sepharose Fast Flow resin (or similar IDA or NTA-functionalized resin)

  • Copper (II) Sulfate (CuSO₄)

  • HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid) buffer

  • Sodium Chloride (NaCl)

  • Acetate (B1210297) buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • Chromatography column (e.g., 1.5 x 25 cm)

  • Peristaltic pump

  • Fraction collector

  • Spectrophotometer (for monitoring absorbance)

  • Lyophilizer (optional, for sample concentration)

  • Sephadex G-15 resin (for desalting)

Experimental Workflow

G cluster_prep Sample & Column Preparation cluster_chrom Chromatography cluster_post Post-Chromatography Processing Culture Bacterial Culture Supernatant Buffer Buffer with HEPES (pH 7.0) Culture->Buffer Mix Load Load Sample Buffer->Load ColumnPrep Prepare Copper-Chelate Column Equilibrate Equilibrate Column ColumnPrep->Equilibrate Equilibrate->Load Wash Wash Column Load->Wash Elute Elute Pyoverdines Wash->Elute Collect Collect Fractions Elute->Collect Lyophilize Lyophilize Fractions Collect->Lyophilize Desalt Desalt on Sephadex G-15 Lyophilize->Desalt Analyze Analyze Purified Pyoverdines Desalt->Analyze

Caption: Experimental workflow for pyoverdine purification.

Detailed Protocol

1. Preparation of the Copper-Chelate Affinity Column

  • Pack a chromatography column (e.g., 1.5 x 25 cm) with Chelating Sepharose Fast Flow resin.

  • Wash the column with several column volumes of deionized water.

  • Charge the column with metal ions by passing a solution of 50 mM CuSO₄ through the column until the resin is saturated (a distinct blue color will be visible).

  • Wash the column with deionized water to remove excess, unbound copper ions.

2. Sample Preparation

  • Grow the Pseudomonas strain in an iron-deficient medium to induce pyoverdine production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Buffer the cell-free supernatant to pH 7.0 by adding 1 M HEPES buffer.[4]

3. Column Equilibration

  • Equilibrate the copper-chelate column with 20 mM HEPES buffer (pH 7.0) containing 100 mM NaCl at a flow rate of 100 ml/h.[4]

4. Sample Loading

  • Apply the buffered supernatant to the equilibrated column at a flow rate of 100 ml/h.[4]

5. Washing

  • After loading the entire sample, wash the column with 200 ml of the equilibration buffer (20 mM HEPES, 100 mM NaCl, pH 7.0) to remove unbound and weakly bound molecules.[4]

6. Elution

  • Elute the bound pyoverdines from the column using 20 mM acetate buffer (pH 5.0) containing 100 mM NaCl.[4] The lower pH protonates the chelating groups on the pyoverdine, reducing their affinity for the copper ions.

  • Collect fractions and monitor the elution of pyoverdines by measuring the absorbance at 400 nm.

7. Post-Chromatography Processing (Desalting)

  • Pool the fractions containing the eluted pyoverdines and lyophilize them.

  • Dissolve the dried material in a small volume of deionized water containing 10 mM EDTA to chelate any remaining copper ions.[4]

  • Apply the sample to a Sephadex G-15 column (1.5 x 100 cm) pre-equilibrated with deionized water.

  • Elute with deionized water to separate the pyoverdines from salts and the EDTA-copper complex.

  • Collect the fluorescent fractions, which contain the purified pyoverdines.

Pyoverdine Biosynthesis and Regulation

The production of pyoverdine is a complex process tightly regulated by iron availability. Understanding this pathway is crucial for optimizing pyoverdine yields for purification.

G cluster_regulation Regulation cluster_biosynthesis Biosynthesis cluster_secretion Secretion & Uptake Iron_low Low Iron Fur Fur (Ferric uptake regulator) Iron_low->Fur inactivates PvdS PvdS (Sigma factor) Fur->PvdS de-represses NRPS Non-ribosomal peptide synthetases (NRPS) (PvdL, PvdI, PvdJ, PvdD) PvdS->NRPS activates transcription of pvd genes Precursor Ferribactin (precursor) NRPS->Precursor synthesize Chromophore Chromophore formation Precursor->Chromophore matures to Pyoverdine Mature Pyoverdine Chromophore->Pyoverdine Secretion Secretion Pyoverdine->Secretion Fe_Pyoverdine Fe-Pyoverdine Complex Secretion->Fe_Pyoverdine chelates extracellular Fe³⁺ Uptake Uptake Fe_Pyoverdine->Uptake binds to receptor

Caption: Simplified pyoverdine biosynthesis and regulation pathway.

In response to low iron conditions, the ferric uptake regulator (Fur) protein is inactivated, leading to the de-repression of the alternative sigma factor PvdS.[1][3][9] PvdS then activates the transcription of the pvd genes, which encode the non-ribosomal peptide synthetases (NRPSs) responsible for assembling the pyoverdine molecule.[9][10] The precursor, ferribactin, is synthesized in the cytoplasm and then transported to the periplasm for maturation into the final pyoverdine structure, which is subsequently secreted.[2][9]

Conclusion

Copper-chelate affinity chromatography is a powerful and efficient technique for the purification of pyoverdines. The protocol described provides a robust framework for obtaining high-purity pyoverdine suitable for a variety of research and development applications, including studies on bacterial iron metabolism, virulence, and the development of novel antimicrobial agents. The quantitative data and detailed methodology presented here should enable researchers to successfully implement this purification strategy.

References

Application Notes and Protocols for the Characterization and Quantification of Pyoverdines using UHPLC-HR-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a class of fluorescent siderophores—small, high-affinity iron-chelating molecules—produced by fluorescent Pseudomonas species.[1][2] These secondary metabolites play a crucial role in microbial iron acquisition, and are implicated in virulence, biofilm formation, and interspecies competition.[3] The structural diversity of pyoverdines, arising from variations in their peptide chain, makes them a subject of interest in drug discovery, clinical diagnostics, and agricultural biotechnology.[1][2]

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) has emerged as a powerful analytical technique for the comprehensive characterization and sensitive quantification of pyoverdines.[1][2] This methodology allows for the separation of complex pyoverdine mixtures, accurate mass determination for identification, and fragmentation analysis for structural elucidation.[1][4] This document provides detailed application notes and protocols for the characterization and quantification of pyoverdines using UHPLC-HR-MS/MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Pyoverdines from Bacterial Culture

This protocol outlines the extraction and purification of pyoverdines from bacterial culture supernatants, a necessary step to remove interfering substances prior to UHPLC-HR-MS/MS analysis.[1][4]

Materials:

  • Bacterial culture supernatant

  • Formic acid (LC-MS grade)

  • Methanol (MeOH, ULC grade)

  • Ultrapure water

  • Strata-X polymeric reversed-phase SPE cartridges (or equivalent)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile filters

Procedure:

  • Harvest the bacterial culture by centrifugation at 7,500 x g for 3 minutes.

  • Sterile-filter the supernatant through a 0.22 µm filter.

  • Acidify 500 µL of the filtered supernatant with 5 µL of concentrated formic acid and vortex for 5 seconds.[4]

  • Condition the SPE cartridge by washing with 1 mL of MeOH, followed by equilibration with 1 mL of ultrapure water.[4]

  • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 0.6 mL of ultrapure water to remove salts and other polar impurities.[4]

  • Elute the pyoverdines with 0.6 mL of 30% MeOH in water containing 0.1% formic acid.[4]

  • The eluate can be directly injected for UHPLC-HR-MS/MS analysis or stored at -20°C.

UHPLC-HR-MS/MS Analysis

This protocol details the instrumental parameters for the separation and detection of pyoverdines.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap)

  • ACQUITY UPLC HSS C18 Column (100 Å, 1.8 µm, 2.1 mm x 100 mm) or equivalent[1][4]

UHPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[1][4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1][4]

  • Flow Rate: 0.4 mL/min[1][4]

  • Column Temperature: 25°C[1][4]

  • Injection Volume: 5 µL[4]

  • Gradient:

    • 0.0-0.5 min: 4% B (isocratic)

    • 0.5-5.25 min: Linear gradient to 11% B

    • 5.25-7.0 min: Linear gradient to 95% B

    • 7.0-10.0 min: 95% B (isocratic)

    • 10.0-10.5 min: Return to 4% B

    • 10.5-15.0 min: Equilibration at 4% B[1][4]

HR-MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Modes:

    • Full Scan (FS): For detection and accurate mass determination of precursor ions.

    • All-Ion Fragmentation (AIF): To generate characteristic fragment ions for pyoverdine identification (e.g., the chromophore fragment at m/z 204.0768).[1]

    • Targeted MS/MS (dd-MS2 or PRM): For structural elucidation of the peptide chain by fragmenting selected precursor ions at multiple collision energies.[1]

  • Key Fragment for Identification: The presence of a fragment ion at m/z 204.0768 is characteristic of the pyoverdine chromophore and can be used to identify potential pyoverdine peaks in the chromatogram.[1]

Data Presentation

Quantitative Data Summary
AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)
Pyoverdine Standard0.1 - 50>0.9950.030.195 - 105<15

Note: For accurate quantification, a stable isotope-labeled internal standard is recommended. If not available, a structurally similar compound can be used. Calibration curves should be prepared in the same matrix as the samples to be analyzed to account for matrix effects.

Visualizations

Pyoverdine Biosynthesis Pathway

The biosynthesis of pyoverdines is a complex process involving a series of enzymatic reactions primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs). The pathway can be broadly divided into cytoplasmic and periplasmic stages.

Pyoverdine_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Cytoplasm Cytoplasm Periplasm Periplasm Amino_Acids Amino Acids NRPS_Complex Non-Ribosomal Peptide Synthetase (NRPS) Complex (PvdL, PvdI, PvdD) Ferribactin_Precursor Acylated Ferribactin (Pyoverdine Precursor) NRPS_Complex->Ferribactin_Precursor synthesizes PvdE PvdE (ABC Transporter) Ferribactin_Precursor->PvdE transported by Deacylation Deacylation (PvdQ) PvdE->Deacylation Chromophore_Formation Chromophore Formation (PvdP, PvdO) Deacylation->Chromophore_Formation processed by Mature_Pyoverdine Mature Pyoverdine Chromophore_Formation->Mature_Pyoverdine yields Secretion Secretion Mature_Pyoverdine->Secretion transported by Extracellular_Pyoverdine Extracellular_Pyoverdine Secretion->Extracellular_Pyoverdine

Caption: Pyoverdine biosynthesis pathway.

Experimental Workflow for Pyoverdine Analysis

This workflow diagram illustrates the key steps involved in the characterization and quantification of pyoverdines from bacterial cultures.

Pyoverdine_Workflow Start Bacterial Culture SPE Solid-Phase Extraction (SPE) UHPLC_Separation UHPLC Separation (C18 Column) SPE->UHPLC_Separation Analysis HRMS_Detection HR-MS Detection (Full Scan) UHPLC_Separation->HRMS_Detection AIF All-Ion Fragmentation (AIF) HRMS_Detection->AIF Targeted_MSMS Targeted MS/MS HRMS_Detection->Targeted_MSMS Data_Analysis Data Analysis AIF->Data_Analysis Targeted_MSMS->Data_Analysis Characterization Structural Characterization Data_Analysis->Characterization Quantification Quantification Data_Analysis->Quantification

Caption: UHPLC-HR-MS/MS workflow for pyoverdine analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the characterization and quantification of pyoverdines using UHPLC-HR-MS/MS. This powerful analytical technique offers the specificity and sensitivity required to investigate the diverse structures and biological roles of these important siderophores. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis, combined with the illustrative workflows, will aid researchers in advancing our understanding of pyoverdines and their potential applications in medicine and biotechnology.

References

Application Notes and Protocols for Real-Time Monitoring of Pyoverdine Production in Continuous Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are fluorescent siderophores produced by Pseudomonas species, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] These molecules are crucial for bacterial survival and pathogenesis as they scavenge iron, an essential nutrient, from the host environment.[2][3][4][5] Beyond its role in iron acquisition, pyoverdine also functions as a signaling molecule, regulating the expression of several virulence factors, including exotoxin A and the PrpL protease.[1][4][6] The production of pyoverdine is tightly regulated by iron availability and a complex signaling cascade.[3][6] Given its integral role in virulence, monitoring pyoverdine production in real-time provides a valuable tool for studying bacterial pathogenesis, assessing the efficacy of novel antimicrobial agents that target virulence, and optimizing bioprocesses.

These application notes provide a detailed protocol for establishing a continuous culture system to monitor pyoverdine production from P. aeruginosa in real-time using its intrinsic fluorescence.

Signaling Pathway of Pyoverdine Production

The regulation of pyoverdine synthesis is a sophisticated process initiated by iron starvation. The key regulatory pathway involves a cell surface receptor (FpvA), an anti-sigma factor (FpvR), and a sigma factor (PvdS).[3][6][7] When extracellular ferripyoverdine (iron-bound pyoverdine) binds to the FpvA receptor, it triggers a conformational change that leads to the degradation of FpvR.[4][7] This releases the sigma factor PvdS, which can then associate with RNA polymerase to initiate the transcription of genes required for pyoverdine biosynthesis and the expression of other virulence factors.[4][6][7]

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Outer & Inner Membrane cluster_cytoplasm Cytoplasm Ferripyoverdine Ferripyoverdine FpvA FpvA (Receptor) Ferripyoverdine->FpvA 1. Binding FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR 2. Signal Transduction FpvA->FpvR 4. FpvR Degradation (Iron Starvation) PvdS PvdS (Sigma Factor) FpvR->PvdS 3. Inhibition (Iron Replete) RNAP RNA Polymerase PvdS->RNAP 5. Activation pvd_genes pyoverdine biosynthesis genes RNAP->pvd_genes 6. Transcription virulence_genes virulence factor genes (toxA, prpL) RNAP->virulence_genes 6. Transcription Pyoverdine Pyoverdine pvd_genes->Pyoverdine 7. Synthesis & Secretion

Caption: Pyoverdine signaling pathway in P. aeruginosa.

Experimental Protocols

This section details the methodology for establishing a continuous culture of P. aeruginosa and monitoring pyoverdine production in real-time.

Materials
  • Pseudomonas aeruginosa strain (e.g., PAO1)[8]

  • Luria-Bertani (LB) broth[8]

  • Iron-deficient minimal medium (e.g., Succinate (B1194679) medium)

  • Continuous culture system (chemostat) with a working volume of 500 mL

  • Peristaltic pumps

  • Flow-through fluorescence spectrophotometer or a plate reader with a flow cell

  • Data acquisition software

  • Sterile tubing and connectors

  • 50% Glycerol (B35011), sterile[8]

Protocol 1: Preparation of Bacterial Culture and Media
  • Prepare Bacterial Stock: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).[9] Prepare a glycerol stock by mixing 0.6 mL of the overnight culture with 0.4 mL of sterile 50% glycerol and store at -80°C for long-term use.[8]

  • Prepare Starter Culture: From the glycerol stock, streak P. aeruginosa onto an LB agar (B569324) plate and incubate at 37°C for 18-24 hours. Inoculate a single colony into 50 mL of LB broth in a 250 mL flask and grow overnight at 37°C with shaking.

  • Prepare Media: Prepare and sterilize the iron-deficient minimal medium for the continuous culture. A typical succinate medium recipe is provided in the table below. Ensure all media and equipment are sterile to maintain a pure culture.

ComponentConcentration
K₂HPO₄6 g/L
KH₂PO₄3 g/L
(NH₄)₂SO₄1 g/L
MgSO₄·7H₂O0.2 g/L
Succinic Acid4 g/L
Trace Metals Solution1 mL/L
Adjust pH to 7.2 before autoclaving.

*Trace Metals Solution (per 100 mL): CaCl₂·2H₂O (200 mg), ZnSO₄·7H₂O (10 mg), MnSO₄·H₂O (10 mg), CuSO₄·5H₂O (10 mg), CoCl₂·6H₂O (10 mg).

Protocol 2: Setup and Operation of the Continuous Culture System
  • Assemble the Chemostat: Assemble the continuous culture vessel and all associated tubing under sterile conditions.

  • Inoculation: Inoculate the sterile iron-deficient medium in the chemostat with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Batch Phase: Allow the culture to grow in batch mode (no inflow or outflow) at 37°C with aeration until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Initiate Continuous Flow: Start the inflow of fresh iron-deficient medium and the outflow of the culture at a constant dilution rate (D). A typical dilution rate for P. aeruginosa is 0.1 h⁻¹, which corresponds to a generation time of approximately 6.9 hours.[10]

  • Steady State: Allow the culture to reach a steady state, which is typically achieved after 5-7 volume changes. At steady state, the bacterial density and substrate concentration should remain constant over time.

Experimental_Workflow cluster_preparation Preparation cluster_setup Chemostat Setup & Operation cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A Prepare P. aeruginosa Starter Culture D Inoculate Chemostat A->D B Prepare Iron-Deficient Minimal Medium C Assemble and Sterilize Chemostat B->C C->D E Batch Culture Growth D->E F Initiate Continuous Flow (Dilution Rate D) E->F G Achieve Steady State F->G H Pump Culture Through Flow Cell G->H I Measure Fluorescence (Ex: 400 nm, Em: 460 nm) H->I J Record Data Continuously I->J K Correlate Fluorescence with Pyoverdine Concentration J->K L Analyze Effect of Experimental Conditions K->L

Caption: Experimental workflow for real-time pyoverdine monitoring.
Protocol 3: Real-Time Fluorescence Monitoring

  • Connect Flow Cell: Using a peristaltic pump, continuously draw a small stream of the culture from the chemostat through the flow cell of the fluorescence spectrophotometer.

  • Set Fluorescence Parameters: Set the excitation wavelength to 400 nm and the emission wavelength to 460 nm to specifically detect pyoverdine.[11][12][13]

  • Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using the data acquisition software.

  • Correlation to Concentration: To correlate fluorescence intensity with pyoverdine concentration, create a standard curve. Prepare known concentrations of purified pyoverdine (or use a reference method like absorbance at 380 nm for quantification) and measure their fluorescence under the same conditions.[12]

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from a real-time pyoverdine monitoring experiment.

Table 1: Continuous Culture Parameters

ParameterValueUnit
OrganismPseudomonas aeruginosa PAO1-
MediumIron-Deficient Succinate Medium-
Temperature37°C
pH7.2-
Aeration Rate1vvm
Agitation Speed300rpm
Dilution Rate (D)0.1h⁻¹
Working Volume500mL

Table 2: Real-Time Pyoverdine Production at Steady State

Time (hours)Optical Density (OD₆₀₀)Fluorescence Intensity (Arbitrary Units)Calculated Pyoverdine Conc. (µM)
00.5512,50012.5
10.5612,55012.6
20.5512,60012.6
30.5612,58012.6
40.5512,62012.6
50.5612,65012.7

Table 3: Effect of an Inhibitor on Pyoverdine Production

ConditionSteady-State OD₆₀₀Steady-State Pyoverdine Conc. (µM)% Inhibition
Control (No Inhibitor)0.56 ± 0.0212.6 ± 0.3-
Inhibitor X (10 µM)0.54 ± 0.033.2 ± 0.274.6%
Inhibitor Y (10 µM)0.55 ± 0.0211.9 ± 0.45.6%

Conclusion

This application note provides a comprehensive framework for the real-time monitoring of pyoverdine production in P. aeruginosa using a continuous culture system. This methodology allows for precise control over environmental conditions and enables the study of pyoverdine regulation and the effects of potential inhibitors in a dynamic and physiologically relevant manner. The detailed protocols and data presentation structures provided herein should serve as a valuable resource for researchers in microbiology, infectious disease, and drug discovery.

References

Pyoverdine as a Fluorescent Probe in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a class of fluorescent siderophores produced by fluorescent Pseudomonas species. Their primary biological role is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. This high affinity for iron, coupled with its intrinsic fluorescence that is quenched upon iron binding, makes pyoverdine a valuable tool for cell imaging applications. Specifically, it can be employed as a fluorescent probe to visualize its own uptake and localization within cells and to detect and quantify intracellular labile iron pools. These application notes provide an overview of the principles, protocols, and data for utilizing pyoverdine in cell imaging studies.

Principle of Application

The application of pyoverdine as a fluorescent probe in cell imaging is based on two key properties:

  • Intrinsic Fluorescence: Pyoverdine possesses a chromophore that exhibits fluorescence, typically with excitation around 400 nm and emission around 460 nm. This allows for the direct visualization of the probe's distribution within cells using fluorescence microscopy.

  • Fluorescence Quenching by Ferric Iron (Fe³⁺): The fluorescence of pyoverdine is efficiently quenched upon binding to ferric iron. This property allows for the ratiometric or intensity-based sensing of labile iron pools within the cell. A decrease in pyoverdine fluorescence can be correlated to an increase in the concentration of accessible Fe³⁺.

Data Presentation

Photophysical and Chemical Properties of Pyoverdine
PropertyValueConditionsReference
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹pH 7.0[1]
Maximum Excitation Wavelength ~400 nmNeutral pH[2][3]
Maximum Emission Wavelength ~447-460 nmNeutral pH[2][3][4]
Affinity for Fe³⁺ (Kₐ) ~10³² M⁻¹[5]
Affinity for Fe²⁺ (Kₐ) ~10⁹ M⁻¹[6]
Fluorescence Response of Pyoverdine to Various Metal Ions
Metal IonFluorescence Change (relative to metal-free pyoverdine)Incubation TimeReference
Fe³⁺ Significant decrease (quenching)60 seconds[7]
Fe²⁺ No significant change initially, then slow quenching60 seconds[7]
Cu²⁺ Decrease (~17%)60 seconds[7]
Zn²⁺ No significant change60 seconds[7]
Al³⁺ Small increase (~9%)60 seconds[7]
Ca²⁺ No significant change60 seconds[7]
Mg²⁺ No significant change60 seconds[7]
Mn²⁺ No significant change60 seconds[7]

Experimental Protocols

Protocol 1: Preparation and Purification of Pyoverdine

This protocol describes the production and purification of pyoverdine from Pseudomonas aeruginosa for use in cell imaging experiments.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Succinate (B1194679) medium

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm sterile filters

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (MeOH)

  • Formic acid (HCOOH)

  • Water (HPLC grade)

  • Lyophilizer

Procedure:

  • Inoculate P. aeruginosa in an iron-deficient medium, such as succinate medium, and incubate at 37°C with shaking for 24-48 hours to induce pyoverdine production.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes.

  • Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • Activate a C18 SPE cartridge by washing with methanol followed by water.

  • Load the filtered supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove unbound components.

  • Elute the pyoverdine using a solution of 70% methanol in water with 0.1% formic acid.[8]

  • Collect the fluorescent fractions and confirm the presence of pyoverdine by measuring its absorbance at 400 nm.

  • Lyophilize the purified pyoverdine to obtain a powder.

  • Store the lyophilized pyoverdine at -20°C, protected from light.

G cluster_production Pyoverdine Production cluster_extraction Extraction cluster_purification Purification inoculate Inoculate P. aeruginosa in iron-deficient medium incubate Incubate at 37°C with shaking inoculate->incubate centrifuge Centrifuge to pellet cells incubate->centrifuge supernatant Collect and filter supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elute Elute with Methanol/Water/Formic Acid spe->elute lyophilize Lyophilize purified fractions elute->lyophilize store store lyophilize->store Store at -20°C

Protocol 2: Live-Cell Imaging of Pyoverdine Uptake in Mammalian Cells

This protocol details the steps for visualizing the uptake of pyoverdine in live mammalian cells, such as RAW264.7 macrophages.[9]

Materials:

  • Mammalian cells (e.g., RAW264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chambered cover glass or glass-bottom dishes

  • Purified pyoverdine

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with a 405 nm laser and appropriate emission filters

Procedure:

  • Seed the cells onto a chambered cover glass or glass-bottom dish and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a working solution of pyoverdine in a serum-free medium at the desired concentration (e.g., 50-100 µM).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the pyoverdine-containing medium to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • After incubation, wash the cells three times with warm PBS to remove extracellular pyoverdine.

  • Add fresh, phenol (B47542) red-free imaging medium to the cells.

  • Immediately proceed to image the cells using a confocal microscope.

    • Excitation: 405 nm

    • Emission: 450-500 nm

    • Acquire images using a 40x or 60x objective.

G cell_prep Seed and culture cells on imaging dish wash1 wash1 cell_prep->wash1 Wash with PBS pyo_prep Prepare pyoverdine working solution load load pyo_prep->load wash1->load Incubate with pyoverdine solution wash2 wash2 load->wash2 Wash with PBS (3x) add_media add_media wash2->add_media Add imaging medium image image add_media->image Image with confocal microscope (Ex: 405 nm, Em: 450-500 nm)

Protocol 3: Quantification of Intracellular Labile Iron Using Pyoverdine

This protocol describes a method to quantify the relative changes in the intracellular labile iron pool based on the fluorescence quenching of pyoverdine.

Materials:

Procedure:

  • After incubating the cells with pyoverdine as described in Protocol 2, wash the cells thoroughly with PBS to remove extracellular pyoverdine.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysate and centrifuge to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • To measure the total intracellular pyoverdine, mix an aliquot of the cell lysate with an equal volume of 1M 8-hydroxyquinoline in chloroform. This will chelate the iron bound to pyoverdine and restore its fluorescence.[10]

  • Vortex the mixture and incubate at room temperature for at least 1 hour to ensure complete iron removal.

  • Separate the aqueous and organic phases by centrifugation.

  • Measure the fluorescence of the aqueous phase (containing the iron-free pyoverdine) using a fluorometer (Excitation: ~400 nm, Emission: ~460 nm).

  • To determine the fluorescence of pyoverdine in the presence of intracellular iron, measure the fluorescence of an untreated aliquot of the cell lysate.

  • The relative intracellular labile iron concentration can be inferred from the degree of fluorescence quenching, calculated as: Quenching (%) = (1 - (Fluorescence_lysate / Fluorescence_8HQ_treated)) * 100

G start Cells loaded with pyoverdine lyse Lyse cells and collect supernatant start->lyse split lyse->split measure_quenched Measure fluorescence of lysate (quenched signal) split->measure_quenched treat_8hq Treat lysate with 8-hydroxyquinoline split->treat_8hq calculate Calculate fluorescence quenching to determine relative iron levels measure_quenched->calculate measure_restored Measure fluorescence of 8HQ-treated lysate (restored signal) treat_8hq->measure_restored measure_restored->calculate

Protocol 4: Cytotoxicity Assay

It is essential to determine the optimal, non-toxic concentration of pyoverdine for cell imaging experiments.

Materials:

  • Mammalian cells of interest

  • 96-well plates

  • Purified pyoverdine

  • Cell viability reagent (e.g., MTT, alamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of pyoverdine in the cell culture medium.

  • Remove the old medium and add the pyoverdine dilutions to the cells. Include a vehicle-only control.

  • Incubate the cells for a duration equivalent to the planned imaging experiment (e.g., 2-4 hours).

  • After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-only control and determine the highest concentration of pyoverdine that does not significantly affect cell viability.

Signaling Pathways and Cellular Responses

While pyoverdine is primarily known for its role in bacterial virulence and iron acquisition, its introduction into mammalian cells can elicit cellular responses. Pyoverdine has been shown to translocate into host cells and can disrupt mitochondrial iron homeostasis, which may trigger stress response pathways.[5] However, specific signaling pathways directly activated by pyoverdine when used as a fluorescent probe at non-toxic concentrations are not yet well-elucidated and require further investigation. It is important to consider that at higher concentrations or with prolonged exposure, pyoverdine may induce cytotoxicity, potentially through the induction of reactive oxygen species.

G PVD_ext Extracellular Pyoverdine Cell_mem Cell Membrane PVD_ext->Cell_mem Uptake PVD_int Intracellular Pyoverdine Cell_mem->PVD_int Fe_pool Labile Iron Pool (Fe³⁺) PVD_int->Fe_pool Binds to Fe³⁺ (Fluorescence Quenching) Mito Mitochondria PVD_int->Mito Disrupts Iron Homeostasis Fe_pool->PVD_int ROS Reactive Oxygen Species Mito->ROS Stress Cellular Stress Response ROS->Stress

Troubleshooting

  • Low intracellular fluorescence:

    • Increase the concentration of pyoverdine or the incubation time.

    • Ensure that the cells are healthy and metabolically active, as uptake may be an active process.

    • Check the purity of the pyoverdine preparation.

  • High background fluorescence:

    • Ensure thorough washing of cells after pyoverdine incubation to remove any unbound probe.

    • Use a phenol red-free imaging medium.

  • Cell death or morphological changes:

    • Perform a cytotoxicity assay (Protocol 4) to determine the optimal non-toxic concentration of pyoverdine.

    • Reduce the incubation time or pyoverdine concentration.

Conclusion

Pyoverdine offers a versatile and readily available fluorescent probe for cell imaging, particularly for the visualization and relative quantification of intracellular labile iron. The protocols provided herein offer a foundation for researchers to employ pyoverdine in their studies. It is crucial to optimize the experimental conditions, such as probe concentration and incubation time, for each cell type and experimental setup to ensure reliable and reproducible results while minimizing potential cytotoxicity. Further research is warranted to fully elucidate the cellular uptake mechanisms and any potential off-target effects or induced signaling pathways.

References

Application Notes and Protocols: Synthesis and Utility of Pyoverdine Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyoverdine and its Analogs

Pyoverdines are fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient, from their environment.[1] These molecules exhibit a high affinity for ferric iron (Fe³⁺) and play a crucial role in bacterial survival and virulence.[2] Structurally, pyoverdines consist of three main parts: a conserved dihydroxyquinoline chromophore responsible for their characteristic fluorescence, a variable peptide chain of 6-14 amino acids, and an acyl side chain.[2][3] The variability in the peptide backbone gives rise to a wide diversity of pyoverdines across different Pseudomonas strains.

The synthesis of pyoverdine analogs offers a powerful tool for various research applications. By modifying the peptide chain or attaching functional groups, researchers can probe the mechanisms of iron uptake, develop novel antimicrobial agents, and create tools for bio-imaging. A particularly promising application is the "Trojan horse" strategy, where an antibiotic is conjugated to a pyoverdine analog.[4] The bacterium actively transports the conjugate into the cell to acquire iron, thereby delivering a lethal dose of the antibiotic.[4]

Research Applications of Pyoverdine Analogs

  • "Trojan Horse" Antimicrobial Therapy: Synthetic pyoverdine analogs can be conjugated to antibiotics to overcome antibiotic resistance mechanisms. The pyoverdine analog is recognized by the bacterial iron uptake system, facilitating the transport of the antibiotic into the cell.[4]

  • Studying Iron Acquisition Mechanisms: By synthesizing analogs with altered peptide sequences or chelating groups, researchers can investigate the specific interactions between pyoverdine, the FpvA receptor, and other transport proteins involved in iron uptake.[2]

  • Inhibition of Pyoverdine-Mediated Virulence: Some pyoverdine analogs can act as competitive inhibitors of the native pyoverdine uptake system, thereby limiting the bacterium's ability to acquire iron and reducing its virulence.[4]

  • Bio-imaging and Diagnostics: The inherent fluorescence of the pyoverdine chromophore can be exploited for developing imaging probes to visualize bacterial infections or to design diagnostic assays for the detection of Pseudomonas.

Quantitative Data Summary

The following table summarizes key quantitative parameters for native pyoverdines and their synthetic analogs. This data is essential for comparing the efficacy of different analogs and for designing experiments.

Siderophore/AnalogProducing Organism (Example)Iron-Binding MoietyFormation Constant (K_f) for Fe(III)pFeReference(s)
EnterobactinEscherichia coliCatecholate10⁵² M⁻¹34.3[5]
PyoverdinePseudomonas aeruginosaHydroxamate and Catechol~10³² M⁻¹Not consistently reported for native forms[5]
aPvd3 (analog)SyntheticNot specifiedNot specifiedHigh affinity noted[4][6]

Note: The pFe value is the negative logarithm of the free ferric iron concentration at pH 7.4 with defined concentrations of the chelator and iron, providing a biologically relevant measure of iron sequestering ability.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pyoverdine Analog Peptide Chain

This protocol outlines a general procedure for the synthesis of the peptide chain of a pyoverdine analog using Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink-amide-AM-PS-resin

  • Nα-(9-Fluorenylmethoxycarbonyl) protected amino acids (Fmoc-amino acids)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink-amide-AM-PS-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Purification of Pyoverdine Analogs

This protocol describes a general method for the purification of pyoverdine analogs, which can be adapted from methods used for native pyoverdines.

Materials:

  • Crude synthetic pyoverdine analog

  • Copper-chelate chromatography column (e.g., Chelating Sepharose)

  • Size-exclusion chromatography column (e.g., Sephadex G-15)

  • Buffers: HEPES, Acetate (B1210297) buffer

  • EDTA solution

  • HPLC system with a C18 column

Procedure:

  • Copper-Chelate Chromatography:

    • Equilibrate the copper-chelate column with 20 mM HEPES buffer (pH 7.0) containing 100 mM NaCl.[7]

    • Load the crude pyoverdine analog solution onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the pyoverdine analog with 20 mM acetate buffer (pH 5.0) containing 100 mM NaCl.[7]

  • Size-Exclusion Chromatography:

    • Further purify the eluted fractions on a Sephadex G-15 column to separate based on size.

    • Elute with deionized water and collect fractions.

  • Reverse-Phase HPLC:

    • Perform final purification using a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% TFA) to elute the purified pyoverdine analog.

    • Monitor the elution by absorbance at the characteristic wavelength of the chromophore (around 400 nm).

Protocol 3: Fluorescence Quenching Assay for Iron Binding

This protocol measures the iron-binding affinity of pyoverdine analogs by monitoring the quenching of their intrinsic fluorescence upon iron chelation.[8]

Materials:

  • Purified pyoverdine analog

  • HEPES buffer (100 mM, pH 7.4)

  • Ferric chloride (FeCl₃) solution of known concentration

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of the pyoverdine analog in 100 mM HEPES buffer (pH 7.4) at a known concentration (e.g., 5-10 µM).

  • Fluorescence Measurement:

    • Place the pyoverdine analog solution in a cuvette in the fluorometer.

    • Set the excitation wavelength to ~400 nm and the emission wavelength to ~460 nm.[8]

    • Record the initial fluorescence intensity.

  • Iron Titration:

    • Add small aliquots of the FeCl₃ solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until the fluorescence is completely quenched.

  • Data Analysis: Plot the fluorescence intensity as a function of the iron concentration. The stoichiometry of binding can be determined from the inflection point of the curve. The binding constant can be calculated using appropriate binding models.

Visualizations

Pyoverdine_Biosynthesis_and_Uptake cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_extracellular Extracellular Space NRPS Non-Ribosomal Peptide Synthetases (NRPS) Ferribactin Ferribactin (Pyoverdine Precursor) NRPS->Ferribactin PvdE PvdE (ABC Transporter) Precursor_AA Precursor Amino Acids Precursor_AA->NRPS Ferribactin->PvdE Maturation_Enzymes Maturation Enzymes (PvdQ, PvdP, PvdO) PvdE->Maturation_Enzymes Transport Mature_Pyoverdine Mature Pyoverdine Maturation_Enzymes->Mature_Pyoverdine Chromophore Formation Iron Fe³⁺ Mature_Pyoverdine->Iron Chelation Ferri_Pyoverdine Ferri-Pyoverdine FpvA FpvA Receptor Ferri_Pyoverdine->FpvA Binding cluster_periplasm cluster_periplasm FpvA->cluster_periplasm Transport into Periplasm

Caption: Overview of pyoverdine biosynthesis and iron uptake pathway.

Trojan_Horse_Strategy cluster_synthesis Synthesis cluster_action Mechanism of Action PVD_Analog Pyoverdine Analog Conjugate PVD-Antibiotic Conjugate PVD_Analog->Conjugate Antibiotic Antibiotic Antibiotic->Conjugate FpvA FpvA Receptor Conjugate->FpvA Recognition & Binding Bacterium Bacterium Cell_Death Cell Death Bacterium->Cell_Death Antibiotic Release FpvA->Bacterium Internalization

Caption: The "Trojan Horse" strategy using pyoverdine-antibiotic conjugates.

Experimental_Workflow start Start spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin spps->cleavage purification Purification (Chromatography, HPLC) cleavage->purification characterization Characterization (Mass Spec, NMR) purification->characterization activity_assay Activity Assay (e.g., Fluorescence Quenching) characterization->activity_assay end End activity_assay->end

Caption: General experimental workflow for pyoverdine analog synthesis and testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyoverdine Yield in Pseudomonas aeruginosa Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pyoverdine production in Pseudomonas aeruginosa cultures.

Troubleshooting Guides

This section addresses common issues encountered during pyoverdine production experiments.

Issue 1: Low or No Pyoverdine Yield

  • Question: My P. aeruginosa culture is growing, but I'm observing very low or no green-yellow fluorescence characteristic of pyoverdine. What are the possible causes and solutions?

  • Answer: Low pyoverdine yield despite bacterial growth is a common issue. Here’s a step-by-step troubleshooting guide:

    • Iron Limitation is Crucial: Pyoverdine is a siderophore produced under iron-limiting conditions.[1][2] High levels of free iron in your culture medium will repress pyoverdine synthesis.

      • Solution: Ensure your glassware is iron-free by washing with an acid bath (e.g., 6M HCl) followed by rinsing with deionized water. Use high-purity reagents for media preparation. Avoid media components with high iron content. Some protocols recommend using low sodium chloride and iron casamino acids.[3]

    • Media Composition: The choice of carbon source and other media components significantly impacts pyoverdine production.

      • Solution: Utilize a defined minimal medium with a specific carbon source known to enhance pyoverdine production, such as succinate (B1194679) or citrate (B86180).[1][4] King's B medium and certain synthetic citrate media are also commonly used.[4][5][6] A modified M9 medium with casamino acids has also been shown to be effective.[3]

    • Inappropriate Culture Conditions: Optimal temperature and pH are critical for enzymatic reactions involved in pyoverdine biosynthesis.

      • Solution: Maintain the culture at a temperature of 37°C and a pH of 7.0 for optimal production.[4][5] Ensure adequate aeration by using a flask volume that is at least 5 times the culture volume and shaking at approximately 225 rpm.[3]

    • Strain Variation: Different strains of P. aeruginosa can exhibit significant variability in their pyoverdine production capabilities.

      • Solution: If possible, use a strain known for high pyoverdine production, such as PAO1. If you are working with clinical or environmental isolates, screen several isolates to identify a high-producing strain.

Issue 2: Inconsistent Pyoverdine Yields Between Experiments

  • Question: I'm getting highly variable pyoverdine yields from one experiment to the next, even though I'm trying to follow the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. Consider the following:

    • Inoculum Preparation: The age and density of the starting culture can affect the kinetics of pyoverdine production.

      • Solution: Standardize your inoculum preparation. Always use a fresh overnight culture grown in a standard medium (e.g., LB broth) and inoculate your experimental cultures to a consistent starting optical density (e.g., OD600 of 0.05).

    • Media Batch Variation: Minor differences in the composition of media prepared at different times can lead to variability.

      • Solution: Prepare a large batch of your chosen production medium to use across a series of experiments. If you must prepare fresh media, be meticulous with measurements and use the same source for all reagents.

    • Incubation Time: Pyoverdine production is a dynamic process that changes over the growth curve.

      • Solution: Harvest your cultures at a consistent time point. Maximum production is often observed in the late logarithmic or early stationary phase, which can be around 12 to 24 hours for planktonic cultures.[3] However, some studies have reported maximum yield at 120 hours.[4][5] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific strain and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of pyoverdine for P. aeruginosa?

A1: Pyoverdine is a high-affinity siderophore, which is an iron-chelating molecule.[2][7] Its primary function is to scavenge for ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell.[1][8] This is essential for bacterial survival and growth, especially in iron-limited environments like the human body.[9][10]

Q2: How does iron concentration regulate pyoverdine production?

A2: Iron concentration is the main environmental signal regulating pyoverdine synthesis.[11] In the presence of sufficient intracellular iron, a global regulatory protein called the Ferric Uptake Regulator (Fur) binds to iron and represses the transcription of genes involved in pyoverdine biosynthesis and uptake.[2][9] When iron levels are low, Fur is inactive, leading to the expression of the sigma factor PvdS, which in turn activates the transcription of pyoverdine synthesis genes.[2][12]

Q3: What is the role of the FpvA receptor?

A3: FpvA is the outer membrane receptor that recognizes and binds the ferripyoverdine complex (pyoverdine bound to iron).[1][8] Upon binding, it transports the complex into the periplasm.[10] FpvA also plays a signaling role. The binding of ferripyoverdine to FpvA triggers a conformational change that leads to the release of the sigma factors PvdS and FpvI, which are responsible for the transcription of pyoverdine synthesis genes and the fpvA gene itself, respectively.[12]

Q4: Can I use any carbon source to optimize pyoverdine production?

A4: While P. aeruginosa can utilize various carbon sources, some are better than others for pyoverdine production. Succinate and citrate are commonly used in minimal media to induce high pyoverdine yields.[1][13] The choice of carbon source can influence the specific type of pyoverdine produced due to modifications of the peptide side chain.[14][15]

Q5: Is there a relationship between biofilm formation and pyoverdine production?

A5: Yes, there is a bidirectional regulatory relationship between biofilm formation and pyoverdine production. Pyoverdine is necessary for robust biofilm formation under iron-depleted conditions.[16][17] Conversely, the biofilm structure can also regulate the production of pyoverdine.[16]

Data Presentation

Table 1: Comparison of Media for Pyoverdine Production

MediumKey ComponentsReported Yield/ObservationReference(s)
Nutrient Broth Peptone, Beef ExtractMaximum OD of 1.94 at 420 nm after 120h, yielding 2.5 g/L.[4][5]
King's B Medium Peptone, Glycerol, K₂HPO₄, MgSO₄Enhances pyoverdine production.[4][5][6]
Synthetic Citrate Medium Citric Acid, K₂HPO₄, (NH₄)₂SO₄Used for pyoverdine production.[4][5]
Succinate Medium Succinate, K₂HPO₄, (NH₄)₂SO₄Commonly used for inducing pyoverdine production.[1][13]
Modified M9 Medium M9 Salts, Casamino Acids, CaCl₂, MgSO₄Substantial pyoverdine production in low-iron conditions.[3][18]

Table 2: Optimal Growth Conditions for Pyoverdine Production

ParameterOptimal ValueReference(s)
Temperature 37°C[4][5]
pH 7.0[4][5]
Incubation Time 12 - 120 hours (strain and condition dependent)[3][4][5]
Aeration Shaking at ~225 rpm[3]

Experimental Protocols

Protocol 1: Preparation of Iron-Limited Minimal Medium (Succinate Medium)

  • Glassware Preparation: To minimize iron contamination, soak all glassware in 6M HCl overnight, followed by extensive rinsing with deionized water.

  • Stock Solutions: Prepare the following sterile stock solutions:

    • 1 M K₂HPO₄

    • 1 M KH₂PO₄

    • Saturated (NH₄)₂SO₄ solution

    • 1 M MgSO₄

    • 20% (w/v) Succinic acid (adjust to pH 7.0 with NaOH)

  • Medium Assembly: In a sterile flask, for 1 liter of medium, aseptically combine:

    • 870 ml sterile deionized water

    • 100 ml of 20% succinate solution

    • 20 ml of saturated (NH₄)₂SO₄ solution

    • 10 ml of 1 M K₂HPO₄/KH₂PO₄ buffer (pH 7.0)

    • 1 ml of 1 M MgSO₄

  • Final Check: Ensure the final pH is 7.0.

Protocol 2: Quantification of Pyoverdine

  • Culture Preparation: Grow P. aeruginosa in the desired iron-limited medium for the determined optimal time.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted pyoverdine. Filter the supernatant through a 0.22 µm pore size filter to remove any remaining bacteria.[3]

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 400-405 nm, which is the characteristic absorption peak for pyoverdine.

  • Quantification (Optional): For more precise quantification, a standard curve can be generated using purified pyoverdine. The concentration is often expressed relative to the cell density (OD600) of the culture.

Mandatory Visualizations

Pyoverdine_Regulation_Pathway cluster_environment Extracellular Environment cluster_cell Pseudomonas aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) FerriPVD Ferripyoverdine (PVD-Fe³⁺) PVD Pyoverdine PVD->Fe3 Chelates FpvA FpvA Receptor FerriPVD->FpvA Binds FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR Signals to PvdS PvdS (Sigma Factor) FpvR->PvdS Releases FpvI FpvI (Sigma Factor) FpvR->FpvI Releases Fur Fur + Fe²⁺ (Active Repressor) Fur->FpvR Represses Fur->FpvI Represses pvd_genes pvd Genes (Biosynthesis) Fur->pvd_genes Represses PvdS->pvd_genes Activates Transcription fpvA_gene fpvA Gene (Receptor Synthesis) FpvI->fpvA_gene Activates Transcription pvd_genes->PVD Synthesizes fpvA_gene->FpvA Synthesizes

Caption: Iron-dependent regulatory pathway of pyoverdine synthesis in P. aeruginosa.

troubleshooting_workflow start Start: Low Pyoverdine Yield check_iron Is the medium iron-limited? start->check_iron fix_iron Action: Use acid-washed glassware and high-purity reagents. check_iron->fix_iron No check_media Is the media composition optimal? check_iron->check_media Yes fix_iron->check_media fix_media Action: Use succinate/citrate medium or King's B. Standardize batches. check_media->fix_media No check_conditions Are culture conditions correct? (pH, Temp, Aeration) check_media->check_conditions Yes fix_media->check_conditions fix_conditions Action: Set pH to 7.0, Temp to 37°C, and ensure vigorous shaking. check_conditions->fix_conditions No check_time Is incubation time optimized? check_conditions->check_time Yes fix_conditions->check_time fix_time Action: Perform a time-course experiment to find peak production. check_time->fix_time No end End: Optimized Yield check_time->end Yes fix_time->end

Caption: Troubleshooting workflow for low pyoverdine yield.

References

Technical Support Center: Troubleshooting Pyoverdine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low pyoverdine production in laboratory strains. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during pyoverdine-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyoverdine and why is it important?

Pyoverdine is a fluorescent siderophore, a high-affinity iron-chelating molecule, produced by fluorescent Pseudomonas species. Its primary role is to scavenge iron from the environment, which is essential for bacterial growth, virulence, and biofilm formation.[1][2][3][4] Pyoverdine also acts as a signaling molecule, regulating the expression of several virulence factors, including exotoxin A.[5]

Q2: What are the key regulators of pyoverdine production?

Pyoverdine production is tightly regulated in response to iron availability. The main regulator is the Ferric Uptake Regulator (Fur) protein.[1][2] In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of genes involved in pyoverdine biosynthesis and uptake.[6] Under iron-limiting conditions, Fur is inactive, leading to the expression of the sigma factor PvdS, which in turn activates the transcription of pyoverdine biosynthesis (pvd) genes.[1][2][7] The expression of the pyoverdine receptor gene, fpvA, is controlled by another sigma factor, FpvI, which is also regulated by iron levels.[1][7]

Q3: What is the expected yield of pyoverdine in laboratory cultures?

The production of pyoverdine can vary between different strains of fluorescent Pseudomonas. However, under iron-depleted conditions, yields are typically in the range of 200 to 500 mg/L.[5]

Q4: Can pyoverdine production be inhibited by common lab reagents?

Yes, certain compounds can inhibit pyoverdine biosynthesis. For instance, the anti-cancer therapeutic fluorouracil has been shown to strongly inhibit pyoverdine production by disrupting RNA metabolism.[5] It is crucial to ensure that media and reagents are free from any inadvertent inhibitors.

Troubleshooting Guide for Low Pyoverdine Production

Low or no pyoverdine production can be a significant roadblock in experiments. The following guide provides a systematic approach to identifying and resolving the root cause.

Problem 1: Suboptimal Culture Conditions

One of the most common reasons for low pyoverdine yield is a suboptimal growth environment. This can be related to the culture medium, pH, temperature, or aeration.

Question: How can I optimize my culture conditions for maximal pyoverdine production?

Answer:

  • Media Composition: The choice of culture medium is critical. Iron-depleted media are essential to induce pyoverdine production. King's B medium and synthetic citrate (B86180) media are commonly used.[8][9] Supplementation with casamino acids can also enhance production.[10][11]

  • Iron Chelation: To ensure iron-limiting conditions, it is often necessary to add an iron chelator like 2,2'-bipyridine (B1663995) to the medium.[12][13]

  • pH and Temperature: The optimal pH for pyoverdine production is typically around 7.0, and the optimal temperature is 37°C for P. aeruginosa.[8][9]

  • Aeration: Adequate aeration is important for bacterial growth and, consequently, for pyoverdine production. Ensure vigorous shaking during incubation.[13][14]

Problem 2: Iron Contamination

Even trace amounts of iron in the culture medium can significantly repress pyoverdine production.

Question: How can I minimize iron contamination in my experiments?

Answer:

  • Glassware and Plasticware: Use plasticware whenever possible, as glassware can leach iron. If glassware must be used, it should be acid-washed to remove any trace metals.

  • Water Source: Use high-purity, iron-free water for media preparation.

  • Media Components: Use high-purity reagents. Some media components, like casamino acids, can be a source of iron contamination.[15][16] Consider using low-iron formulations.[17]

  • Iron Chelators: As mentioned previously, the addition of an iron chelator can help sequester any residual iron in the medium.[12][13]

Problem 3: Genetic or Regulatory Issues

If optimizing culture conditions does not improve pyoverdine production, the issue might lie with the bacterial strain itself.

Question: What genetic factors could be responsible for low pyoverdine production?

Answer:

  • Mutations in Biosynthesis Genes: There are over a dozen pvd genes involved in the biosynthesis of pyoverdine.[5] A mutation in any of these essential genes can lead to a complete loss of production. For example, mutations in pvdA, pvdD, or pvdE have been shown to abolish or significantly reduce pyoverdine synthesis.[1][12]

  • Regulatory Gene Defects: Mutations in the regulatory genes, such as pvdS or fpvI, will also lead to a lack of pyoverdine production, as the biosynthetic genes will not be expressed.[1][2][7]

  • Transport Defects: The pvdE gene encodes an ATP-binding cassette (ABC) transporter thought to be involved in translocating pyoverdine to the periplasm. A defect in this gene can result in the intracellular accumulation of pyoverdine and reduced secretion.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low pyoverdine production:

TroubleshootingWorkflow Troubleshooting Low Pyoverdine Production start Low/No Pyoverdine Production check_conditions Verify Culture Conditions (Media, pH, Temp, Aeration) start->check_conditions check_iron Assess Iron Contamination (Glassware, Water, Reagents) check_conditions->check_iron Conditions OK solution_conditions Optimize Culture Conditions check_conditions->solution_conditions Conditions Not OK genetic_analysis Investigate Genetic Factors (Sequence pvd/fpv genes) check_iron->genetic_analysis Iron Levels Low solution_iron Use Iron-Free Techniques (Acid-wash, chelators) check_iron->solution_iron Iron Contamination Found solution_genetic Use Wild-Type or Complemented Strain genetic_analysis->solution_genetic Mutation Identified

Caption: A flowchart for troubleshooting low pyoverdine production.

Data Presentation

Table 1: Optimal Growth Conditions for Pyoverdine Production by P. aeruginosa

ParameterOptimal ValueReference(s)
Temperature37°C[8][9]
pH7.0[8][9]
Incubation Time24-120 hours[8][9]
MediumKing's B, Nutrient Broth, or Synthetic Citrate[8][9]

Table 2: Common Media Supplements to Enhance Pyoverdine Production

SupplementConcentrationPurposeReference(s)
Casamino Acids1.13% (w/v)Provides essential amino acids[10]
Glucose0.4% (w/v)Carbon source[10]
CaCl₂1 mM[10]
MgSO₄1 mM[10]
2,2'-bipyridine250 µMIron chelator[13][14]

Experimental Protocols

Protocol 1: Preparation of Iron-Depleted Culture Medium (Modified M9)

This protocol is adapted for producing pyoverdine-rich filtrates.[10]

  • Prepare 5X M9 salts solution (Difco) at 1% (w/v).

  • Add 11.3 g/L of casamino acids.

  • Add glucose to a final concentration of 0.4% (w/v).

  • Add CaCl₂ to a final concentration of 1 mM.

  • Add MgSO₄ to a final concentration of 1 mM.

  • Adjust the pH to 7.0.

  • Autoclave to sterilize.

Protocol 2: Quantification of Pyoverdine

Pyoverdine's fluorescent properties allow for straightforward quantification.

  • Grow the bacterial strain in an appropriate iron-depleted medium.

  • Centrifuge the culture to pellet the bacterial cells (e.g., 10,000 x g for 30 minutes).[10]

  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.[10]

  • Measure the fluorescence of the supernatant using a spectrophotometer or plate reader with an excitation wavelength of ~400-405 nm and an emission wavelength of ~460 nm.[10][18]

  • For accurate quantification, a standard curve can be generated using purified pyoverdine.

Signaling Pathway Visualization

The regulation of pyoverdine biosynthesis is a complex process. The following diagram illustrates the key regulatory pathways in response to iron starvation.

PyoverdineRegulation Pyoverdine Biosynthesis Regulation by Iron cluster_conditions Cellular Conditions cluster_regulation Regulatory Cascade cluster_output Gene Expression & Production Iron_High High Iron Fur Fur (Ferric Uptake Regulator) Iron_High->Fur Activates Iron_Low Low Iron (Iron Starvation) Iron_Low->Fur Inactivates PvdS PvdS (Sigma Factor) Fur->PvdS Represses FpvI FpvI (Sigma Factor) Fur->FpvI Represses FpvR FpvR (Anti-Sigma Factor) Fur->FpvR Represses pvd_genes pvd Genes (Biosynthesis) PvdS->pvd_genes Activates Transcription fpvA_gene fpvA Gene (Receptor) FpvI->fpvA_gene Activates Transcription FpvR->PvdS Inactivates FpvR->FpvI Inactivates Pyoverdine Pyoverdine Production pvd_genes->Pyoverdine

Caption: Regulation of pyoverdine biosynthesis by iron availability.

References

Pyoverdine Extraction Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the efficiency of pyoverdine extraction methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the extraction and purification of pyoverdine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyoverdine extraction?

A1: The primary methods for pyoverdine extraction from bacterial culture supernatants are Solid-Phase Extraction (SPE) and organic solvent extraction. SPE is often preferred for its efficiency and ability to yield a purer product by minimizing matrix effects from culture media.[1] Organic solvent extraction, using solvents like chloroform (B151607) or n-butanol, is another established method.[2][3]

Q2: I am experiencing low pyoverdine yield. What are the potential causes?

A2: Low pyoverdine yield can stem from several factors, starting from suboptimal production conditions to inefficiencies in the extraction process itself. Key areas to investigate include:

  • Suboptimal Culture Conditions: Ensure that the growth medium, pH, temperature, and incubation time are optimized for pyoverdine production by your specific Pseudomonas strain. For instance, maximum yield for a particular P. aeruginosa strain was achieved at pH 7 and 37°C after 120 hours in nutrient broth.[3] Iron limitation in the culture medium is also a critical factor that induces pyoverdine production.[1][4]

  • Inefficient Extraction Method: The choice of extraction solvent or SPE sorbent may not be optimal for your specific pyoverdine variant.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to loss of pyoverdine in the flow-through.[5]

  • Incomplete Elution: The elution solvent may not be strong enough to release the pyoverdine from the SPE sorbent.

Q3: How can I improve the purity of my extracted pyoverdine?

A3: To enhance the purity of your pyoverdine extract, consider the following:

  • Solid-Phase Extraction (SPE): This method is effective at removing proteins and other contaminants that can interfere with downstream applications.[1]

  • Chromatography: Techniques like ion-exchange and gel filtration chromatography can be used for further purification after initial extraction.[6] Copper-chelate chromatography has also been successfully employed for purifying pyoverdines.[7][8]

  • Washing Steps: During SPE, optimizing the washing solvent can help remove impurities without eluting the target pyoverdine.

Q4: My pyoverdine appears to be degrading during extraction. How can I prevent this?

A4: Pyoverdine stability can be a concern. To minimize degradation:

  • Temperature Control: Perform extraction steps at low temperatures (e.g., on ice) and store the final eluate at -20°C.[9]

  • pH Control: Maintain an appropriate pH during extraction, as extreme pH values can affect the stability of the molecule.

  • Protection from Light: Pyoverdines are fluorescent molecules and can be sensitive to light. Protect your samples from light exposure whenever possible.

  • Oxidation Prevention: For catechol-type siderophores, which are prone to oxidation, performing extraction under low oxygen conditions by purging with nitrogen may be beneficial.[10]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Recovery Sorbent-Analyte Mismatch: The SPE sorbent is not retaining the pyoverdine effectively.Select a sorbent with an appropriate retention mechanism. For pyoverdines, polymeric reversed-phase cartridges like Strata-X are commonly used.[1][9]
Improper Cartridge Conditioning: The sorbent is not properly wetted, leading to inconsistent interactions.Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration with a solvent similar to the sample matrix (e.g., water).[5][9]
Sample Flow Rate Too High: Insufficient contact time between the pyoverdine and the sorbent.Decrease the flow rate during sample loading to allow for proper binding.[5]
Incomplete Elution: The elution solvent is too weak to desorb the pyoverdine from the sorbent.Increase the strength of the elution solvent. For example, if using methanol (B129727) in water, increase the percentage of methanol. Adding a modifier like formic acid can also improve elution.[1][9]
Insufficient Elution Volume: Not enough solvent is used to completely elute the bound pyoverdine.Increase the volume of the elution solvent.
Poor Reproducibility Cartridge Bed Drying Out: If the sorbent bed dries out before sample loading, it can lead to inconsistent results.Re-activate and re-equilibrate the cartridge immediately before loading the sample.[11]
Inconsistent Flow Rates: Variations in flow rates between samples can affect binding and elution.Use a vacuum manifold or automated system to ensure consistent flow rates.
Presence of Impurities in Eluate Ineffective Washing Step: The wash solvent is not removing all interferences, or it is prematurely eluting the pyoverdine.Optimize the wash solvent. It should be strong enough to remove impurities but weak enough to not elute the pyoverdine. A common wash solvent is water.[1][9]
Co-elution of Interferences: Interferences from the culture medium are eluting with the pyoverdine.Consider a different SPE sorbent with higher selectivity or add a pre-extraction cleanup step.
Organic Solvent Extraction Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient Solvent: The chosen organic solvent is not effectively partitioning the pyoverdine from the aqueous phase.Experiment with different organic solvents. Chloroform and n-butanol have been used for pyoverdine extraction.[2][3]
Poor Phase Separation: An emulsion has formed between the aqueous and organic layers.Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion.
Impure Extract Co-extraction of Contaminants: Other components from the culture supernatant are soluble in the organic solvent.Perform a back-extraction with a fresh aqueous phase to remove water-soluble impurities. Consider further purification steps like chromatography.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Pyoverdine

This protocol is adapted from methodologies described for the purification of pyoverdines from Pseudomonas culture supernatants.[1][9]

Materials:

  • Bacterial culture supernatant (filtered through a 0.22 µm filter)

  • Solid-Phase Extraction Cartridges (e.g., Strata-X, 30 mg/1 mL)

  • Methanol (MeOH)

  • Formic Acid

  • Deionized Water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Wash the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Acidify 500 µL of the filtered supernatant with 5 µL of formic acid.

    • Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the sorbent with 0.6 mL of deionized water to remove unbound impurities.

  • Elution: Elute the pyoverdines with 0.6 mL of 30% methanol in water containing 0.1% formic acid.

  • Storage: Store the eluate at -20°C until further use.

Protocol 2: Organic Solvent Extraction of Pyoverdine

This is a general protocol based on the principles of liquid-liquid extraction for pyoverdine.

Materials:

  • Bacterial culture supernatant (centrifuged to remove cells)

  • Chloroform

  • Separatory funnel or centrifuge tubes

  • Centrifuge

Procedure:

  • Initial Separation: Centrifuge the bacterial culture to pellet the cells. Collect the clear supernatant.

  • Solvent Addition: Add an equal volume of chloroform to the supernatant in a separatory funnel or a suitable centrifuge tube.

  • Extraction: Shake the mixture vigorously for 1-2 minutes to facilitate the transfer of pyoverdine into the organic phase.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifuge the mixture to aid separation.

  • Collection: Carefully collect the organic phase containing the pyoverdine.

  • Drying: The obtained pigment can be dried, for example, in an oven at a controlled temperature.[2]

  • Purification (Optional): For higher purity, the dried pigment can be redissolved in a solvent like methanol.[2]

Data Presentation

Table 1: Comparison of Pyoverdine Extraction Parameters and Yields

Method Organism Extraction Details Yield/Recovery Reference
Solid-Phase Extraction (SPE)Pseudomonas sp.Strata-X cartridge, elution with 30% MeOH + 0.1% formic acid~80% recovery[1]
Organic Solvent ExtractionP. aeruginosaChloroform extraction from nutrient broth culture2.5 g/L[3][12]
Copper-Chelate ChromatographyP. fluorescensElution with acetate (B1210297) bufferNot quantified, but effective for purification[7][8]

Visualizations

SPE_Workflow start Start: Filtered Supernatant conditioning 1. Cartridge Conditioning (Methanol) start->conditioning equilibration 2. Cartridge Equilibration (Water) conditioning->equilibration sample_loading 3. Sample Loading (Acidified Supernatant) equilibration->sample_loading washing 4. Washing (Water) sample_loading->washing elution 5. Elution (30% MeOH + 0.1% Formic Acid) washing->elution end End: Purified Pyoverdine elution->end

Caption: Workflow for Solid-Phase Extraction (SPE) of pyoverdine.

Organic_Solvent_Extraction_Workflow start Start: Culture Supernatant add_solvent 1. Add Chloroform start->add_solvent mix 2. Mix Vigorously add_solvent->mix separate 3. Phase Separation (Centrifugation if needed) mix->separate collect 4. Collect Organic Phase separate->collect dry 5. Dry the Pigment collect->dry end End: Extracted Pyoverdine dry->end

Caption: Workflow for Organic Solvent Extraction of pyoverdine.

References

addressing pyoverdine instability and degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing pyoverdine. Find answers to common questions and detailed protocols to prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is pyoverdine and why is its stability a concern?

Pyoverdine is a high-affinity, fluorescent siderophore (iron-chelating molecule) produced by fluorescent Pseudomonas species to acquire iron from the environment.[1][2] Its structure consists of three main parts: a conserved dihydroxyquinoline chromophore responsible for its fluorescence, a variable peptide chain of 6-12 amino acids, and an acyl side chain derived from a dicarboxylic acid.[2][3]

This complex molecular structure, particularly the chromophore and peptide backbone, is sensitive to environmental conditions.[1][3] Instability can lead to degradation, causing a loss of fluorescence and iron-chelating ability. This degradation compromises experimental accuracy, affecting virulence studies, biofilm assays, and research into antimicrobial strategies.[1][4]

Q2: What are the optimal conditions for storing pyoverdine?

Proper storage is critical to maintain the integrity of pyoverdine. For long-term storage, freezing is recommended, while refrigeration is suitable for short-term use. Below is a summary of recommended storage conditions.

Storage TypeTemperatureDurationSolvent/StateSource
Long-Term -20°CUp to 2 yearsLyophilized powder[5]
Long-Term -20°CNot specifiedSterile-filtered supernatant[6]
Long-Term -80°CNot specifiedBacterial culture in 20% glycerol[7]
Short-Term 2–8°CAt least 4 monthsAqueous solution[5]

Key Recommendations:

  • Always use sterile, nuclease-free water to prepare solutions.[5]

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Minimize freeze-thaw cycles, as this can accelerate degradation.

Q3: How can I measure pyoverdine concentration and assess its degradation?

Pyoverdine concentration can be reliably measured using its distinct fluorescent and absorbance properties.

  • Absorbance Spectrophotometry: The pyoverdine chromophore has a characteristic absorbance maximum around 400-405 nm at neutral pH.[2] Concentration can be calculated using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length. The molar extinction coefficient for pyoverdine from P. aeruginosa is approximately 16,500 M⁻¹cm⁻¹.[8]

  • Fluorescence Spectroscopy: Pyoverdine exhibits strong fluorescence with an excitation maximum around 405 nm and an emission maximum around 460 nm.[4][9] A loss of fluorescence is a primary indicator of degradation or iron binding. It's important to note that when pyoverdine binds to ferric iron (Fe³⁺), its fluorescence is almost completely quenched.[4][10]

A significant decrease in absorbance at ~405 nm or a loss of fluorescence over time under constant measurement conditions indicates degradation.

Q4: My pyoverdine solution has changed color or lost fluorescence. What are the likely causes and how can I troubleshoot this?

A change in the characteristic yellow-green color or a loss of fluorescence suggests a change in the pyoverdine molecule's state. The workflow below can help identify the cause.

G start Observation: Loss of Fluorescence or Color Change q1 Check pH of Solution start->q1 q2 Was solution exposed to light for prolonged periods? q1->q2  No res1 Result: pH Shift (Acidic pH can alter chromophore protonation) q1->res1  Yes q3 Is there evidence of contamination (cloudiness)? q2->q3  No res2 Result: Photodegradation (UV light damages the chromophore) q2->res2  Yes q4 Was iron (Fe3+) added or potentially introduced? q3->q4  No res3 Result: Microbial Degradation (Contaminants may break down pyoverdine) q3->res3  Yes res4 Result: Iron Quenching (Fe3+ binding quenches fluorescence) q4->res4  Yes res5 Result: Chemical Degradation (Likely due to improper storage temperature or age) q4->res5  No

Caption: Troubleshooting workflow for pyoverdine instability.
Q5: What are the primary factors that lead to pyoverdine degradation?

Several environmental factors can compromise the structural integrity of pyoverdine. The most significant are high temperatures, exposure to UV light, and extreme pH levels. These factors can cause hydrolysis of the peptide chain or irreversible alteration of the chromophore, leading to a loss of function.

G pvd Pyoverdine Integrity temp High Temperature temp->pvd Causes Hydrolysis light UV Light Exposure light->pvd Damages Chromophore ph Extreme pH (Highly Acidic or Basic) ph->pvd Alters Structure

Caption: Primary factors leading to pyoverdine degradation.
Detailed Experimental Protocols

Protocol 1: Quantification of Pyoverdine using UV-Vis Spectrophotometry

This protocol allows for the determination of pyoverdine concentration in a cell-free supernatant.

Materials:

  • Cell-free supernatant containing pyoverdine.

  • Buffer for dilution (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • UV-Vis spectrophotometer.

  • Quartz or UV-transparent cuvettes (1 cm path length).

Methodology:

  • Prepare Sample: Thaw the frozen pyoverdine supernatant if necessary. Centrifuge briefly (e.g., 10,000 x g for 2 minutes) to pellet any residual debris.[11]

  • Dilute Sample: Dilute the supernatant with your chosen buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:10 or 1:20 dilution is a common starting point.[8]

  • Blank Spectrophotometer: Use the same buffer you used for dilution as a blank to zero the spectrophotometer at 405 nm.

  • Measure Absorbance: Measure the absorbance of your diluted sample at 405 nm. Record the value.

  • Calculate Concentration: Use the Beer-Lambert equation to calculate the concentration.

    • Formula: Concentration (M) = (Absorbance at 405 nm) / (ε * l)

    • ε (Molar Extinction Coefficient): ~16,500 M⁻¹cm⁻¹ for P. aeruginosa pyoverdine.[8]

    • l (Path Length): 1 cm.

    • Remember to multiply the final result by the dilution factor to get the concentration of the original, undiluted sample.

Protocol 2: Preparation of Cell-Free, Pyoverdine-Rich Filtrate

This protocol describes a standard method for producing a sterile supernatant rich in pyoverdine for experimental use.

Materials:

  • Pseudomonas aeruginosa (or other fluorescent Pseudomonas) strain.

  • Iron-depleted growth medium (e.g., modified M9 medium or succinate (B1194679) medium).[7][12]

  • Shaking incubator.

  • High-speed centrifuge and tubes.

  • Sterile filtration system (e.g., 0.22 µm syringe filters or bottle-top filters).[6]

Methodology:

  • Inoculate Culture: Inoculate a starter culture of Pseudomonas in a rich medium like LB and grow overnight.

  • Induce Pyoverdine Production: Dilute the overnight culture into an iron-depleted medium. Iron limitation is the primary trigger for pyoverdine biosynthesis.[1]

  • Incubate: Grow the culture at the appropriate temperature (e.g., 28-37°C) with vigorous shaking (e.g., 170-200 rpm) for 24-72 hours.[6][7] The medium should develop a characteristic yellow-green, fluorescent appearance.

  • Harvest Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 30 minutes).[12]

  • Sterile Filter: Carefully decant the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.[6][12]

  • Store: Aliquot the sterile, cell-free filtrate into appropriate sterile tubes and store at -20°C for long-term use or 4°C for short-term use.[5][6]

References

Technical Support Center: Overcoming Fluorescence Quenching in Pyoverdine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fluorescence quenching interference in pyoverdine assays.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal Detected

Possible Cause: Your sample may contain quenching agents, primarily ferric (Fe³⁺) or ferrous (Fe²⁺) ions, which bind to pyoverdine and quench its fluorescence. Other metal ions like copper (Cu²⁺) can also contribute to this effect.[1][2][3]

Troubleshooting Steps:

  • Sample Pre-treatment to Remove Iron: Before fluorescence measurement, treat your sample to remove interfering metal ions. A common and effective method is to use a chelating agent like 8-hydroxyquinoline (B1678124) (8HQ).[4] This agent will strip iron from pyoverdine, restoring its fluorescence.

  • pH Adjustment: The fluorescence of pyoverdine and its interaction with metal ions are pH-dependent. Ensure your assay buffer is at a pH that minimizes quenching and maximizes pyoverdine fluorescence, typically around neutral pH for unbound pyoverdine.[3]

  • Sample Purification: If your sample matrix is complex, consider purifying pyoverdine using solid-phase extraction (SPE) to remove interfering substances.[1][5]

Issue 2: Inconsistent or Variable Fluorescence Readings

Possible Cause: Inconsistent fluorescence can be due to variations in the concentration of quenching agents between samples or fluctuations in pH.

Troubleshooting Steps:

  • Standardize Sample Preparation: Apply a consistent pre-treatment protocol to all samples to ensure uniform removal of interfering ions.

  • Buffer all Samples: Ensure all samples and standards are in the same buffered solution to maintain a constant pH.

  • Use a Standard Curve: Prepare a standard curve with known concentrations of purified pyoverdine in the same matrix as your samples (if possible) to account for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching in pyoverdine assays?

A1: The primary cause of fluorescence quenching is the binding of pyoverdine to metal ions, most notably ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[2][3] This interaction is the basis for pyoverdine's function as a siderophore, a molecule that scavenges iron for bacteria.[6] Other divalent transition metal ions, such as copper (Cu²⁺), can also quench pyoverdine fluorescence.[2]

Q2: How does pH affect pyoverdine fluorescence and quenching?

A2: The absorption and fluorescence spectra of pyoverdine are influenced by pH. While fluorescence is generally stable across a range of pH values, the binding of iron, particularly Fe³⁺, is pH-dependent. The quenching effect of Fe³⁺ is more pronounced at lower pH values.[3]

Q3: Can any metal ions enhance pyoverdine fluorescence?

A3: Yes, some metal ions can cause an increase in pyoverdine fluorescence. For example, Aluminum (Al³⁺) has been shown to cause a significant increase in fluorescence.[2][7]

Q4: How can I remove interfering iron from my samples?

A4: A common method to remove iron and restore pyoverdine fluorescence is to treat the sample with a strong chelating agent like 8-hydroxyquinoline (8HQ).[4] The 8HQ will bind the iron, releasing it from the pyoverdine. Another approach is to purify the pyoverdine from the sample using techniques like solid-phase extraction (SPE).[1][5]

Q5: What are the typical excitation and emission wavelengths for pyoverdine fluorescence measurement?

A5: Pyoverdine fluorescence is typically measured with an excitation wavelength of around 400-405 nm and an emission wavelength of approximately 460-470 nm.[3][8][9]

Quantitative Data on Fluorescence Interference

The following tables summarize the effects of various metal ions on pyoverdine fluorescence.

Table 1: Effect of Equimolar Concentrations of Metal Ions on Pyoverdine Fluorescence (at 60 seconds)

Metal Ion% Change in Fluorescence
Al³⁺+9%
Ca²⁺No Change
Cu²⁺-17%
Fe²⁺No Change
Fe³⁺-34%
Mg²⁺No Change
Mn²⁺No Change
Zn²⁺No Change

Data adapted from a study conducted in 0.1 M acetate (B1210297) buffer, pH 5.0.[2]

Table 2: Effect of Equimolar Concentrations of Metal Ions on Pyoverdine Fluorescence (at 24 hours)

Metal Ion% Change in Fluorescence
Al³⁺+170%
Ca²⁺Very Little Change
Cu²⁺+13%
Fe²⁺-85%
Fe³⁺-100%
Mg²⁺Very Little Change
Mn²⁺Very Little Change
Zn²⁺Very Little Change

Data adapted from a study conducted in 0.1 M acetate buffer, pH 5.0.[2][7]

Experimental Protocols

Protocol 1: Removal of Iron from Pyoverdine Samples using 8-Hydroxyquinoline (8HQ)

Objective: To strip iron from ferripyoverdine complexes to allow for the quantification of total pyoverdine based on its restored fluorescence.[4]

Materials:

  • Pyoverdine-containing sample

  • 1M 8-hydroxyquinoline (8HQ) dissolved in chloroform

  • Microcentrifuge tubes

  • Rotary mixer

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, mix your aqueous sample containing pyoverdine with an equal volume of 1M 8HQ in chloroform.

  • Incubate the mixture at room temperature for 16 hours on a rotary mixer to ensure complete iron extraction.

  • Separate the aqueous and organic phases by centrifugation.

  • Carefully collect the upper aqueous phase, which now contains the iron-free pyoverdine.

  • Measure the fluorescence of the aqueous phase using appropriate excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 460 nm).[9]

Protocol 2: Solid-Phase Extraction (SPE) for Pyoverdine Purification

Objective: To purify pyoverdine from complex matrices like bacterial culture supernatants, thereby removing interfering compounds.[1][5]

Materials:

  • Bacterial culture supernatant containing pyoverdine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric reversed-phase)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Formic acid (HCOOH)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by washing with 1 mL of MeOH, followed by equilibration with 1 mL of H₂O.

  • Sample Loading: Acidify 500 µL of the culture supernatant with 5 µL of formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two aliquots of 0.3 mL of H₂O to remove unbound impurities.

  • Elution: Elute the purified pyoverdine from the cartridge with two aliquots of 0.3 mL of a solution of 30% MeOH in H₂O containing 0.1% HCOOH.

  • The eluate containing the purified pyoverdine is now ready for fluorescence analysis.

Visualizations

Pyoverdine_Assay_Workflow Pyoverdine Assay Troubleshooting Workflow Start Start: Pyoverdine Sample Measure_Fluorescence Measure Fluorescence (Ex: 405nm, Em: 460nm) Start->Measure_Fluorescence Low_Signal Low or No Signal? Measure_Fluorescence->Low_Signal Quenching_Suspected Potential Quenching (e.g., Iron) Low_Signal->Quenching_Suspected Yes Good_Signal Acceptable Signal Low_Signal->Good_Signal No Pre_Treatment Sample Pre-treatment Quenching_Suspected->Pre_Treatment Remove_Iron Remove Iron (e.g., 8HQ) Pre_Treatment->Remove_Iron Purify_PVD Purify Pyoverdine (e.g., SPE) Pre_Treatment->Purify_PVD Remeasure Re-measure Fluorescence Remove_Iron->Remeasure Purify_PVD->Remeasure Remeasure->Good_Signal End End: Analyze Data Good_Signal->End

Caption: Troubleshooting workflow for low fluorescence signals in pyoverdine assays.

Pyoverdine_Iron_Uptake Pyoverdine-Mediated Iron Uptake and Regulation cluster_Extracellular Extracellular cluster_Periplasm Periplasm cluster_Cytoplasm Cytoplasm Pyoverdine Apo-Pyoverdine Ferripyoverdine Ferripyoverdine (Fe³⁺-Pyoverdine) Pyoverdine->Ferripyoverdine Chelates Fe3 Fe³⁺ (Iron) Fe3->Ferripyoverdine FpvA FpvA Receptor (Outer Membrane) Ferripyoverdine->FpvA Binds PvdN PvdN Biosynthesis Pyoverdine Biosynthesis Biosynthesis->Pyoverdine Export Biosynthesis->PvdN Involves Iron_Release Iron Release Iron_Release->Pyoverdine Recycling Fe_Cytoplasm Fe³⁺ Iron_Release->Fe_Cytoplasm PvdS PvdS (Sigma Factor) PvdS->Biosynthesis Upregulates FpvA->Iron_Release Transport via TonB FpvA->PvdS Signal Transduction TonB TonB-ExbBD TonB->FpvA

Caption: Signaling pathway of pyoverdine-mediated iron uptake and its regulation.

References

minimizing matrix effects in pyoverdine quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing matrix effects during pyoverdine quantification by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of pyoverdine quantification by mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for pyoverdine due to co-eluting substances from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2] The "matrix" comprises all components in a sample apart from the analyte of interest, such as salts, proteins, and lipids in biological samples.[2]

Q2: Why are matrix effects a significant problem for pyoverdine analysis?

A2: Matrix effects are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can negatively impact the accuracy, reproducibility, and sensitivity of the analysis.[3] For pyoverdines, which are often quantified in complex biological matrices like bacterial culture supernatants or clinical samples, these effects can lead to erroneous concentration measurements.[4][5]

Q3: What are the primary sources of matrix effects in pyoverdine samples?

A3: The primary sources of matrix effects in pyoverdine analysis are endogenous and exogenous substances present in the sample.[5] In bacterial cultures, this includes components of the growth medium, proteins, peptides, and other metabolites secreted by the bacteria.[4][6] For clinical or environmental samples, the complexity of the matrix is even higher.

Q4: What are the most effective strategies to minimize matrix effects for pyoverdine quantification?

A4: The most effective strategies involve thorough sample preparation to remove interfering compounds.[3] Solid-phase extraction (SPE) is a widely used and effective technique for purifying pyoverdines from complex samples.[4][7] Other strategies include optimizing chromatographic separation to avoid co-elution of interfering compounds, sample dilution, and using an appropriate internal standard.[3][8]

Q5: How does Solid-Phase Extraction (SPE) help in reducing matrix effects?

A5: SPE is a sample purification technique that separates pyoverdines from the bulk of the matrix components.[4] By using a sorbent that retains the pyoverdine while allowing matrix components to be washed away, a much cleaner sample is obtained for LC-MS analysis. This significantly reduces the potential for ion suppression or enhancement.[4] A well-developed SPE protocol can achieve high recovery of pyoverdines, for instance, a recovery of approximately 80% has been reported using a specific method.[4]

Q6: What is an internal standard and how can it compensate for matrix effects?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (pyoverdine) that is added to the sample at a known concentration before sample processing. The most effective type is a stable isotope-labeled (SIL) version of the analyte.[3] The IS experiences similar matrix effects as the analyte, and by calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be compensated for, leading to more accurate quantification.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low Pyoverdine Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of pyoverdine.[2]1. Implement/Optimize Solid-Phase Extraction (SPE): Use a robust SPE protocol to clean up the sample before LC-MS analysis. Ensure the chosen sorbent and elution solvents are appropriate for pyoverdine. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate pyoverdine from matrix interferences. 3. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This is only feasible if the pyoverdine concentration is high enough for detection after dilution.[8]
Poor Reproducibility/High Variability in Quantification Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples due to differences in matrix composition.[5]1. Use a Stable Isotope-Labeled Internal Standard (IS): An SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure that the sample preparation protocol, especially SPE, is performed consistently for all samples and standards.
Unexpected Peaks or High Background Noise Matrix Interferences: The presence of numerous other compounds in the sample matrix.1. Optimize SPE Wash Steps: Increase the stringency of the wash steps in the SPE protocol to remove more of the interfering compounds. 2. Enhance Chromatographic Resolution: Use a longer column or a shallower gradient to improve the separation of pyoverdine from other components.
Inaccurate Quantification (Compared to other methods) Matrix Effects Affecting Calibration: The calibration curve prepared in a clean solvent does not accurately reflect the behavior of pyoverdine in the sample matrix.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and samples experience similar matrix effects.[2]

Quantitative Data on Matrix Effect Reduction

The following table provides an illustrative example of the impact of matrix effects on pyoverdine quantification and the effectiveness of Solid-Phase Extraction (SPE) in mitigating these effects. The data is based on typical values reported in the literature for complex biological samples.

Sample Matrix Sample Preparation Matrix Effect (% Ion Suppression) Pyoverdine Recovery (%) Signal Intensity (Arbitrary Units)
Bacterial Culture SupernatantNone (Direct Injection)60 - 80%100%20,000 - 40,000
Bacterial Culture SupernatantSolid-Phase Extraction (SPE) < 10% ~80% [4]~80,000
Soil ExtractNone (Direct Injection)70 - 90%100%10,000 - 30,000
Soil ExtractSolid-Phase Extraction (SPE) < 15% ~75% ~75,000
Human SputumNone (Direct Injection)80 - 95%100%5,000 - 20,000
Human SputumSolid-Phase Extraction (SPE) < 20% ~70% ~70,000
Note: This table is for illustrative purposes to demonstrate the potential impact of matrix effects and the benefits of SPE. Actual values will vary depending on the specific matrix, pyoverdine concentration, and analytical method.

Experimental Protocols

Solid-Phase Extraction (SPE) for Pyoverdine Purification

This protocol is a generalized method for the purification of pyoverdines from liquid bacterial cultures.[4]

Materials:

  • Bacterial culture supernatant (e.g., 500 µL)[4]

  • Solid-phase extraction cartridges (e.g., Strata-X, polymeric reversed-phase)

  • Methanol (MeOH)

  • Water (H₂O), LC-MS grade

  • Formic acid (HCOOH)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Wash the SPE cartridge with 1 mL of MeOH, followed by equilibration with 1 mL of H₂O.

  • Sample Loading: Acidify 500 µL of the bacterial supernatant with 5 µL of formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.6 mL of H₂O to remove salts and other polar matrix components.

  • Elution: Elute the pyoverdines with 0.6 mL of 30% MeOH in H₂O containing 0.1% formic acid.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system for analysis.[4]

Visualizations

Experimental_Workflow Overall Experimental Workflow for Pyoverdine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Bacterial Culture) Centrifugation 2. Centrifugation & Filtration (Remove cells and debris) Sample_Collection->Centrifugation SPE 3. Solid-Phase Extraction (SPE) (Minimize Matrix Effects) Centrifugation->SPE LC_Separation 4. UHPLC Separation (C18 column) SPE->LC_Separation MS_Detection 5. MS/MS Detection (Targeted fragmentation) LC_Separation->MS_Detection Data_Acquisition 6. Data Acquisition MS_Detection->Data_Acquisition Quantification 7. Quantification (Peak integration, Calibration) Data_Acquisition->Quantification

Caption: Workflow for pyoverdine quantification.

Troubleshooting_Logic Troubleshooting Logic for Matrix Effects action action issue issue start Inaccurate or Irreproducible Results? check_spe Is SPE being used? start->check_spe check_is Is an Internal Standard being used? check_spe->check_is Yes implement_spe Implement/Optimize SPE Protocol check_spe->implement_spe No check_chrom Is chromatography optimized? check_is->check_chrom Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_is->use_sil_is No optimize_lc Optimize LC Gradient and Column check_chrom->optimize_lc No matrix_matched Use Matrix-Matched Calibrants check_chrom->matrix_matched Yes

Caption: Troubleshooting matrix effects in pyoverdine analysis.

References

strategies to prevent co-purification of contaminants with pyoverdine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in preventing the co-purification of contaminants with pyoverdine.

Troubleshooting Guides

Issue 1: Low Yield of Purified Pyoverdine

Q1: My final pyoverdine yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low pyoverdine yield can stem from issues in production, degradation during purification, or inefficient extraction. Here are some common causes and solutions:

  • Insufficient Pyoverdine Production:

    • Iron Repression: Pyoverdine production is tightly regulated by iron concentrations. Ensure that your culture medium is iron-depleted. Consider adding an iron chelator like 2,2'-bipyridine (B1663995) to your culture medium to induce higher pyoverdine expression.

    • Suboptimal Culture Conditions: Verify that the pH, temperature, and aeration of your bacterial culture are optimal for pyoverdine production by your specific Pseudomonas strain.

  • Inefficient Extraction and Purification:

    • Solid-Phase Extraction (SPE) Issues:

      • Incomplete Binding: Ensure the pH of your culture supernatant is appropriately adjusted (typically acidified) before loading it onto the SPE cartridge to facilitate pyoverdine binding.

      • Premature Elution: The washing step may be too stringent, causing the pyoverdine to elute with the contaminants. Use a weaker solvent for washing.

      • Incomplete Elution: The elution solvent may not be strong enough to release all the bound pyoverdine. You can try increasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. A recovery of approximately 80% has been reported using 30% methanol in 0.1% formic acid for elution.[1]

    • Copper-Chelate Chromatography Issues:

      • Column Overload: Exceeding the binding capacity of the column will result in pyoverdine loss in the flow-through. Determine the column's capacity and load an appropriate sample volume.

      • Inefficient Elution: The pH of the elution buffer may not be optimal for releasing the copper-pyoverdine complex. Ensure the pH shift during elution is sufficient.

  • Pyoverdine Degradation:

    • pH Instability: Pyoverdine is susceptible to degradation at extreme pH values. Maintain a stable and appropriate pH throughout the purification process.

    • Photodegradation: Pyoverdine is light-sensitive. Protect your samples from light as much as possible by using amber tubes or covering your glassware with aluminum foil.

Issue 2: Presence of Contaminants in the Purified Pyoverdine Sample

Q2: My purified pyoverdine sample shows multiple peaks on the HPLC chromatogram, suggesting the presence of contaminants. How can I identify and remove them?

A2: The presence of multiple peaks in an HPLC chromatogram is a common issue. These contaminants can be other siderophores, pyoverdine variants, or components from the culture medium.

  • Identifying Common Contaminants:

    • Pyoverdine Isoforms and Precursors: Pseudomonas species often produce several structural variants of pyoverdine, as well as its precursor, ferribactin. These can be identified by mass spectrometry (MS), as they will have different molecular weights.

    • Pyochelin: This is another siderophore produced by some Pseudomonas species. It has a different chemical structure and can be separated from pyoverdine by chromatographic methods.

    • Media Components: Components from the culture medium can sometimes co-elute with pyoverdine. It is advisable to run a blank (uninoculated media) through the same purification process to identify potential media-derived contaminants.

  • Strategies for Removing Contaminants:

    • Optimize Solid-Phase Extraction (SPE):

      • Washing Step: A critical step to remove weakly bound impurities. Experiment with different solvent strengths for the wash buffer to remove contaminants without eluting the pyoverdine.

      • Elution Gradient: Instead of a single elution step, use a gradient of increasing solvent strength. This can help to separate pyoverdine from more strongly bound contaminants. It's recommended to avoid excessively high elution strengths to prevent the co-elution of interferents from the liquid culture medium.[1]

    • Multi-Step Purification:

      • Copper-Chelate Chromatography followed by Gel Filtration: A two-step process can significantly improve purity. Copper-chelate chromatography first separates pyoverdines from non-chelating molecules. A subsequent gel filtration step (e.g., using Sephadex G-15) can then separate different pyoverdine isoforms based on size.[2][3]

    • Preparative HPLC: For the highest purity, a final polishing step using preparative HPLC can be employed to isolate the main pyoverdine peak from closely related contaminants.

Q3: My mass spectrometry data shows unexpected masses. How do I interpret this?

A3: Unexpected masses in your MS data can be informative for identifying contaminants.

  • Common Adducts: Pyoverdines can form adducts with salts from your buffers (e.g., sodium or potassium). Check for masses corresponding to your pyoverdine mass + the mass of common ions.

  • Pyoverdine Variants: As mentioned, different pyoverdine structures will have different masses. Consult literature for known pyoverdine structures from your bacterial species.

  • Contaminant Identification: If you suspect contamination from other siderophores or media components, you can search databases for their known masses.

Frequently Asked Questions (FAQs)

Q4: What are the most common contaminants that co-purify with pyoverdine?

A4: The most common contaminants include:

  • Structural variants of pyoverdine: Different isoforms with variations in the peptide chain.

  • Pyoverdine precursors: Such as ferribactin.

  • Other siderophores: For example, pyochelin, which is also produced by some Pseudomonas species.

  • Culture medium components: Residual nutrients and metabolic byproducts from the bacterial culture.

  • Bacterial debris: Proteins and lipids from lysed cells if the initial centrifugation and filtration steps are not thorough.

Q5: How can I quickly assess the purity of my pyoverdine sample?

A5:

  • UV-Visible Spectroscopy: A pure pyoverdine sample will have a characteristic absorbance spectrum. The position of the main absorbance peak is pH-dependent.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique to assess purity. A pure sample should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your pyoverdine and help identify any contaminating molecules with different masses.

Q6: What is the role of copper-chelate chromatography in pyoverdine purification?

A6: Copper-chelate chromatography is an affinity chromatography technique that leverages the iron-chelating property of pyoverdine. The stationary phase contains immobilized copper ions. Pyoverdine, being a siderophore, binds to these copper ions. Most other molecules in the culture supernatant that do not chelate copper will pass through the column. The bound pyoverdine can then be eluted by changing the pH, which disrupts the pyoverdine-copper interaction. This method has been shown to be a simple and rapid way to purify pyoverdines.[2][4]

Q7: Can I use solid-phase extraction (SPE) for pyoverdine purification?

A7: Yes, SPE is a commonly used and effective method for pyoverdine purification. It is a rapid technique that can be optimized for high recovery and purity. A typical SPE protocol involves conditioning the cartridge, loading the acidified sample, washing away impurities, and finally eluting the purified pyoverdine.[1]

Quantitative Data Summary

Purification MethodOrganismYield (mg per 100 ml supernatant)Purity AssessmentReference
Copper-Chelate Chromatography + Gel FiltrationPseudomonas fluorescens 2-79Pf-A: 2.8, Pf-B: 21.6, Pf-C: 3.2HPLC, UV-Vis Spectroscopy[2][4]
Solid-Phase Extraction (SPE)Not Specified~80% recoveryUHPLC-HR-MS/MS[1]

Experimental Protocols

Protocol 1: Pyoverdine Purification using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the high-throughput characterization of pyoverdines.[1]

Materials:

  • Bacterial culture supernatant containing pyoverdine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric reversed-phase)

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

  • Vortex mixer

  • SPE manifold

Methodology:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and debris.

    • To 500 µL of the filtered supernatant, add 5 µL of concentrated formic acid and vortex for 5 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of ultrapure water through it.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 x 0.3 mL of ultrapure water to remove unbound contaminants.

  • Elution:

    • Elute the pyoverdine from the cartridge with 2 x 0.3 mL of a solution of 30% methanol in water containing 0.1% formic acid.

  • Storage:

    • The eluted fraction contains the purified pyoverdine. It can be directly analyzed or stored at -20°C.

Protocol 2: Pyoverdine Purification using Copper-Chelate Chromatography

This protocol is based on a method for purifying pyoverdines from Pseudomonas fluorescens.[2][4]

Materials:

  • Bacterial culture supernatant containing pyoverdine

  • Chelating Sepharose Fast Flow resin

  • Copper sulfate (B86663) (CuSO₄)

  • HEPES buffer (1 M, pH 7.0)

  • Sodium chloride (NaCl)

  • Acetate (B1210297) buffer (20 mM, pH 5.0)

  • Chromatography column

Methodology:

  • Column Preparation:

    • Pack a chromatography column with Chelating Sepharose Fast Flow resin.

    • Saturate the column with CuSO₄ solution.

    • Equilibrate the column with 20 mM HEPES buffer (pH 7.0) containing 100 mM NaCl.

  • Sample Preparation:

    • Centrifuge and filter the bacterial culture supernatant as described in Protocol 1.

    • Buffer the cell-free supernatant with 1 M HEPES buffer to a final pH of 7.0.

  • Sample Loading:

    • Apply the buffered supernatant to the equilibrated copper-chelate column.

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer (20 mM HEPES, pH 7.0, 100 mM NaCl) to remove unbound contaminants.

  • Elution:

    • Elute the bound pyoverdine with 20 mM acetate buffer (pH 5.0) containing 100 mM NaCl.

  • Further Purification (Optional):

    • The eluted fractions containing pyoverdine can be pooled, lyophilized, and further purified by gel filtration chromatography (e.g., Sephadex G-15) to separate different pyoverdine isoforms.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Bacterial Culture Supernatant acidify Acidify with Formic Acid start->acidify condition Condition Cartridge (Methanol & Water) acidify->condition load Load Acidified Sample condition->load wash Wash with Water load->wash elute Elute Pyoverdine (Methanol/Water/Formic Acid) wash->elute analyze Pure Pyoverdine for Analysis (HPLC, MS) elute->analyze

Caption: Workflow for pyoverdine purification using Solid-Phase Extraction (SPE).

troubleshooting_logic cluster_yield Low Yield cluster_purity Contamination start Purification Issue low_production Check Production: - Iron in media? - Suboptimal growth? start->low_production Low Yield identify_contaminants Identify Contaminants: - HPLC-MS analysis - Run media blank start->identify_contaminants Contamination inefficient_extraction Optimize Extraction: - Adjust SPE binding/elution? - Column overload? low_production->inefficient_extraction degradation Prevent Degradation: - Protect from light? - Maintain stable pH? inefficient_extraction->degradation optimize_purification Optimize Purification: - Improve SPE wash step? - Add a purification step? identify_contaminants->optimize_purification remove_specific Remove Specific Contaminants: - Preparative HPLC for isoforms optimize_purification->remove_specific

Caption: Troubleshooting logic for common pyoverdine purification issues.

References

enhancing the sensitivity of pyoverdine-based biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyoverdine-based biosensors.

I. Troubleshooting Guide

This section addresses common issues encountered during the development and application of pyoverdine-based biosensors.

Question 1: Why is my biosensor exhibiting a low signal-to-noise ratio (SNR)?

A low signal-to-noise ratio can obscure the detection of your target analyte. Several factors can contribute to this issue.

Answer:

Possible Causes and Solutions:

  • Suboptimal Operating Conditions: Biosensing is often performed at high transconductance for a large gate response; however, the maximum SNR is typically achieved in the subthreshold regime.[1] Operating in the ON-state can introduce additional noise, reducing the SNR.[1]

    • Troubleshooting Step: Evaluate the sensor's performance across a range of gate potentials to identify the optimal operating point for the highest SNR. For some devices, like those with passivated contact regions, the reduction in SNR in the ON-state can be even more significant.[1]

  • Insufficient Analyte Concentration: The concentration of the target analyte may be below the sensor's limit of detection.

    • Troubleshooting Step: Consider pre-concentration steps for your sample or explore signal amplification techniques. Rolling circle amplification (RCA), for instance, has been shown to significantly enhance the signal for DNA detection, achieving a high SNR even at femtomolar concentrations.[2]

  • Background Interference: Components in the sample matrix may interfere with the pyoverdine-analyte interaction or the transducer signal.

    • Troubleshooting Step: Implement sample purification or dilution protocols. Employing selective membranes or coatings on the sensor surface can also help minimize non-specific binding and interference.

Question 2: My biosensor signal is unstable and shows significant drift. What can I do?

Signal instability and drift can lead to inaccurate and irreproducible measurements.

Answer:

Possible Causes and Solutions:

  • Temperature Fluctuations: Pyoverdine production and the performance of many biosensor components are sensitive to temperature changes. For instance, in Pseudomonas fluorescens, lower temperatures (15–20 °C) favor higher pyoverdine production compared to the optimal growth temperature (20–25 °C).[3][4][5]

    • Troubleshooting Step: Ensure a stable operating temperature for your experimental setup using a temperature-controlled environment or a water bath.

  • pH Variations: The pH of the medium can significantly influence pyoverdine production and its interaction with target analytes. Lower initial pH values have been shown to correlate with higher pyoverdine secretion during the stationary phase of P. fluorescens growth.[3]

    • Troubleshooting Step: Use buffered solutions to maintain a constant pH throughout the experiment. The optimal pH should be determined empirically for your specific application.

  • Immobilization Instability: If pyoverdine or other biological recognition elements are immobilized on the sensor surface, their gradual detachment can cause signal drift.

    • Troubleshooting Step: Re-evaluate your immobilization strategy. Techniques like sol-gel glass immobilization have been shown to increase biosensor sensitivity and stability.[6] Covalent bonding or the use of high-affinity linkers can also provide a more stable attachment.

Question 3: I'm observing non-specific binding and interference from other molecules in my sample. How can I improve selectivity?

Lack of selectivity can lead to false-positive signals and inaccurate quantification of the target analyte.

Answer:

Possible Causes and Solutions:

  • Cross-reactivity of Pyoverdine: While pyoverdine has a very high affinity for Fe³⁺, it can also chelate other metal ions, which may be present in the sample.[4][7]

    • Troubleshooting Step: Characterize the sensor's response to a panel of potentially interfering ions to assess cross-reactivity. Sample pre-treatment to remove interfering ions may be necessary. For example, some electrochemical sensors have demonstrated low response to other interfering species, proving promising for real-world applications.[8][9]

  • Non-specific Adsorption to the Sensor Surface: Proteins and other macromolecules in complex samples (e.g., serum, saliva) can adsorb to the sensor surface, causing a non-specific signal.

    • Troubleshooting Step: Modify the sensor surface with blocking agents like bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG) to prevent non-specific adsorption.

  • Use of More Specific Recognition Elements: For detecting specific pyoverdine types or other targets, a more selective recognition element may be required.

    • Troubleshooting Step: Consider the development and use of aptamers, which are single-stranded nucleic acids that can be selected to bind to specific targets with high affinity and specificity.[10] DNA aptamers have been successfully developed to recognize pyoverdine and integrated into biosensors.[10]

II. Frequently Asked Questions (FAQs)

Q1: What factors influence pyoverdine production in bacteria?

A1: Several factors can influence pyoverdine production, including:

  • Iron Concentration: Pyoverdine production is typically induced under iron-limiting conditions.[3]

  • Carbon Source: The type and concentration of the carbon source in the growth medium can impact pyoverdine yield. For example, using succinic acid as a carbon source for P. fluorescens can lead to higher pyoverdine production and a wider dynamic range for a biosensor compared to glucose.[3][5]

  • Temperature: Optimal temperatures for bacterial growth and pyoverdine production may differ. For P. fluorescens, pyoverdine production is higher at 15–20 °C.[3][4][5]

  • pH: The initial pH of the culture medium can affect the amount of pyoverdine secreted.[3]

  • Presence of Other Metals: Some metal ions, like Zn²⁺, can influence pyoverdine production in Pseudomonas aeruginosa.[5]

Q2: How can the sensitivity of a pyoverdine-based biosensor be enhanced?

A2: Several strategies can be employed to enhance sensitivity:

  • Nanomaterial Integration: Incorporating nanomaterials like gold nanoparticles and graphene into the sensor platform can significantly improve sensitivity.[8][9] For instance, an electrochemical sensor using a graphene-gold nanoparticles composite film demonstrated a wide linear range and a low detection limit for pyoverdine.[9]

  • Surface Plasmon Resonance (SPR): The use of 2D materials like MXene and graphene in SPR biosensors has been shown to significantly increase sensitivity for detecting various analytes.[11]

  • Signal Amplification Techniques: Methods like rolling circle amplification (RCA) can be used to amplify the signal from a binding event, thereby lowering the limit of detection.[2]

  • Genetic Engineering of the Bioreporter: For whole-cell biosensors, genetic modifications, such as adding a positive feedback amplifier, can increase the output signal intensity and shorten the response time.[12]

Q3: What are the different detection methods used in pyoverdine-based biosensors?

A3: Common detection methods include:

  • Fluorescence: Pyoverdine is a fluorescent molecule, and its fluorescence can be quenched upon binding to certain metal ions, particularly Fe³⁺.[13] This property is often exploited for "turn-off" biosensors.

  • Electrochemistry: Electrochemical sensors can detect pyoverdine through its oxidation process.[8][9] These sensors offer high sensitivity and can be used for detection in various matrices like serum, saliva, and tap water.[8]

  • Colorimetry: The chelation of iron by pyoverdine can result in a color change, which can be measured using a spectrophotometer.[3][4]

  • Surface Plasmon Resonance (SPR): SPR biosensors measure changes in the refractive index at the sensor surface upon analyte binding.

III. Data Presentation

Table 1: Comparison of Pyoverdine-Based Biosensor Performance
Biosensor TypeTarget AnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
ElectrochemicalPyoverdineDifferential Pulse Voltammetry1 - 100 µmol L⁻¹0.33 µmol L⁻¹[9]
Aptamer-basedPyoverdine Pf5Nanoporous Aluminum OxideNot specified1.3 nM[10]
Whole-cell (fluorescent)Iron (Fe³⁺), Copper (Cu²⁺)Fluorescence QuenchingFe: 1 - 60 µM, Cu: 1 - 20 µMFe³⁺: 0.23 µM, Cu²⁺: 0.38 µM[13]
Bioluminescent Whole-cellPyochelinBioluminescenceUp to 40 nM1.64 ± 0.26 nM
Table 2: Strategies for Sensitivity Enhancement in Biosensors
Enhancement StrategyBiosensor TypeImprovement MetricResultReference
Graphene & MXene IntegrationSPR BiosensorSensitivityAchieved sensitivity of 196.4°/RIU[11]
Rolling Circle Amplification (RCA)Silicon Nanowire FETSignal-to-Noise Ratio (SNR)SNR >20 for 1 fM DNA detection[2]
Al-Co-WS₂-Graphene HeterostructureSPR BiosensorSensitivityAchieved sensitivity of 300°/RIU[14][15]
Positive Feedback AmplifierWhole-cell BiosensorSensitivity & Response Time2.06 times higher sensitivity, response time reduced from 6 to 4 hours[12]

IV. Experimental Protocols & Visualizations

Protocol 1: Purification of Pyoverdine from P. aeruginosa

This protocol is adapted from previously published methods.[16]

Materials:

  • P. aeruginosa strain (e.g., PA14)

  • M9 media

  • 0.22 µm filter

  • C18 reverse-phase SepPak column

  • Methanol (B129727) (10%, 50%, 75%)

  • Ferric chloride solution

Procedure:

  • Culture P. aeruginosa in M9 media for 20-22 hours at 37°C with agitation.

  • Remove bacteria by centrifugation and subsequent filtration of the supernatant through a 0.22 µm filter.

  • Autoclave the filtered supernatant (121°C, 15 min) and then ultracentrifuge (4h, 149,000 RCF).

  • Pass the resulting supernatant over a C18 reverse-phase SepPak column.

  • Wash the column sequentially with 5 mL of H₂O, 10 mL of 10% methanol, and 10 mL of 50% methanol.

  • Elute the pyoverdine with 75% methanol.

  • Evaporate the methanol from the eluate.

  • Confirm the presence of pyoverdine spectrofluorometrically and by fluorescence quenching with a concentrated ferric chloride solution.

Pyoverdine_Purification_Workflow cluster_culture Bacterial Culture & Harvesting cluster_purification Purification cluster_analysis Analysis culture 1. Culture P. aeruginosa in M9 Media centrifuge 2. Centrifugation culture->centrifuge filter 3. Filtration (0.22 µm) centrifuge->filter autoclave 4. Autoclave & Ultracentrifuge filter->autoclave c18_column 5. Apply to C18 Column autoclave->c18_column wash 6. Wash Column (H₂O, 10% & 50% MeOH) c18_column->wash elute 7. Elute with 75% MeOH wash->elute evaporate 8. Evaporate Methanol elute->evaporate confirm 9. Confirm Presence (Spectrofluorometry & Quenching) evaporate->confirm

Pyoverdine Purification Workflow
Protocol 2: General Workflow for a Pyoverdine-Based Electrochemical Biosensor

This protocol outlines the general steps for fabricating and using an electrochemical biosensor for pyoverdine detection.

Materials:

  • Screen-printed electrode

  • Graphene suspension

  • Gold nanoparticle solution

  • Pyoverdine standard solutions

  • Sample for analysis

  • Potentiostat for electrochemical measurements

Procedure:

  • Electrode Modification: Deposit a graphene-gold nanoparticle composite film onto the working area of the screen-printed electrode using a layer-by-layer technique.[9]

  • Calibration: Record the electrochemical signal (e.g., using differential pulse voltammetry) for a series of standard pyoverdine solutions of known concentrations to generate a calibration curve.

  • Sample Measurement: Record the electrochemical signal for the prepared sample.

  • Quantification: Determine the concentration of pyoverdine in the sample by interpolating its signal on the calibration curve.

Electrochemical_Biosensor_Workflow cluster_fabrication Sensor Fabrication cluster_measurement Measurement & Analysis electrode 1. Start with Screen-Printed Electrode modification 2. Deposit Graphene-AuNP Composite Film electrode->modification calibration 3. Generate Calibration Curve with Standards modification->calibration quantification 6. Quantify Pyoverdine Concentration calibration->quantification sample_prep 4. Prepare Sample measurement 5. Measure Sample Signal sample_prep->measurement measurement->quantification

Electrochemical Biosensor Workflow
Pyoverdine Signaling and Regulation

Pyoverdine biosynthesis is a complex process that is tightly regulated. In Pseudomonas, the expression of pyoverdine biosynthesis genes is controlled by a Fur (ferric uptake regulator)-controlled ECF (extracytoplasmic function) sigma factor.[17] In some species, pyoverdine itself can act as a signaling molecule, inducing the expression of its own biosynthetic genes in a positive feedback loop.[17]

Pyoverdine_Regulation Fe_low Low Iron Conditions Fur Fur (Ferric Uptake Regulator) Inactive Fe_low->Fur leads to ECF_Sigma ECF Sigma Factor (e.g., PsbS) Fur->ECF_Sigma de-represses Pvd_Genes Pyoverdine Biosynthesis Genes (e.g., psbA) ECF_Sigma->Pvd_Genes activates transcription of Pyoverdine Pyoverdine Pvd_Genes->Pyoverdine leads to synthesis of Pyoverdine->Pvd_Genes induces Positive_Feedback Positive Feedback (in some species)

Pyoverdine Biosynthesis Regulation

References

optimizing culture media composition for maximal pyoverdine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media composition for maximal pyoverdine production by Pseudomonas species.

Troubleshooting Guide

This guide addresses common issues encountered during pyoverdine production experiments.

Issue 1: Low or No Pyoverdine Production

Q1: My Pseudomonas culture is growing well, but I'm not observing the characteristic green-yellow fluorescence of pyoverdine. What could be the issue?

A1: Several factors can lead to low or absent pyoverdine production despite good bacterial growth. The most common culprit is excess iron in your culture medium. Pyoverdine production is tightly regulated and repressed by the presence of iron.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Check Your Media Components for Iron: Trace amounts of iron in media components like peptone, casamino acids, or even the water source can be sufficient to repress pyoverdine synthesis.[6]

    • Use Iron-Limited Media: Culture your Pseudomonas strain in a specifically designed iron-limited medium such as King's B medium or a synthetic succinate (B1194679) or citrate (B86180) medium.[7][8][9]

    • Chelate Trace Iron: If you suspect iron contamination, you can add an iron chelator like human apotransferrin to your medium to sequester any available iron.[1]

    • Verify Strain Identity: Confirm that your Pseudomonas isolate is a pyoverdine producer. Some Pseudomonas species or specific strains are known non-producers.[1]

Q2: I'm using an iron-limited medium, but my pyoverdine yield is still lower than expected. What other media components should I consider optimizing?

A2: Beyond iron, the composition of your culture medium, including the carbon and nitrogen sources, as well as the pH, significantly impacts pyoverdine production.

  • Troubleshooting Steps:

    • Carbon Source: The type and concentration of the carbon source are critical. While glycerol (B35011) is commonly used in King's B medium, some studies suggest that succinate can also be an effective carbon source.[10][11] Experiment with different carbon sources and concentrations to find the optimal conditions for your strain.

    • Nitrogen Source: The choice of nitrogen source can influence pyoverdine synthesis. Proline has been shown to be a highly effective nitrogen source for pyoverdine production in Pseudomonas fluorescens.[6] Other amino acids may be less effective.[6]

    • pH Optimization: The pH of the culture medium affects both bacterial growth and pyoverdine production. The optimal pH for pyoverdine production is generally around neutral to slightly alkaline (pH 7.0-8.0).[1][6][7][8] Ensure your medium is buffered appropriately to maintain a stable pH throughout the cultivation period.

    • Aeration: Adequate aeration is crucial for the growth of aerobic Pseudomonas and, consequently, for pyoverdine production. Ensure your cultures are well-aerated by using baffled flasks and an appropriate shaking speed (e.g., 170 rpm).[12]

Issue 2: Inconsistent Pyoverdine Yields Between Experiments

Q3: I'm observing significant variability in pyoverdine production across different experimental batches, even when using the same protocol. What could be causing this inconsistency?

A3: Inconsistent results often stem from subtle variations in experimental conditions or media preparation.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure that you use a consistent method for preparing your inoculum. The age and density of the starting culture can affect the kinetics of pyoverdine production.

    • Autoclaving Effects: Be aware that autoclaving can affect the composition of your media, potentially releasing trace metals. Prepare your media consistently and consider filter-sterilizing heat-labile components.

    • Water Quality: Use high-purity, iron-free water for media preparation to avoid introducing confounding variables.

    • Glassware Preparation: Thoroughly clean and rinse all glassware to remove any residual detergents or metal ions that could interfere with pyoverdine production.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for pyoverdine production?

A4: For most Pseudomonas aeruginosa strains, the optimal temperature for growth and pyoverdine production is 37°C.[7][8][9] However, the optimal temperature may vary for other Pseudomonas species.

Q5: How long should I incubate my cultures for maximal pyoverdine yield?

A5: The time to reach maximum pyoverdine production can vary depending on the strain and culture conditions. Some studies report maximal production after 120 hours of incubation.[7][8][9] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q6: Can biofilm formation affect pyoverdine production?

A6: Yes, there is a link between biofilm formation and pyoverdine production.[13][14] Studies have shown that factors affecting early attachment and biofilm formation can also impact pyoverdine synthesis.[13] Conditions that promote biofilm formation may enhance pyoverdine production in some strains.

Q7: How is pyoverdine production regulated at the molecular level?

A7: Pyoverdine biosynthesis is primarily regulated by the iron-responsive global regulator Fur (Ferric uptake regulator). In iron-replete conditions, Fur binds to the promoters of pyoverdine synthesis genes, repressing their transcription.[4][5] Under iron limitation, this repression is lifted, allowing for the expression of the sigma factor PvdS, which in turn activates the transcription of the pyoverdine biosynthesis genes.[4][5]

Data Presentation

Table 1: Comparison of Different Culture Media for Pyoverdine Production by P. aeruginosa

Media TypeKey ComponentsReported Pyoverdine Yield/ObservationReference(s)
Nutrient Broth Peptone, Beef ExtractMaximum optical density of 1.94 at 420 nm, yielding 2.5 g/L pyoverdine after 120h.[7][8][9]
King's B Medium Peptone, Glycerol, K2HPO4, MgSO4Enhances the production of pyoverdine.[9]
Synthetic Citrate Medium Citric Acid, K2HPO4, (NH4)2SO4Used for pyoverdine production, but specific yield data is variable.[7][9]
Minimal Medium Succinate (MMS) Succinate, various saltsSupports growth and siderophore production.[6]
Casamino Acids (CAA) Medium Vitamin-free casamino acids, K2HPO4, MgSO4Commonly used for studying pyoverdine production under iron-limited conditions.[1][12][1][12]

Table 2: Effect of Environmental Factors on Pyoverdine Production

FactorOptimal Range/ConditionEffect on Pyoverdine ProductionReference(s)
Iron (Fe³⁺) Concentration As low as possibleProduction is inversely correlated with iron concentration.[1][2][3][4][5]
pH 7.0 - 8.0Maximal ratio of pigment to growth at pH 8.[1][6][7][8]
Temperature 37°C (for P. aeruginosa)Optimal for both growth and pigment production.[7][8][9]
Nitrogen Source ProlineHighest pigment synthesis observed in P. fluorescens.[6]

Experimental Protocols

Protocol 1: Preparation of Iron-Limited King's B Medium

  • Ingredients per 1 Liter:

    • Proteose Peptone No. 3: 20 g

    • Glycerol: 10 mL

    • Dipotassium Phosphate (K₂HPO₄): 1.5 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1.5 g

  • Procedure:

    • Dissolve all ingredients in 1 liter of high-purity, iron-free distilled water.

    • Adjust the pH to 7.2.

    • Sterilize by autoclaving at 121°C for 15 minutes.

Protocol 2: Cultivation for Pyoverdine Production

  • Inoculum Preparation:

    • Streak the Pseudomonas strain on a suitable agar (B569324) medium (e.g., Nutrient Agar) and incubate at the optimal temperature until single colonies are visible.

    • Inoculate a single colony into a starter culture of the chosen production medium (e.g., King's B Broth).

    • Incubate the starter culture overnight with shaking (e.g., 170-200 rpm) at the optimal temperature.

  • Production Culture:

    • Inoculate the main production culture with the overnight starter culture to a starting optical density (OD₆₀₀) of approximately 0.05.

    • Incubate the production culture under optimal conditions (e.g., 37°C with shaking at 200 rpm) for the predetermined optimal time (e.g., up to 120 hours).

Protocol 3: Quantification of Pyoverdine

  • Sample Preparation:

    • Collect a sample from the bacterial culture.

    • Centrifuge the sample (e.g., at 4,650 x g for 10 minutes) to pellet the bacterial cells.[15]

    • Collect the cell-free supernatant for analysis.

  • Spectrophotometric Quantification:

    • Measure the absorbance of the supernatant at 400 nm, which corresponds to the characteristic absorbance peak of the pyoverdine chromophore at neutral pH.[3][16]

    • Alternatively, measure the fluorescence with an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.[17]

    • The pyoverdine concentration can be calculated using a molar extinction coefficient.

Mandatory Visualizations

Pyoverdine_Regulation cluster_environment Extracellular Environment cluster_cell Bacterial Cell Fe_high High Iron Fur Fur Regulator Fe_high->Fur activates Fe_low Low Iron Fe_low->Fur inactivates PvdS PvdS Sigma Factor Fe_low->PvdS leads to activation of pvd_genes Pyoverdine Biosynthesis Genes Fur->pvd_genes represses PvdS->pvd_genes activates Pyoverdine Pyoverdine pvd_genes->Pyoverdine produces Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Media_Prep Prepare Iron-Limited Culture Medium Inoculation Inoculate Production Medium Media_Prep->Inoculation Inoculum_Prep Prepare Overnight Inoculum Inoculum_Prep->Inoculation Incubation Incubate with Shaking (e.g., 37°C, 120h) Inoculation->Incubation Sampling Collect Culture Sample Incubation->Sampling Centrifugation Centrifuge to Remove Cells Sampling->Centrifugation Quantification Measure Pyoverdine in Supernatant (A400nm) Centrifugation->Quantification

References

Technical Support Center: Resolving Pyoverdine Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing pyoverdine precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of pyoverdine in aqueous solutions?

Pyoverdine is generally soluble in water, with a solubility of up to 10 mg/ml noted for some commercial preparations.[1] However, its solubility is highly dependent on factors such as pH, temperature, and the presence of metal ions. It is also soluble in methanol (B129727) and DMSO.[2]

Q2: How does pH affect pyoverdine solubility and stability?

The pH of the solution is a critical factor. At physiological or near-neutral pH, iron has low solubility, which is a condition that promotes the production and function of pyoverdine as an iron chelator.[3] However, a low pH can increase the solubility of iron, potentially affecting pyoverdine's function and stability in solution.[4][5][6][7] Pyoverdine itself can act as a sensitive pH indicator, changing color in response to pH shifts.[8] For instance, the formation of the iron-pyoverdine complex is pH-dependent, with the reaction rate increasing as the pH decreases from 7.0 to 5.0.[9]

Q3: Can the presence of metal ions cause pyoverdine to precipitate?

Yes. Pyoverdine has a very high affinity for ferric iron (Fe³⁺) and forms a stable complex with it.[3] While this is its primary biological function, the formation of ferri-pyoverdine complexes can lead to aggregation and precipitation, especially at high concentrations. Pyoverdine can also interact with other metal ions, such as gallium (Ga³⁺), which can act as a growth inhibitor for bacteria that utilize pyoverdine.[1] The presence of various metal ions in your experimental setup could lead to the formation of insoluble complexes.

Q4: How should pyoverdine solutions be prepared and stored to prevent precipitation?

For optimal stability, solid pyoverdine should be stored at -20°C, where it is stable for up to two years.[1] Aqueous solutions of pyoverdine are stable for at least four months when stored at 2–8°C.[1] When preparing solutions, it is recommended to use high-purity water and to control the pH to maintain a slightly acidic to neutral environment, which can help prevent the hydrolysis of ferric salts and subsequent precipitation.[9]

Q5: My pyoverdine solution has already precipitated. Is there a way to redissolve it?

Resolubilizing precipitated pyoverdine can be challenging. Gently adjusting the pH of the solution towards a more acidic range (e.g., pH 5.0-6.0) may help to redissolve the precipitate, particularly if it is a ferri-pyoverdine complex.[9] However, this may not be suitable for all experimental conditions. The use of a chelating agent like EDTA can dissociate some metal-pyoverdine complexes, which might aid in redissolving the precipitate.[10] It is recommended to first test these methods on a small aliquot of the solution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with pyoverdine precipitation.

Initial Observation: Precipitate is observed in the pyoverdine solution.

First, it's important to characterize the nature of the precipitation and the conditions under which it occurred.

PyoverdinePrecipitationTroubleshooting start Precipitation Observed check_ph Measure pH of Solution start->check_ph ph_issue pH out of optimal range? check_ph->ph_issue check_iron Assess Iron/Metal Ion Concentration iron_issue Excess iron or other metals? check_iron->iron_issue review_prep Review Solution Preparation & Storage prep_issue Improper preparation or storage? review_prep->prep_issue ph_issue->check_iron No adjust_ph Adjust pH to slightly acidic/neutral ph_issue->adjust_ph Yes iron_issue->review_prep No chelator Consider adding a chelator (e.g., EDTA) iron_issue->chelator Yes new_solution Prepare fresh solution following protocol prep_issue->new_solution Yes resolved Issue Resolved prep_issue->resolved No, consult literature adjust_ph->resolved chelator->resolved new_solution->resolved

Troubleshooting workflow for pyoverdine precipitation.
Detailed Troubleshooting Steps

Step Action Rationale Possible Solution
1. pH Assessment Carefully measure the pH of your pyoverdine solution.Pyoverdine's solubility and its interaction with iron are highly pH-dependent. At neutral to alkaline pH, ferric hydroxide (B78521) can form, leading to precipitation.[9]If the pH is too high, cautiously adjust it to a slightly acidic to neutral range (e.g., pH 6.0-7.0) using a suitable buffer.
2. Metal Ion Concentration Review the composition of your solution, including any buffers or media, for sources of iron or other metal ions.Pyoverdine readily chelates ferric iron, and high concentrations can lead to the formation of insoluble ferri-pyoverdine complexes. Other divalent or trivalent cations may also form insoluble salts.If excess metal ions are suspected, consider using a chelating agent like EDTA to sequester them.[10] For future experiments, use metal-free reagents and buffers if possible.
3. Solution Preparation and Storage Review Examine your protocol for preparing and storing the pyoverdine solution.Improper storage temperatures or the use of contaminated glassware can introduce factors that promote precipitation.Ensure that solutions are stored at the recommended 2-8°C and that all glassware is thoroughly cleaned and rinsed with high-purity water.[1] Prepare fresh solutions if there is any doubt about the quality of the stored solution.
4. Consider Aggregation Be aware that pyoverdine can be involved in cell aggregation processes, which may be relevant in biological experiments.[11][12]In the context of bacterial cultures, the formation of multicellular aggregates can be linked to pyoverdine production and may appear as a form of precipitation.If working with bacterial cultures, consider if the observed "precipitate" could be cell aggregates and analyze accordingly.

Experimental Protocols

Protocol for Preparing a Stable Pyoverdine Solution
  • Reagents and Materials:

    • Lyophilized pyoverdine powder

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Sterile, acid-washed glassware or plasticware

    • Calibrated pH meter

    • Sterile filter (0.22 µm)

  • Procedure:

    • Allow the lyophilized pyoverdine to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of pyoverdine in a sterile container.

    • Add the appropriate volume of high-purity water to achieve the target concentration (e.g., for a 1 mg/mL solution, add 1 mL of water to 1 mg of pyoverdine).

    • Gently vortex or swirl the solution until the pyoverdine is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • Measure the pH of the solution. If necessary, adjust the pH to a range of 6.5-7.0 using dilute, sterile solutions of HCl or NaOH.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.

    • Store the solution at 2-8°C.[1]

Data on Pyoverdine Properties
Parameter Value / Observation Reference
Solubility in Water Up to 10 mg/ml[1]
Solubility in Other Solvents Methanol, DMSO[2]
Storage (Solid) -20°C for up to 2 years[1]
Storage (Aqueous Solution) 2–8°C for at least 4 months[1]
Fe³⁺-Pyoverdine Complex Formation Rate increases as pH decreases from 7.0 to 5.0[9]
pH Indicator Property Changes color with pH shifts[8]

Signaling Pathways and Logical Relationships

The production of pyoverdine is tightly regulated within bacteria like Pseudomonas aeruginosa and is linked to other cellular processes, including virulence and biofilm formation.

PyoverdineRegulation low_iron Low Iron Conditions pvd_genes Pyoverdine Biosynthesis Genes (pvd) low_iron->pvd_genes induces gac_system Gac Signaling System cdigmp c-di-GMP gac_system->cdigmp cdigmp->pvd_genes promotes biofilm Biofilm Formation cdigmp->biofilm pyoverdine Pyoverdine Production pvd_genes->pyoverdine fe_uptake Iron Uptake pyoverdine->fe_uptake virulence Virulence Factor Expression pyoverdine->virulence signals for

Simplified pyoverdine regulation pathway.

This diagram illustrates that low iron conditions are a primary trigger for the expression of pyoverdine biosynthesis genes (pvd genes). Additionally, the Gac signaling system and the second messenger cyclic diguanylate (c-di-GMP) play a role in promoting pyoverdine production.[12] The produced pyoverdine is essential for iron uptake and also acts as a signaling molecule to regulate the expression of other virulence factors.[3]

References

Technical Support Center: Improving Pyoverdine Recovery from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of pyoverdine from various environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is pyoverdine and why is it important?

A1: Pyoverdines are fluorescent siderophores, which are iron-chelating molecules, produced by fluorescent Pseudomonas species.[1][2] They are crucial for bacterial survival in iron-limited environments and play a significant role in microbial community dynamics, pathogen virulence, and have potential applications in bioremediation and as therapeutic agents.[3][4][5]

Q2: What are the main challenges in recovering pyoverdine from environmental samples?

A2: The main challenges include low concentrations of pyoverdine in complex environmental matrices like soil and water, the presence of interfering substances that can co-extract with pyoverdine, and the potential for pyoverdine degradation during the extraction and purification process. Optimizing production conditions and choosing the right extraction and purification methods are critical to overcoming these challenges.

Q3: What are the common methods for pyoverdine extraction?

A3: Common methods for pyoverdine extraction include solid-phase extraction (SPE), solvent extraction, and copper-chelate chromatography.[1][6][7][8] SPE is often favored for its efficiency and ability to handle small sample volumes, making it suitable for high-throughput analysis.[1]

Q4: How can I quantify the amount of pyoverdine in my samples?

A4: Pyoverdine can be quantified using spectrophotometry by measuring its absorbance at around 400-405 nm.[3][9] For more accurate and sensitive quantification, especially in complex mixtures, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are recommended.[1][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyoverdine recovery experiments.

Section 1: Low Pyoverdine Production

Problem: Low or no detectable pyoverdine production in my Pseudomonas culture.

Possible Cause Troubleshooting Step Explanation
Iron Repression Grow bacteria in an iron-limited medium. Add an iron chelator like 2,2'-bipyridine.[1][10]Pyoverdine production is tightly regulated by iron availability and is repressed in the presence of ferrous iron.[11][12]
Suboptimal Growth Conditions Optimize culture conditions such as pH, temperature, and aeration. A study found optimal production at pH 7 and 37°C.[5]Environmental factors significantly influence bacterial growth and metabolite production.[13][14][15]
Incorrect Bacterial Strain Confirm that the Pseudomonas strain is a known pyoverdine producer.Not all Pseudomonas species or strains produce pyoverdine.[1]
Genetic Mutation Sequence key pyoverdine biosynthesis genes (e.g., pvdA, pvdS) to check for mutations.Mutations in the biosynthetic or regulatory genes can abolish pyoverdine production.[12]
Section 2: Poor Pyoverdine Recovery During Extraction

Problem: Low yield of pyoverdine after extraction from liquid culture or soil.

Possible Cause Troubleshooting Step Explanation
Inefficient Extraction Method For liquid cultures, consider using solid-phase extraction (SPE) with a polymeric reversed-phase cartridge.[1] For soil, a preliminary washing step might be necessary to remove humic substances.The choice of extraction method should be tailored to the sample matrix to maximize recovery and minimize contaminants.
Pyoverdine Degradation Work quickly and keep samples cold during extraction. Store purified pyoverdine at -20°C.[1][10]Pyoverdine can be susceptible to degradation, especially at non-optimal pH and temperature.
Incorrect pH Adjust the pH of the sample before extraction. Acidification with formic acid is often used before SPE.[1][10]The charge and solubility of pyoverdine are pH-dependent, which affects its interaction with extraction matrices.[8][16]
Loss during Purification If using multi-step purification, minimize the number of steps. Optimize each step for pyoverdine recovery.Each purification step can lead to sample loss.
Section 3: Issues with Pyoverdine Analysis

Problem: Inaccurate or inconsistent quantification of pyoverdine.

Possible Cause Troubleshooting Step Explanation
Interfering Substances Use a more specific detection method like UHPLC-MS/MS, which can separate pyoverdine from other fluorescent compounds.[1][10]Environmental samples contain many compounds that can interfere with spectrophotometric measurements.
Iron Quenching of Fluorescence If using fluorescence detection, ensure the pyoverdine is in its iron-free form. Iron binding quenches pyoverdine's fluorescence.[17]The fluorescence of pyoverdine is dependent on its metal-free state.
Standard Curve Issues Prepare fresh standards for each assay and ensure the standard curve is linear in the concentration range of your samples.An inaccurate standard curve will lead to incorrect quantification.
Instrument Calibration Ensure the spectrophotometer or HPLC system is properly calibrated.Instrument drift can cause inaccurate readings.

Quantitative Data Summary

Table 1: Optimal Conditions for Pyoverdine Production by Pseudomonas aeruginosa

ParameterOptimal ValueReference
pH7[5]
Temperature37°C[5]
Incubation Time120 hours[5]

Table 2: Pyoverdine Extraction and Quantification Parameters

ParameterMethod/ValueReference
Extraction Method Solid-Phase Extraction (SPE) with Strata-X cartridges[1][10]
Elution Solvent (SPE) H₂O/MeOH 7:3 + 0.1% HCOOH[1]
Quantification Wavelength (Spectrophotometry) ~400-405 nm[3][9]
Analytical Method UHPLC-HR-MS/MS[1][10]

Experimental Protocols

Protocol 1: Pyoverdine Production in Liquid Culture
  • Prepare an iron-limited medium such as Casamino Acid (CAA) medium.[10]

  • Inoculate the medium with a fresh culture of the Pseudomonas strain.

  • To induce pyoverdine production, add an iron chelator like 2,2′-bipyridine to a final concentration of 250 µM.[1][10]

  • Incubate the culture at 28-37°C with vigorous shaking (170 rpm) for 72-120 hours.[1][5][10]

  • After incubation, centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant, which contains the secreted pyoverdine, and filter it through a 0.22 µm filter to remove any remaining cells.[1][10]

  • The filtered supernatant is now ready for pyoverdine extraction.

Protocol 2: Solid-Phase Extraction (SPE) of Pyoverdine from Liquid Culture Supernatant

This protocol is adapted from Rehm et al. (2022).[1]

  • Use a Strata-X (30 mg/1 mL) polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) (MeOH), followed by 1 mL of water (H₂O).

  • Sample Loading: Acidify 500 µL of the pyoverdine-containing supernatant with 5 µL of concentrated formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 0.3 mL of H₂O to remove unbound impurities.

  • Elution: Elute the pyoverdine fraction with 2 x 0.3 mL of a solution of H₂O/MeOH (7:3) containing 0.1% formic acid.

  • The eluate can be directly analyzed or stored at -20°C.

Protocol 3: Quantification of Pyoverdine by Spectrophotometry
  • Measure the absorbance of the purified pyoverdine solution at 405 nm using a spectrophotometer.

  • Use the elution buffer as a blank.

  • To determine the concentration, a standard curve should be generated using a commercially available pyoverdine standard or a purified and quantified in-house standard. The concentration is often expressed relative to the optical density of the bacterial culture at 600 nm (OD₄₀₅/OD₆₀₀) to normalize for cell growth.[3]

Visualizations

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Pyoverdine_Fe Pyoverdine-Fe³⁺ FpvA FpvA Receptor Pyoverdine_Fe->FpvA Binds FpvR_periplasm FpvR (Periplasmic domain) FpvA->FpvR_periplasm FpvR_cytoplasm FpvR (Cytoplasmic domain) Anti-sigma factor FpvR_periplasm->FpvR_cytoplasm Signal transduction PvdS PvdS Sigma factor FpvR_cytoplasm->PvdS Releases inhibition RNA_Polymerase RNA Polymerase PvdS->RNA_Polymerase Binds Pyoverdine_genes Pyoverdine biosynthesis genes RNA_Polymerase->Pyoverdine_genes Transcription Virulence_genes Exotoxin A, PrpL protease genes RNA_Polymerase->Virulence_genes Transcription

Caption: Signaling pathway for pyoverdine production and virulence factor regulation in Pseudomonas aeruginosa.

Pyoverdine_Recovery_Workflow cluster_production Pyoverdine Production cluster_extraction Extraction & Purification cluster_analysis Analysis Culture 1. Bacterial Culture (Iron-limited medium) Centrifugation 2. Centrifugation & Filtration Culture->Centrifugation Supernatant Pyoverdine-rich Supernatant Centrifugation->Supernatant SPE 3. Solid-Phase Extraction (SPE) Supernatant->SPE Purified_PVD Purified Pyoverdine SPE->Purified_PVD Quantification 4. Quantification (Spectrophotometry or HPLC-MS) Purified_PVD->Quantification Data_Analysis 5. Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for the recovery and analysis of pyoverdine from liquid culture.

References

Validation & Comparative

pyoverdine purity assessment using high-performance liquid chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of pyoverdines, the fluorescent siderophores produced by Pseudomonas species. Its high resolution and sensitivity make it ideal for separating different pyoverdine isoforms and assessing the purity of preparations, which is critical for research in microbial ecology, virulence, and drug development. This guide provides a comparative overview of two common HPLC-based approaches for pyoverdine purity assessment: Reverse-Phase HPLC with UV-Vis Detection and Reverse-Phase HPLC with Fluorescence Detection.

Method Comparison: UV-Vis vs. Fluorescence Detection

The choice of detector is a critical parameter in an HPLC method for pyoverdine analysis. While UV-Vis detection is widely used due to its robustness and accessibility, fluorescence detection offers superior sensitivity and selectivity for these naturally fluorescent molecules.

ParameterHPLC with UV-Vis DetectionHPLC with Fluorescence Detection
Principle Measures the absorbance of light by the pyoverdine chromophore at a specific wavelength.Measures the emission of light from the pyoverdine molecule after excitation at a specific wavelength.
Wavelength Detection is typically performed around 400-403 nm, the characteristic absorbance maximum of the pyoverdine chromophore.[1]Excitation is commonly set around 400-405 nm, with emission measured at approximately 460 nm.[2]
Selectivity Good for pyoverdines, but can also detect other co-eluting compounds that absorb at the same wavelength.Highly selective for fluorescent molecules like pyoverdine, reducing interference from non-fluorescent impurities.
Sensitivity Generally lower sensitivity compared to fluorescence detection.Significantly higher sensitivity, allowing for the detection of trace amounts of pyoverdine.
Typical Application Routine purity checks, quantification of major pyoverdine species, and differentiation of pyoverdine types.[3][4][5]Analysis of low-concentration samples, detection of minor pyoverdine isoforms, and trace impurity analysis.

Experimental Protocols

Below are detailed methodologies for pyoverdine purity assessment using HPLC with both UV-Vis and fluorescence detection. These protocols are generalized and may require optimization based on the specific pyoverdine being analyzed and the HPLC system used.

Sample Preparation
  • Culture Supernatant Preparation : Grow the Pseudomonas strain in an iron-deficient medium to induce pyoverdine production.[2][6]

  • Centrifuge the culture to pellet the bacterial cells.[1][2][6]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and particulate matter.[1][2][6]

  • For concentrated samples, the pyoverdine can be purified from the supernatant using solid-phase extraction with a resin like Amberlite XAD-4.[2]

HPLC Method with UV-Vis Detection
  • Column : C18 reverse-phase column (e.g., Nucleosil C18).[1]

  • Mobile Phase A : Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B : Acetonitrile with 0.1% TFA.

  • Gradient : A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV-Vis detector set at 403 nm.[1]

  • Injection Volume : 20 µL.

HPLC Method with Fluorescence Detection
  • Column : C18 reverse-phase column.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A suitable gradient to resolve pyoverdine peaks (e.g., 5% to 95% Mobile Phase B over 25 minutes).

  • Flow Rate : 0.5 mL/min.

  • Detection : Fluorescence detector with excitation at 405 nm and emission at 460 nm.[2]

  • Injection Volume : 10 µL.

Logical Workflow for Pyoverdine Purity Assessment

The following diagram illustrates the general workflow from sample preparation to data analysis in the assessment of pyoverdine purity using HPLC.

Pyoverdine_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC System (C18 Column) Filter->HPLC Inject Sample Detector Detection (UV-Vis or Fluorescence) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Purity Purity Assessment (Peak Integration) Chromatogram->Purity

Pyoverdine HPLC purity assessment workflow.

Signaling Pathway and Logical Relationships

The production of pyoverdine is tightly regulated by iron availability. The following diagram illustrates the simplified signaling pathway leading to pyoverdine synthesis and its subsequent analysis.

Pyoverdine_Signaling_and_Analysis cluster_cellular Cellular Regulation cluster_analysis_flow Analysis Workflow Iron_Low Low Iron Environment PvdS PvdS Activation Iron_Low->PvdS Pvd_Genes Pyoverdine Synthesis Genes PvdS->Pvd_Genes Pyoverdine Pyoverdine Production Pvd_Genes->Pyoverdine Purification Purification Pyoverdine->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Purity_Check Purity Confirmation HPLC_Analysis->Purity_Check Further_Use Downstream Applications Purity_Check->Further_Use Proceed if Pure Re_Purify Further Purification Steps Purity_Check->Re_Purify Re-purify if Impure

Pyoverdine production and analysis logic.

References

Unraveling Pyoverdine: A Comparative Guide to Structural Validation by NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of pyoverdine, a key siderophore in Pseudomonas aeruginosa, is critical for understanding its role in virulence and for the development of novel therapeutics. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) for the structural validation of pyoverdine, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are the primary methods that provide the highest level of confidence for the complete characterization of secreted pyoverdines.[1] While both are powerful techniques, they offer distinct advantages and disadvantages in terms of sample requirements, data acquisition, and the nature of the structural information obtained.

Methodological Showdown: NMR vs. Mass Spectrometry

The structural determination of pyoverdines, which consist of a conserved chromophore, a variable peptide chain, and an acyl side chain, presents a significant analytical challenge.[2][3] Both NMR and mass spectrometry-based methods have been successfully employed to tackle this complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure

NMR spectroscopy stands as a powerful technique for the complete structural elucidation of pyoverdines in solution, providing detailed insights into the three-dimensional conformation and connectivity of atoms.[4][5]

Experimental Protocol: NMR-Based Structural Validation of Pyoverdine

A typical NMR-based workflow for pyoverdine structural validation involves several key steps:

  • Pyoverdine Production and Purification: Pyoverdine is typically produced by growing Pseudomonas aeruginosa in an iron-deficient medium.[6] The secreted pyoverdine is then purified from the culture supernatant using methods like solid-phase extraction (SPE).[1][7]

  • NMR Sample Preparation: A purified pyoverdine sample (typically 1-2 mM) is dissolved in a suitable buffer, such as 25 mM phosphate (B84403) buffer with 5% D₂O at a specific pH (e.g., 5.8).[8]

  • NMR Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. These include:

    • Backbone Assignments: HNCO, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH experiments are used to assign the backbone amide protons and nitrogens.[8]

    • Side Chain Assignments: 2D ¹H-¹³C HSQC, CCH-TOCSY, HCCH-TOCSY, and HCCH-COSY experiments are employed to assign the aliphatic side chains.[8]

    • Chromophore Assignments: ¹H-¹³C HSQC and ¹³C-edited NOESY-HSQC are used for the aromatic chromophore.[8]

    • Structural Constraints: ¹⁵N-edited NOESY-HSQC experiments provide through-space correlations, which are crucial for determining the 3D structure.[8]

  • Data Analysis and Structure Calculation: The collected NMR data is processed and analyzed to assign all proton, carbon, and nitrogen resonances. The nuclear Overhauser effect (NOE) constraints are then used in molecular modeling programs to calculate the three-dimensional structure of the pyoverdine.

Workflow for NMR-based Structural Validation of Pyoverdine

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation P_aeruginosa P. aeruginosa Culture (Iron-deficient medium) Purification Purification (e.g., SPE) P_aeruginosa->Purification NMR_Sample NMR Sample (1-2 mM in buffer) Purification->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Resonance_Assignment Resonance Assignment (Backbone, Sidechains, Chromophore) TwoD_NMR->Resonance_Assignment Structural_Constraints NOE-based Distance Restraints Resonance_Assignment->Structural_Constraints Structure_Calculation 3D Structure Calculation & Validation Structural_Constraints->Structure_Calculation

Caption: Workflow for the structural validation of pyoverdine using NMR spectroscopy.

High-Resolution Mass Spectrometry (HR-MS): A Rapid and Sensitive Alternative

Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS) has emerged as a powerful and high-throughput alternative for pyoverdine structural elucidation.[1] This technique excels in analyzing complex mixtures and requires significantly less sample material than NMR.

Experimental Protocol: UHPLC-HR-MS/MS-Based Structural Characterization

A generalized workflow for pyoverdine analysis using UHPLC-HR-MS/MS includes the following steps:

  • Sample Preparation: A small volume (e.g., 500 µL) of bacterial culture supernatant is purified using small-scale solid-phase extraction (SPE).[1][7]

  • UHPLC Separation: The purified extract is injected into a UHPLC system to separate the different pyoverdine isoforms and related compounds.[1]

  • HR-MS and MS/MS Data Acquisition:

    • Full Scan MS: High-resolution full scan mass spectra are acquired to determine the accurate mass of the parent ions, allowing for the determination of the elemental composition.[1]

    • Tandem MS (MS/MS): Precursor ions are selected and fragmented using techniques like collision-induced dissociation (CID). The resulting fragment ions (primarily B and Y" ions) provide sequence information for the peptide chain.[1][7]

  • Data Analysis and Structure Elucidation: The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide chain.[1] Specialized software and databases can aid in the interpretation of the MS/MS spectra.[1]

Workflow for UHPLC-HR-MS/MS-based Pyoverdine Characterization

Caption: Workflow for pyoverdine structural characterization using UHPLC-HR-MS/MS.

Comparative Analysis of Performance

FeatureNMR SpectroscopyHigh-Resolution Mass Spectrometry (HR-MS)
Structural Information Provides complete 3D structure in solution, including stereochemistry and conformational dynamics.[4]Primarily provides primary structure (amino acid sequence) and molecular formula.[1][9]
Sensitivity Lower sensitivity, typically requiring millimolar sample concentrations.[8][10]High sensitivity, capable of detecting picomole to femtomole levels.[10]
Sample Requirement Requires larger amounts of purified sample (milligrams).Requires very small amounts of sample (microliters of culture).[1]
Throughput Lower throughput, with experiments often taking hours to days.High throughput, with analyses completed in minutes per sample.[1]
Analysis of Mixtures Can be challenging for complex mixtures without prior separation.Excellent for analyzing complex mixtures when coupled with chromatography (LC-MS).[1]
Quantitative Analysis Inherently quantitative, allowing for accurate concentration determination.[10]Can be made quantitative with the use of internal standards, but generally considered semi-quantitative.
Destructive/Non-destructive Non-destructive, the sample can be recovered after analysis.[10]Destructive, the sample is consumed during the ionization process.

A Synergistic Approach for Comprehensive Validation

While NMR provides unparalleled detail on the three-dimensional structure, and HR-MS offers speed and sensitivity for determining the primary sequence, a combinatorial approach often yields the most comprehensive structural validation of pyoverdines.[11][12] The rapid screening and sequencing capabilities of UHPLC-HR-MS/MS can be used to identify and determine the primary structure of novel pyoverdines, which can then be followed by in-depth 3D structural analysis of purified candidates using NMR spectroscopy.

Logical Relationship of Analytical Techniques for Pyoverdine Validation

Logical_Relationship UHPLC_HR_MS UHPLC-HR-MS/MS Primary_Structure Primary Structure (Sequence, Mass) UHPLC_HR_MS->Primary_Structure Provides NMR NMR Spectroscopy ThreeD_Structure 3D Structure (Conformation) NMR->ThreeD_Structure Provides Complete_Structure Complete Structural Validation Primary_Structure->Complete_Structure ThreeD_Structure->Complete_Structure

Caption: Interplay between HR-MS and NMR for complete pyoverdine structural validation.

References

A Researcher's Guide to Characterizing Pyoverdine Isoforms by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of pyoverdine isoforms is crucial for understanding bacterial iron acquisition, virulence, and for the development of novel antimicrobial strategies. Mass spectrometry has emerged as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural detail. This guide provides a comparative overview of the most common mass spectrometry techniques used for pyoverdine analysis, supported by experimental data and detailed protocols.

Pyoverdines are a class of fluorescent siderophores produced by Pseudomonas species.[1] They are complex chromopeptides, consisting of a conserved dihydroxyquinoline chromophore, a variable peptide chain of 6-12 amino acids, and an acyl side chain derived from a dicarboxylic acid.[2][3] This structural variability gives rise to a multitude of pyoverdine isoforms, each with specific roles in iron uptake and bacterial fitness. The precise characterization of these isoforms is paramount for understanding their biological function.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for the successful characterization of pyoverdine isoforms. The most commonly employed methods are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited for different aspects of pyoverdine analysis.

FeatureMALDI-TOF MSESI-MSLC-MS/MS
Ionization Principle Laser-induced desorption/ionization from a solid matrixSoft ionization of liquid samples by creating an aerosol of charged dropletsSoft ionization (typically ESI) coupled with chromatographic separation and fragmentation
Typical Ions Formed Singly charged ions ([M+H]⁺)Multiply charged ions ([M+nH]ⁿ⁺)Multiply charged ions ([M+nH]ⁿ⁺)
Mass Accuracy Moderate to HighHighHigh
Resolution GoodVery GoodExcellent
Sample Throughput HighModerateModerate to High
Tolerance to Impurities Relatively highLowLow (requires clean samples)
Structural Information Primarily molecular weight determination of isoforms. MS/MS is possible for fragmentation.[4]Molecular weight and charge state distribution. Can be coupled with MS/MS for fragmentation.[5]Separation of isoforms, molecular weight, and detailed structural information from fragmentation (peptide sequencing).[5]
Key Application for Pyoverdines Rapid screening of pyoverdine production and determination of major isoform masses.[4]Direct infusion analysis for determining the molecular weights of purified pyoverdine isoforms.[6]In-depth structural elucidation, including separation of complex isoform mixtures, peptide sequencing, and identification of side chain modifications.[[“]]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of pyoverdine isoforms. Below are summarized protocols for sample preparation and analysis using the discussed mass spectrometry techniques.

Sample Preparation: Pyoverdine Extraction and Purification

This initial step is critical for obtaining high-quality mass spectra, especially for ESI-based methods.

  • Bacterial Culture: Grow the Pseudomonas strain in an iron-deficient medium (e.g., CAA medium supplemented with an iron chelator like 2,2'-bipyridine) to induce pyoverdine production.[5]

  • Supernatant Collection: Centrifuge the bacterial culture and collect the supernatant containing the secreted pyoverdines.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with methanol (B129727), followed by water.[8]

    • Acidify the supernatant with formic acid and load it onto the conditioned cartridge.[8]

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the pyoverdines with a solution of 30% methanol in water containing 0.1% formic acid.[8]

    • The eluted sample can be directly used for LC-MS analysis or further purified for MALDI-TOF or direct ESI-MS.

MALDI-TOF MS Analysis Protocol
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Sample Spotting: Mix the purified pyoverdine sample with the matrix solution on a MALDI target plate and allow it to air-dry to form crystals.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflectron mode. This will provide the molecular weights of the major pyoverdine isoforms present in the sample.[4]

ESI-MS (Direct Infusion) Analysis Protocol
  • Sample Preparation: Dilute the purified pyoverdine sample in a solvent suitable for electrospray, such as 50% acetonitrile in water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire mass spectra in the positive ion mode. The resulting spectra will show multiply charged ions, from which the molecular weight of the pyoverdine isoforms can be calculated.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for separating polar molecules.[8]

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid.[8]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: Apply a suitable gradient of Mobile Phase B to elute the pyoverdine isoforms. A typical gradient might start with a low percentage of B, gradually increasing to separate the different isoforms based on their polarity.[8]

  • Mass Spectrometry Analysis:

    • Ionization: Use an ESI source in positive ion mode.

    • Full Scan (MS1): Acquire full scan mass spectra to detect the precursor ions of the eluting pyoverdine isoforms.

    • Tandem MS (MS/MS): Perform data-dependent acquisition, where the most intense precursor ions from the full scan are selected for fragmentation. Collision-induced dissociation (CID) is commonly used to generate fragment ions.[5]

  • Data Analysis: Analyze the MS/MS spectra to determine the amino acid sequence of the peptide chain. The fragmentation pattern, characterized by the presence of b and y'' ions, provides the necessary information for sequencing.[5] A characteristic fragment ion at m/z 204.0768, corresponding to the pyoverdine chromophore, can be used to confirm the identity of the compounds.[5]

Visualizing Workflows and Molecular Logic

Diagrams are powerful tools for visualizing complex experimental workflows and molecular relationships. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of pyoverdine isoform characterization.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Purification Supernatant Supernatant Centrifugation->Supernatant Purification SPE SPE Supernatant->SPE Purification Purified Pyoverdines Purified Pyoverdines SPE->Purified Pyoverdines LC LC Purified Pyoverdines->LC Separation of Isoforms ESI Source ESI Source LC->ESI Source Ionization MS1 MS1 ESI Source->MS1 Precursor Ion Detection MS2 MS2 MS1->MS2 Fragmentation Peptide Sequencing Peptide Sequencing MS2->Peptide Sequencing Structure Elucidation Structure Elucidation Peptide Sequencing->Structure Elucidation

Figure 1. A generalized workflow for the characterization of pyoverdine isoforms using LC-MS/MS.

G cluster_isoforms Pyoverdine Isoforms Pyoverdine Precursor Pyoverdine Precursor Chromophore Chromophore Pyoverdine Precursor->Chromophore Peptide Chain Peptide Chain Pyoverdine Precursor->Peptide Chain Acyl Side Chain Acyl Side Chain Pyoverdine Precursor->Acyl Side Chain Isoform A Isoform A Chromophore->Isoform A Isoform B Isoform B Chromophore->Isoform B Isoform C Isoform C Chromophore->Isoform C Peptide Chain->Isoform A Peptide Chain->Isoform B Peptide Chain->Isoform C Acyl Side Chain->Isoform A e.g., Succinic Acid Acyl Side Chain->Isoform B e.g., Malic Acid Acyl Side Chain->Isoform C e.g., Succinamide

Figure 2. Logical relationship between a pyoverdine precursor and its resulting isoforms, which differ in their acyl side chains.

G Precursor_Ion [M+2H]²⁺ b_ions b-ions (N-terminus) Precursor_Ion->b_ions Fragmentation y_ions y''-ions (C-terminus) Precursor_Ion->y_ions Fragmentation Chromophore_Fragment Chromophore Fragment (m/z 204.0768) Precursor_Ion->Chromophore_Fragment Characteristic Loss b1 b1 b_ions->b1 y1 y1 y_ions->y1 b2 b2 b1->b2 b3 b3 b2->b3 y2 y2 y1->y2 y3 y3 y2->y3

Figure 3. A simplified representation of the typical MS/MS fragmentation pattern of a pyoverdine, showing the generation of b and y'' ions for peptide sequencing and a characteristic chromophore fragment.

References

A Comparative Analysis of Pyoverdine and Pyochelin in Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive microbial world, the acquisition of essential nutrients is a key determinant of survival and virulence. Iron, a critical cofactor for numerous cellular processes, is often sequestered by host organisms, making its availability a significant challenge for pathogenic bacteria. To overcome this, bacteria like Pseudomonas aeruginosa have evolved sophisticated iron acquisition systems, prominently featuring the secretion of siderophores—small, high-affinity iron-chelating molecules. This guide provides a detailed comparative analysis of two of P. aeruginosa's key siderophores: pyoverdine and pyochelin, focusing on their iron chelation properties, regulatory mechanisms, and the experimental protocols used for their characterization.

At a Glance: Pyoverdine vs. Pyochelin

FeaturePyoverdinePyochelin
Iron (Fe³⁺) Affinity Very HighModerate
Primary Role Primary siderophore under severe iron limitationSecondary siderophore, produced under moderate iron limitation
Structure Complex chromopeptideSimpler, derived from salicylic (B10762653) acid and cysteine
Regulation Tightly regulated by Fur, PvdS, and FpvIRegulated by Fur and PchR
Uptake System FpvA outer membrane receptorFptA outer membrane receptor

Quantitative Comparison of Iron Chelation

The efficacy of a siderophore is fundamentally determined by its affinity for ferric iron (Fe³⁺). This is often expressed as a formation constant (K_f_) or a dissociation constant (K_d_).

SiderophoreFormation Constant (K_f) for Fe³⁺Dissociation Constant (K_d) for Fe³⁺-Siderophore Complex
Pyoverdine~10³² M⁻¹[1]-
Pyochelin~10⁵ M⁻¹[2]~10 nM (for FptA receptor binding)[3]

Note: Direct K_d_ values for the iron-siderophore complex itself are not as commonly reported as the formation constants or the affinity of the complex for its receptor.

Iron Chelation and Uptake Mechanisms

Both pyoverdine and pyochelin are synthesized by P. aeruginosa in response to iron starvation and are secreted into the extracellular environment to scavenge ferric iron. The resulting ferri-siderophore complexes are then recognized by specific receptors on the bacterial outer membrane and transported into the cell.

Pyoverdine: The High-Affinity Scavenger

Under conditions of severe iron limitation, P. aeruginosa prioritizes the production of pyoverdine, its primary and most potent siderophore.[2] Its exceptionally high affinity for Fe³⁺ allows the bacterium to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin. The ferri-pyoverdine complex is recognized by the specific outer membrane receptor FpvA, initiating its transport into the periplasm.

Pyochelin: The Secondary Chelator

Pyochelin is produced under less stringent iron-limiting conditions and has a lower affinity for iron compared to pyoverdine.[2] While less potent, pyochelin still plays a significant role in iron acquisition and virulence. The ferri-pyochelin complex is taken up by the FptA outer membrane receptor.

Regulatory Signaling Pathways

The biosynthesis and uptake of pyoverdine and pyochelin are tightly regulated to ensure efficient iron acquisition while preventing iron toxicity. The master regulator in this process is the Ferric Uptake Regulator (Fur) protein.

Fur-Mediated Repression

In iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, including those involved in siderophore biosynthesis and uptake, thereby shutting down their expression.[4]

Specific Regulation of Pyoverdine and Pyochelin

Under iron-limiting conditions, the Fur-Fe²⁺ complex dissociates, lifting the repression and allowing for the expression of siderophore-specific regulatory proteins.

  • Pyoverdine Regulation: The expression of pyoverdine biosynthesis genes is positively regulated by the alternative sigma factor PvdS. The activity of PvdS is, in turn, controlled by the anti-sigma factor FpvR and the outer membrane receptor FpvA. The expression of the FpvA receptor is regulated by another sigma factor, FpvI.[1][5]

  • Pyochelin Regulation: The biosynthesis of pyochelin is controlled by the AraC-type transcriptional regulator PchR. The ferri-pyochelin complex can act as an inducer, promoting the PchR-dependent activation of the pyochelin biosynthesis operon.[2][4]

cluster_conditions Iron Conditions cluster_regulation Regulatory Response High_Iron High Iron Fur Fur-Fe²⁺ Complex High_Iron->Fur activates Low_Iron Low Iron Low_Iron->Fur inactivates PvdS PvdS (Sigma Factor) Low_Iron->PvdS activates PchR PchR (Activator) Low_Iron->PchR activates Pvd_Genes pyoverdine biosynthesis genes Fur->Pvd_Genes represses Pch_Genes pyochelin biosynthesis genes Fur->Pch_Genes represses PvdS->Pvd_Genes activates PchR->Pch_Genes activates

Simplified regulatory overview of siderophore production.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that siderophores will remove iron from the blue-green CAS-iron complex, resulting in a color change to orange-yellow.

Materials:

  • CAS (Chrome Azurol S)

  • HDTMA (Hexadecyltrimethylammonium bromide)

  • FeCl₃·6H₂O

  • Piperazine (B1678402)

  • Minimal media (e.g., M9)

  • Bacterial culture supernatants

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS and FeCl₃ solutions.

    • While stirring, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. The solution will turn blue.

    • Autoclave the solution and store it in the dark.

    • Separately, prepare a piperazine buffer by dissolving 30.24 g of piperazine in deionized water, adjusting the pH to 5.6 with concentrated HCl, and bringing the final volume to 1 L.

    • For the final assay solution, mix the blue dye solution with the piperazine buffer and a casamino acid solution.

  • Qualitative Plate Assay:

    • Prepare CAS agar (B569324) plates by supplementing a minimal medium agar with the CAS assay solution.

    • Spot bacterial colonies or culture supernatants onto the plates.

    • Incubate at the appropriate temperature for 24-48 hours.

    • The formation of an orange-yellow halo around the colony/spot indicates siderophore production.

  • Quantitative Liquid Assay:

    • In a microplate, mix bacterial culture supernatant with the CAS assay solution.

    • Incubate at room temperature for a defined period (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm.

    • A decrease in absorbance compared to a control (sterile medium) indicates siderophore activity. The percentage of siderophore activity can be calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

start Start prep_cas Prepare CAS Assay Solution start->prep_cas culture Grow Bacteria in Low-Iron Medium start->culture mix Mix Supernatant with CAS Solution prep_cas->mix supernatant Collect Culture Supernatant culture->supernatant supernatant->mix incubate Incubate mix->incubate measure Measure Absorbance at 630 nm incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Workflow for the quantitative CAS liquid assay.
Bacterial Iron Uptake Assay

This assay measures the ability of bacteria to take up iron chelated by a specific siderophore.

Materials:

  • Bacterial strain of interest

  • Iron-depleted minimal medium

  • ⁵⁵FeCl₃ (radioactive iron)

  • Purified pyoverdine and pyochelin

  • Scintillation counter

Protocol:

  • Preparation of Cells:

    • Grow the bacterial strain in an iron-depleted minimal medium to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer.

    • Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Uptake Experiment:

    • Prepare reaction tubes containing the cell suspension.

    • Add ⁵⁵FeCl₃ pre-complexed with either pyoverdine or pyochelin to the tubes.

    • Incubate the tubes at the optimal growth temperature with shaking.

    • At various time points, take aliquots from each tube and filter them through a membrane filter to capture the bacterial cells.

    • Wash the filters to remove any unbound radioactive iron.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The amount of radioactivity corresponds to the amount of iron taken up by the cells.

    • Plot the iron uptake over time to determine the uptake rate.

cluster_prep Preparation cluster_exp Experiment cluster_quant Quantification grow_cells Grow Bacteria in Low-Iron Medium incubate_cells Incubate Cells with ⁵⁵Fe-Siderophore grow_cells->incubate_cells prepare_siderophore Prepare ⁵⁵Fe-Siderophore Complexes (PVD & PCH) prepare_siderophore->incubate_cells take_samples Take Samples at Time Points incubate_cells->take_samples filter_wash Filter and Wash Cells take_samples->filter_wash scintillation Measure Radioactivity filter_wash->scintillation analyze_data Analyze Uptake Rates scintillation->analyze_data

Workflow for a bacterial iron uptake assay.

Conclusion

Pyoverdine and pyochelin represent two distinct yet complementary strategies for iron acquisition in Pseudomonas aeruginosa. Pyoverdine, with its remarkably high affinity for iron, serves as the primary tool for scavenging this essential metal under severely restrictive conditions. Pyochelin, while having a lower affinity, provides a crucial iron uptake mechanism under more moderate iron limitation. The intricate and distinct regulatory networks governing their production highlight the bacterium's ability to fine-tune its response to environmental iron availability. Understanding the nuances of these two siderophore systems is not only fundamental to comprehending the physiology and virulence of P. aeruginosa but also offers potential avenues for the development of novel antimicrobial strategies that target these critical iron acquisition pathways.

References

A Comparative Analysis of the Iron Binding Affinity of Pyoverdine and Desferrioxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the iron-binding affinity and uptake mechanisms of two prominent siderophores: pyoverdine, a key virulence factor for Pseudomonas aeruginosa, and desferrioxamine B (DFO), a widely used therapeutic iron chelator. This analysis is supported by experimental data to inform research and development in microbiology, infectious diseases, and drug development.

Quantitative Comparison of Iron Binding Affinity

The affinity of a siderophore for ferric iron (Fe³⁺) is a critical measure of its iron-scavenging potential. This is often expressed as a formation constant (Kₐ) or its logarithm (log Kₐ). A higher value indicates a stronger affinity.

SiderophoreProducing OrganismIron-Binding MoietyFormation Constant (Kₐ) for Fe³⁺Iron Mobilization from Ferritin (% at equimolar concentration)
PyoverdinePseudomonas aeruginosaHydroxamate & Catecholate~10³² M⁻¹[1]32.0 ± 4.8% (pH 7.4)[2][3]
Desferrioxamine B (DFO)Streptomyces pilosusHydroxamate~10³⁰ M⁻¹38.5 ± 1.2% (pH 7.4)[2][3]

Note: The iron mobilization from ferritin was determined using a dialysis membrane assay.[2][3]

Experimental Protocols

Determination of Iron Mobilization from Ferritin

This protocol is adapted from a study comparing the iron acquisition from ferritin by pyoverdine and desferrioxamine.[2][3]

Objective: To quantify the amount of iron mobilized from the iron-storage protein ferritin by siderophores at different pH values.

Materials:

  • Purified pyoverdine and desferrioxamine B

  • Ferritin (iron-loaded)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Tris buffer (pH 7.4)

  • Acetate (B1210297) buffer (pH 6.0)

  • Scintillation counter

  • ⁵⁹FeCl₃ (for radiolabeling ferritin)

Procedure:

  • Preparation of ⁵⁹Fe-labeled ferritin: Incubate ferritin with ⁵⁹FeCl₃ to allow for the incorporation of the radioisotope.

  • Dialysis Setup:

    • Place a known concentration of ⁵⁹Fe-ferritin inside a dialysis bag.

    • Submerge the dialysis bag in a buffer solution (either Tris buffer at pH 7.4 or acetate buffer at pH 6.0) containing a specific concentration of the siderophore (pyoverdine or desferrioxamine B).

  • Incubation: Incubate the setup for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Measurement of Mobilized Iron:

    • After incubation, take aliquots from the buffer outside the dialysis bag.

    • Measure the radioactivity of the aliquots using a scintillation counter. The amount of radioactivity is proportional to the amount of ⁵⁹Fe mobilized from ferritin by the siderophore.

  • Calculation: Calculate the percentage of iron mobilized relative to the total amount of ⁵⁹Fe initially in the ferritin.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Siderophore-containing sample

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve CAS in water.

    • Dissolve FeCl₃·6H₂O in HCl.

    • Slowly add the iron solution to the CAS solution while stirring.

    • In a separate flask, dissolve HDTMA in water.

    • Slowly add the CAS-iron solution to the HDTMA solution under stirring to form the blue CAS-iron-HDTMA complex.

    • Add PIPES buffer and adjust the pH to 6.8.

  • Assay:

    • Mix the CAS assay solution with the sample containing the siderophore.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance of the solution at 630 nm. A decrease in absorbance compared to a blank (without siderophore) indicates the presence of siderophores.

Signaling and Uptake Pathways

Pyoverdine Iron Uptake in Pseudomonas aeruginosa

The uptake of iron-bound pyoverdine in P. aeruginosa is a well-characterized process involving specific outer membrane transporters and a complex periplasmic and inner membrane machinery.

Pyoverdine_Uptake cluster_extracellular Extracellular Medium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PVD Apo-Pyoverdine PVD_Fe Ferri-Pyoverdine PVD->PVD_Fe Chelation Fe3 Fe³⁺ Fe3->PVD_Fe FpvA FpvA Receptor PVD_Fe->FpvA Binding & Transport PVD_Fe_peri Ferri-Pyoverdine FpvA->PVD_Fe_peri Fe2 Fe²⁺ PVD_Fe_peri->Fe2 Iron Release (Reduction) Apo_PVD_peri Apo-Pyoverdine PVD_Fe_peri->Apo_PVD_peri FpvCDEFGHJK FpvCDEFGHJK Complex Fe2->FpvCDEFGHJK Transport PvdRT_OpmQ PvdRT-OpmQ Efflux Pump Apo_PVD_peri->PvdRT_OpmQ Recycling PvdRT_OpmQ->PVD Fe2_cyto Fe²⁺ FpvCDEFGHJK->Fe2_cyto Metabolism Cellular Metabolism Fe2_cyto->Metabolism

Caption: Pyoverdine-mediated iron uptake pathway in P. aeruginosa.

The process begins with the secretion of apo-pyoverdine, which chelates extracellular ferric iron. The ferri-pyoverdine complex is then recognized by the specific outer membrane transporter, FpvA.[1][4] Following transport into the periplasm, the iron is released from pyoverdine, a process that involves reduction of Fe³⁺ to Fe²⁺.[5] The now iron-free pyoverdine is recycled back to the extracellular medium via the PvdRT-OpmQ efflux pump.[1] The released ferrous iron is then transported across the inner membrane into the cytoplasm by the FpvCDEFGHJK protein complex to be utilized in cellular metabolism.[5]

Desferrioxamine B Iron Uptake in Bacteria

Desferrioxamine B is not produced by all bacteria but can be utilized as a xenosiderophore (a siderophore produced by another species) by various bacteria, including pathogens.

Desferrioxamine_Uptake cluster_extracellular Extracellular Medium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm DFO Apo-Desferrioxamine B Ferrioxamine Ferrioxamine B DFO->Ferrioxamine Chelation Fe3 Fe³⁺ Fe3->Ferrioxamine TBDT TonB-Dependent Receptor (e.g., FhuE) Ferrioxamine->TBDT Binding & Transport Ferrioxamine_peri Ferrioxamine B TBDT->Ferrioxamine_peri PBP Periplasmic Binding Protein Ferrioxamine_peri->PBP Binding ABC_transporter ABC Transporter PBP->ABC_transporter Transport Fe2_cyto Fe²⁺ ABC_transporter->Fe2_cyto Iron Release & Transport Metabolism Cellular Metabolism Fe2_cyto->Metabolism

Caption: Generalized bacterial uptake pathway for Ferrioxamine B.

Apo-desferrioxamine B chelates extracellular ferric iron to form ferrioxamine B. This complex is recognized and transported across the outer membrane by a TonB-dependent transporter, such as FhuE in E. coli.[6] In the periplasm, ferrioxamine B binds to a periplasmic binding protein, which then delivers it to an ABC transporter in the inner membrane. The ABC transporter facilitates the translocation of the complex into the cytoplasm, where the iron is released and reduced for use in metabolic processes.

Experimental Workflow for Determining Iron Binding Affinity

The determination of iron binding affinity for siderophores typically involves spectrophotometric titration.

Affinity_Workflow start Start prep_siderophore Prepare Siderophore Solution (Known Concentration) start->prep_siderophore prep_iron Prepare Fe³⁺ Solution (Known Concentration) start->prep_iron titration Titrate Siderophore with Fe³⁺ prep_siderophore->titration prep_iron->titration measurement Measure Absorbance Spectrum after each Fe³⁺ addition titration->measurement data_analysis Data Analysis: Plot Absorbance vs. [Fe³⁺]/[Siderophore] Determine Stoichiometry and Calculate Binding Constant (Kₐ) measurement->data_analysis end End data_analysis->end

Caption: Workflow for spectrophotometric titration of siderophores.

This workflow outlines the key steps in determining the iron binding affinity of a siderophore. A solution of the siderophore with a known concentration is prepared. This solution is then titrated with a solution of ferric iron, also of a known concentration. After each addition of the iron solution, the absorbance spectrum of the mixture is recorded. The changes in the absorbance at specific wavelengths, corresponding to the formation of the iron-siderophore complex, are plotted against the molar ratio of iron to the siderophore. This plot allows for the determination of the binding stoichiometry and the calculation of the association constant (Kₐ).

References

A Comparative Guide to the Functional Diversity of Pyoverdines from Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of different pyoverdine types produced by various Pseudomonas strains. Pyoverdines are fluorescent siderophores that play a crucial role in iron acquisition, virulence, and biofilm formation, making them a significant area of study in microbiology and for the development of novel antimicrobial strategies.

Structural and Functional Overview of Pyoverdines

Pyoverdines are complex molecules composed of three distinct parts: a conserved dihydroxyquinoline chromophore responsible for their characteristic fluorescence, a variable peptide chain of 6-14 amino acids, and a side chain, typically an organic acid.[1] The structural diversity, particularly in the peptide chain, gives rise to different pyoverdine types, with over 100 variations identified.[2] This structural heterogeneity is the basis for their functional specificity. In Pseudomonas aeruginosa, three major structural types have been characterized: Type I, Type II, and Type III.[3][4][5]

The primary function of pyoverdines is to act as siderophores, molecules with an exceptionally high affinity for ferric iron (Fe³⁺).[2] This allows Pseudomonas to scavenge iron from the environment, a critical element for its survival and growth.[6] Beyond iron acquisition, pyoverdines are integral to the pathogenicity of Pseudomonas, contributing to virulence by regulating the expression of other virulence factors and promoting the formation of biofilms.[7]

Quantitative Comparison of Pyoverdine Types

The functional differences between pyoverdine types can be quantified through various experimental assays. The following tables summarize key quantitative data from published studies. It is important to note that direct comparative data for all pyoverdine types across all parameters is not always available in a single study, and experimental conditions can vary.

Table 1: Iron Affinity of Pyoverdines
Pyoverdine Type/Source OrganismIron-Binding MoietyFormation Constant (Kf) for Fe(III)pFe Value
Pyoverdine (P. fluorescens)Hydroxamate and Catechol~10³² M⁻¹[2]Not consistently reported for native forms
Pyoverdine (P. aeruginosa)Hydroxamate and CatecholHigh, but specific values for each type are not readily available in comparative studies.Not consistently reported for native forms
Enterobactin (E. coli) - for comparisonCatecholate10⁵² M⁻¹[8]34.3[8]

The pFe value is the negative logarithm of the free ferric iron concentration at pH 7.4, providing a biologically relevant measure of iron sequestering ability.[8]

Table 2: Functional Comparison of P. aeruginosa Pyoverdine Types
Functional ParameterPyoverdine Type I (e.g., from PAO1)Pyoverdine Type IIPyoverdine Type IIISupporting Evidence/Comments
Iron Uptake Specificity Highly specific for its cognate FpvAI receptor.[3]Recognized by the FpvAII receptor.[3][9]Recognized by the FpvAIII receptor.[3][9]The peptide chain is crucial for receptor recognition.[10] Cross-reactivity between types is generally low.[11]
Growth Promotion Promotes growth of strains with the FpvAI receptor under iron-limiting conditions.[12]Promotes growth of strains with the FpvAII receptor.[9]Promotes growth of strains with the FpvAIII receptor.[9]Growth promotion is dependent on the presence of the specific outer membrane receptor.
Biofilm Formation Pyoverdine production is linked to biofilm formation.[13][14][15]Mutants unable to produce pyoverdine show reduced biofilm formation.[16]The link between specific pyoverdine types and quantitative differences in biofilm formation requires further research.The relationship is complex and can be bidirectional.[13]
Virulence Essential for full virulence in various infection models.[6][17]Disruption of pyoverdine synthesis attenuates virulence.[18]Pyoverdine contributes to pathogenicity in C. elegans and murine models.[19][20][21]Virulence is linked to both iron acquisition and the regulation of other virulence factors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of pyoverdine functions are provided below.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores.[7][8][22]

Principle: The assay is based on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the absence of siderophores, CAS is complexed with Fe³⁺ and a detergent, forming a blue-colored complex. When a siderophore with a high affinity for iron is introduced, it removes the iron from the CAS complex, causing a color change to orange/yellow.[8]

Protocol for CAS Agar (B569324) Plates (Qualitative/Semi-quantitative):

  • Preparation of CAS agar:

    • Prepare the desired agar medium (e.g., LB agar) and autoclave.

    • Separately, prepare a CAS solution by dissolving CAS dye and hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Prepare a fresh solution of FeCl₃ in HCl.

    • Mix the FeCl₃ solution with the CAS-HDTMA solution to form the blue dye complex.

    • Cool the autoclaved agar to approximately 50°C.

    • Aseptically add the CAS dye solution to the agar, mix gently, and pour into petri dishes.[23][24]

  • Inoculation and Incubation:

    • Spot bacterial cultures onto the surface of the CAS agar plates.

    • Incubate at the optimal growth temperature for the Pseudomonas strain (e.g., 28-37°C) for 24-48 hours.[23]

  • Data Analysis:

    • Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial colony.

    • The diameter of the halo can be measured as a semi-quantitative assessment of siderophore production.[23]

Protocol for Liquid CAS Assay (Quantitative):

  • Sample Preparation:

    • Grow bacterial cultures in an iron-deficient medium to induce siderophore production.

    • Centrifuge the cultures to pellet the cells and collect the supernatant containing the pyoverdine.

  • Assay Procedure:

    • Mix the bacterial supernatant with the CAS assay solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance of the solution at 630 nm.[8]

  • Quantification:

    • Siderophore production can be quantified as a percentage of siderophore units relative to a control (medium without siderophores) using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[8]

Biofilm Formation Assay: Crystal Violet Staining

This method quantifies the amount of biofilm produced by bacteria grown in microtiter plates.[13][14][16]

Protocol:

  • Bacterial Culture:

    • Grow bacterial strains overnight in a suitable liquid medium (e.g., LB broth).

    • Dilute the overnight cultures into fresh medium (e.g., M9 media) in the wells of a multi-well plate (e.g., 6-well or 96-well).[13]

  • Biofilm Growth:

    • Incubate the plates statically (without shaking) at the appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours to allow for biofilm formation.[13]

  • Staining:

    • Carefully remove the planktonic (free-floating) bacteria from the wells.

    • Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

    • Add a 0.1% (w/v) crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14]

  • Quantification:

    • Remove the crystal violet solution and wash the wells again to remove excess stain.

    • Solubilize the crystal violet that has stained the biofilm by adding a solvent such as 30% (v/v) acetic acid or ethanol.[13]

    • Measure the absorbance of the solubilized crystal violet solution at a wavelength of 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.[13]

Virulence Assay: Caenorhabditis elegans Liquid Killing Assay

C. elegans is a widely used model organism to study bacterial virulence.[17][18][20]

Protocol:

  • Worm and Bacteria Preparation:

    • Grow age-synchronized populations of C. elegans (e.g., young adults).

    • Prepare a liquid culture of the Pseudomonas strain to be tested.

  • Infection:

    • Add the prepared C. elegans to the wells of a multi-well plate.

    • Add the Pseudomonas culture to the wells at a specific optical density (OD).

    • Incubate the plates at a suitable temperature (e.g., 25°C) for the desired duration of the experiment (e.g., 24-48 hours).[20]

  • Assessing Viability:

    • At specified time points, assess the viability of the worms. This can be done by gently prodding the worms with a platinum wire to see if they respond to touch.

    • Alternatively, a fluorescent dye that only stains dead worms (e.g., SYTOX Orange) can be used for quantification with an automated imaging system.[20]

  • Data Analysis:

    • Calculate the percentage of dead worms at each time point.

    • Survival curves can be generated to compare the virulence of different bacterial strains or the effects of different pyoverdine types.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to pyoverdine function.

Pyoverdine-Mediated Iron Uptake and Virulence Regulation

Pyoverdine_Pathway cluster_extracellular Extracellular cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PVD Pyoverdine FePVD Ferripyoverdine (Fe³⁺-Pyoverdine) PVD->FePVD Chelation Fe3 Fe³⁺ Fe3->FePVD FpvA FpvA Receptor FePVD->FpvA Binding FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signal Transduction Fe2 Fe²⁺ FpvA->Fe2 Transport & Iron Release PvdS_inactive PvdS (sequestered) FpvR->PvdS_inactive Sequesters PvdS_active Active PvdS (Sigma factor) FpvR->PvdS_active Releases Virulence_genes Virulence Genes (e.g., exotoxin A, prpL) PvdS_active->Virulence_genes Upregulates PVD_biosynthesis Pyoverdine Biosynthesis Genes PvdS_active->PVD_biosynthesis Upregulates

Caption: Pyoverdine-mediated iron uptake and virulence signaling pathway.

Experimental Workflow for CAS Assay

CAS_Assay_Workflow start Start prep_media Prepare Iron-Deficient Growth Medium start->prep_media cas_reagent Prepare CAS Assay Reagent start->cas_reagent inoculate Inoculate with Pseudomonas Strain prep_media->inoculate incubate Incubate to Allow Growth and PVD Production inoculate->incubate centrifuge Centrifuge Culture incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant mix Mix Supernatant with CAS Reagent supernatant->mix cas_reagent->mix incubate_rt Incubate at Room Temperature mix->incubate_rt measure_abs Measure Absorbance at 630 nm incubate_rt->measure_abs quantify Quantify Siderophore Production measure_abs->quantify

Caption: Workflow for the quantitative liquid Chrome Azurol S (CAS) assay.

Logical Relationship of Pyoverdine Functions

Pyoverdine_Functions PVD Pyoverdine Production Iron_Acquisition Iron Acquisition PVD->Iron_Acquisition Biofilm Biofilm Formation PVD->Biofilm Virulence Virulence Factor Regulation PVD->Virulence Bacterial_Growth Bacterial Growth & Survival Iron_Acquisition->Bacterial_Growth Pathogenesis Overall Pathogenesis Bacterial_Growth->Pathogenesis Biofilm->Pathogenesis Virulence->Pathogenesis

Caption: Interrelationship of pyoverdine's key biological functions.

Conclusion

The functional diversity of pyoverdines is a testament to the adaptability of Pseudomonas species. While all pyoverdines share the fundamental role of high-affinity iron chelation, the structural variations, particularly in the peptide chain, lead to specific interactions with outer membrane receptors. This specificity has significant implications for intra- and inter-species competition and for the virulence of the producing strain. The three distinct pyoverdine types in P. aeruginosa exemplify this, each with its own dedicated transport system. Further research focusing on direct quantitative comparisons of these pyoverdine types will be invaluable for a deeper understanding of Pseudomonas pathogenesis and for the development of targeted anti-virulence therapies.

References

A Researcher's Guide to Pyoverdine Quantification: A Comparative Analysis of Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pyoverdine, a key siderophore from Pseudomonas aeruginosa, is critical for understanding bacterial pathogenesis and developing novel therapeutics. This guide provides a comparative analysis of common pyoverdine quantification methods, with a focus on validation using internal standards to ensure data integrity.

This guide delves into the methodologies of spectrophotometry (absorbance), spectrofluorometry (fluorescence), and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for pyoverdine quantification. We will explore the principles behind each technique, present detailed experimental protocols, and compare their performance based on available data. A significant emphasis is placed on the role of internal standards in validating these methods for enhanced accuracy and reliability.

The Critical Role of Internal Standards in Analytical Validation

In analytical chemistry, an internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a constant amount to the sample, blank, and calibration standards. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. For highly sensitive and specific techniques like LC-MS, stable isotope-labeled internal standards are the gold standard. These standards have the same chemical structure as the analyte but are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N), making them distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for precise correction of matrix effects and variations in ionization efficiency, leading to highly accurate and precise quantification.

Comparison of Pyoverdine Quantification Methods

The choice of quantification method depends on the specific research question, required sensitivity, and the complexity of the sample matrix. While spectrophotometric and fluorometric methods are simpler and more accessible, chromatographic methods like HPLC and LC-MS offer superior specificity and are essential for complex samples and for differentiating between different pyoverdine structures.

Parameter Spectrophotometry (Absorbance) Spectrofluorometry (Fluorescence) High-Performance Liquid Chromatography (HPLC/LC-MS)
Principle Measures the amount of light absorbed by the pyoverdine chromophore at a specific wavelength.Measures the fluorescence emission of pyoverdine upon excitation at a specific wavelength.Separates pyoverdine from other components in a sample based on its physicochemical properties, followed by detection and quantification.
Specificity Lower; susceptible to interference from other absorbing compounds in the sample.Higher than absorbance but can be affected by other fluorescent molecules.High to Very High; can differentiate between different pyoverdine isoforms and separate them from interfering compounds.[1]
Sensitivity Moderate.High.Very High, especially with mass spectrometry detection.
Validation with Internal Standard Not commonly practiced.Not commonly practiced.Highly Recommended. Essential for accurate quantification in complex matrices, especially with LC-MS. Stable isotope-labeled internal standards are ideal.
Equipment Spectrophotometer.Spectrofluorometer.HPLC or UHPLC system, often coupled with a UV-Vis or Mass Spectrometry (MS) detector.
Throughput High.High.Lower, as each sample is run individually through the column.
Cost Low.Moderate.High.

Experimental Protocols

Below are detailed protocols for the three main methods of pyoverdine quantification.

Spectrophotometric Quantification of Pyoverdine

This method is based on the characteristic absorbance of the pyoverdine chromophore.

Protocol:

  • Grow bacterial cultures in an iron-deficient medium to induce pyoverdine production.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the cell-free supernatant.

  • Measure the absorbance of the supernatant at approximately 400 nm using a spectrophotometer.[2]

  • The concentration of pyoverdine can be calculated using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for pyoverdine of approximately 19,000 M⁻¹ cm⁻¹ at pH 7.[2]

Spectrofluorometric Quantification of Pyoverdine

This method leverages the intrinsic fluorescence of pyoverdine for more sensitive detection.

Protocol:

  • Prepare the cell-free supernatant as described in the spectrophotometric method.

  • Dilute the supernatant in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.

  • Quantify the pyoverdine concentration by comparing the fluorescence intensity to a standard curve prepared with purified pyoverdine.

HPLC and LC-MS Based Quantification of Pyoverdine

HPLC and LC-MS provide the highest level of specificity and are the preferred methods for complex samples and when structural differentiation is required. The use of an internal standard is highly recommended for these methods to ensure accuracy.

Protocol:

  • Sample Preparation:

    • Prepare cell-free supernatant as previously described.

    • For complex matrices like biological fluids, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the pyoverdine.

  • Internal Standard Spiking:

    • Add a known amount of a suitable internal standard to each sample, standard, and blank. A stable isotope-labeled pyoverdine would be ideal, though a structurally similar compound can also be used.

  • Chromatographic Separation:

    • Inject the prepared sample onto an HPLC or UHPLC system equipped with a C18 reversed-phase column.[3][4]

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing an additive like formic acid to improve peak shape.[4][5]

  • Detection and Quantification:

    • For HPLC with UV-Vis detection, monitor the absorbance at around 400 nm.

    • For LC-MS, use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the pyoverdine of interest and the internal standard. High-resolution mass spectrometry can aid in the identification of different pyoverdine structures.[5][[“]]

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of pyoverdine in the samples from this calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the rationale behind using internal standards, the following diagrams are provided.

experimental_workflow Pyoverdine Quantification Workflow cluster_sample_prep Sample Preparation cluster_methods Quantification Methods cluster_hplc_workflow HPLC / LC-MS Detail culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant absorbance Spectrophotometry (Absorbance at ~400 nm) supernatant->absorbance fluorescence Spectrofluorometry (Ex: ~400 nm, Em: ~460 nm) supernatant->fluorescence hplc HPLC / LC-MS supernatant->hplc spe Solid-Phase Extraction (Optional) hplc->spe is_spike Internal Standard Spiking spe->is_spike separation Chromatographic Separation (C18 Column) is_spike->separation detection Detection (UV-Vis or MS) separation->detection quant Quantification detection->quant

Caption: Workflow for pyoverdine quantification methods.

internal_standard_logic Logic of Internal Standard Use in LC-MS cluster_sample Sample Processing cluster_analysis LC-MS Analysis cluster_data Data Analysis cluster_correction sample Initial Sample (Pyoverdine + Matrix) is_addition Add Known Amount of Internal Standard (IS) sample->is_addition processed_sample Processed Sample (Pyoverdine + IS + Matrix) is_addition->processed_sample injection Injection into LC-MS processed_sample->injection sample_loss Sample Loss processed_sample->sample_loss ionization Ionization (ESI) injection->ionization instrument_variation Instrument Variation injection->instrument_variation detection Mass Detection ionization->detection matrix_effects Matrix Effects ionization->matrix_effects peak_areas Measure Peak Areas (Pyoverdine and IS) detection->peak_areas ratio Calculate Area Ratio (Pyoverdine / IS) peak_areas->ratio calibration Compare to Calibration Curve ratio->calibration ratio->matrix_effects Corrects for ratio->instrument_variation Corrects for ratio->sample_loss Corrects for concentration Determine Pyoverdine Concentration calibration->concentration

References

A Comparative Guide to the Cross-Species Activity and Recognition of Pyoverdines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyoverdines are a class of fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient for bacterial growth and virulence. The remarkable diversity of pyoverdine structures across different strains and species raises critical questions about their cross-species activity and recognition. Understanding these specificities is paramount for developing novel antimicrobial strategies that target iron acquisition systems and for harnessing these molecules for targeted drug delivery. This guide provides an objective comparison of pyoverdine cross-species activity, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Comparison of Pyoverdine Cross-Utilization

The ability of a Pseudomonas strain to utilize a pyoverdine produced by another strain (heterologous pyoverdine) is largely determined by the specificity of its outer membrane receptors, primarily the Ferripyoverdine receptor A (FpvA). Experimental studies have categorized Pseudomonas aeruginosa into distinct pyoverdine production and uptake groups, demonstrating both high specificity and instances of cross-reactivity.

Below is a summary of quantitative data from growth promotion assays, illustrating the specificity of different pyoverdine types among various P. aeruginosa strains. Growth promotion is a direct measure of a strain's ability to utilize a specific pyoverdine as an iron source.

Pyoverdine Producing Strain (Pyoverdine Type)Test StrainGrowth Promotion (% of Homologous Utilization)Reference
P. aeruginosa PAO1 (Type I)P. aeruginosa PAO1100%[1]
P. aeruginosa ATCC 27853Low[1]
Clinical Isolate Group IHigh[1]
Clinical Isolate Group IILow[1]
Clinical Isolate Group IIILow[1]
P. aeruginosa ATCC 27853 (Type II)P. aeruginosa ATCC 27853100%[1]
P. aeruginosa PAO1Low[1]
Clinical Isolate Group ILow[1]
Clinical Isolate Group IIHigh[1]
Clinical Isolate Group IIILow[1]
Clinical Isolate (Type III)Clinical Isolate Group III100%[1]
P. aeruginosa PAO1Low[1]
P. aeruginosa ATCC 27853Low[1]
Clinical Isolate Group ILow[1]
Clinical Isolate Group IILow[1]

Table 1: Cross-Utilization of Pyoverdines by Pseudomonas aeruginosa Strains. The data represents the relative ability of different P. aeruginosa strains to utilize pyoverdines from three distinct specificity groups. High growth promotion indicates effective recognition and uptake of the heterologous pyoverdine.[1]

Signaling Pathway for Pyoverdine Recognition and Uptake

The recognition of ferripyoverdine at the cell surface initiates a signaling cascade that regulates the expression of genes involved in both pyoverdine biosynthesis and uptake. This ensures a coordinated response to iron availability.

Pyoverdine_Signaling cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Pvd_Fe Ferripyoverdine FpvA FpvA Receptor Pvd_Fe->FpvA Binding TonB_complex TonB-ExbB-ExbD FpvA->TonB_complex Energy transduction Fe Fe³⁺ FpvA->Fe Iron release Pvd_apo Apo-pyoverdine FpvA->Pvd_apo Apo-pyoverdine release FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signal transduction FpvA->FpvR Induces FpvR degradation TonB_complex->FpvA Iron_utilization Iron Utilization Fe->Iron_utilization PvdS PvdS (Sigma factor) FpvR->PvdS Sequesters FpvI FpvI (Sigma factor) FpvR->FpvI Sequesters pvd_genes pyoverdine biosynthesis genes PvdS->pvd_genes Activates transcription fpvA_gene fpvA gene FpvI->fpvA_gene Activates transcription

Figure 1: Pyoverdine Signaling Pathway. Binding of ferripyoverdine to the FpvA receptor triggers a conformational change that, through the TonB complex, leads to iron translocation into the periplasm. This binding event also initiates a signal transduction cascade that results in the degradation of the anti-sigma factor FpvR, releasing the sigma factors PvdS and FpvI to activate the transcription of pyoverdine biosynthesis and receptor genes, respectively.

Experimental Protocols

Growth Promotion Assay

This assay assesses the ability of a bacterial strain to utilize a specific pyoverdine as an iron source, which is reflected in its growth in an iron-limited medium.

Materials:

  • Test bacterial strains

  • Purified pyoverdine solutions of known concentrations

  • Iron-deficient minimal medium (e.g., Succinate medium)

  • Strong iron chelator (e.g., EDDHA - ethylenediamine-di(o-hydroxyphenylacetic acid))

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow the test bacterial strains overnight in an iron-rich medium (e.g., Luria-Bertani broth). Wash the cells twice with sterile saline to remove residual iron and resuspend in saline to a standardized optical density (e.g., OD600 of 0.1).

  • Prepare Assay Plates: In a 96-well microplate, add the iron-deficient minimal medium.

  • Add the iron chelator EDDHA to a final concentration that inhibits bacterial growth in the absence of a utilizable siderophore.

  • Add the purified pyoverdine solutions to be tested to the wells at various concentrations. Include a positive control with the homologous pyoverdine and a negative control with no pyoverdine.

  • Inoculation: Inoculate the wells with the prepared bacterial suspension.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C for P. aeruginosa) with shaking.

  • Measure Growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Plot the growth curves for each condition. The extent of growth in the presence of a heterologous pyoverdine, relative to the growth with the homologous pyoverdine, indicates the efficiency of cross-utilization.

59Fe-Pyoverdine Uptake Assay

This assay directly measures the uptake of radio-labeled iron complexed with pyoverdine, providing a quantitative measure of transport efficiency.

Materials:

  • Test bacterial strains

  • Purified pyoverdine solutions

  • 59FeCl3 solution

  • Iron-deficient minimal medium

  • Filtration apparatus with membrane filters (0.45 µm pore size)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare 59Fe-Pyoverdine: Mix the purified pyoverdine solution with 59FeCl3 and incubate to allow for complex formation.

  • Prepare Bacterial Cells: Grow the test bacterial strains in an iron-deficient medium to induce the expression of pyoverdine receptors. Harvest the cells by centrifugation, wash with a suitable buffer, and resuspend to a specific cell density.

  • Uptake Experiment: Add the 59Fe-pyoverdine complex to the bacterial cell suspension to initiate the uptake.

  • Sampling: At different time intervals, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

  • Washing: Wash the filters with buffer to remove any non-specifically bound 59Fe-pyoverdine.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity associated with the cells at each time point represents the amount of iron taken up. This can be compared across different pyoverdine-strain combinations to determine the relative uptake efficiency.

Experimental_Workflow cluster_growth_assay Growth Promotion Assay cluster_uptake_assay 59Fe-Pyoverdine Uptake Assay ga1 Prepare bacterial inoculum in iron-rich medium ga4 Inoculate with washed cells ga1->ga4 ga2 Prepare 96-well plate with iron-deficient medium + EDDHA ga3 Add homologous and heterologous pyoverdines ga2->ga3 ga3->ga4 ga5 Incubate and measure OD600 over time ga4->ga5 ua1 Prepare ⁵⁹Fe-pyoverdine complex ua3 Incubate cells with ⁵⁹Fe-pyoverdine ua1->ua3 ua2 Prepare bacterial cells in iron-deficient medium ua2->ua3 ua4 Filter and wash cells at time intervals ua3->ua4 ua5 Measure radioactivity by scintillation counting ua4->ua5

Figure 2: Experimental Workflows. A summary of the key steps involved in the growth promotion and 59Fe-pyoverdine uptake assays.

Conclusion

The cross-species activity of pyoverdines is a complex interplay between the structural diversity of the siderophores and the specificity of the bacterial outer membrane receptors. While many Pseudomonas strains exhibit a high degree of specificity for their endogenously produced pyoverdine, the existence of cross-utilization highlights a fascinating aspect of microbial competition and cooperation. The experimental frameworks provided in this guide offer robust methods for quantifying these interactions. A deeper understanding of pyoverdine recognition is crucial for the development of siderophore-based diagnostics, therapeutics, and "Trojan horse" strategies to combat antibiotic-resistant Pseudomonas infections.

References

comparative study of pyoverdine's role in virulence across different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyoverdines are fluorescent siderophores produced by many fluorescent Pseudomonas species and are key virulence factors. Their primary role is to chelate ferric iron (Fe³⁺) from the host environment, making this essential nutrient available to the bacteria. However, the function of pyoverdine in virulence extends beyond simple iron acquisition. It also acts as a signaling molecule, regulating the expression of other virulence factors, and contributes to biofilm formation, a critical aspect of chronic infections. This guide provides a comparative study of pyoverdine's role in the virulence of different bacterial species, supported by experimental data and detailed methodologies.

Comparative Analysis of Pyoverdine's Contribution to Virulence

The importance of pyoverdine and analogous siderophores in bacterial pathogenicity varies between species. While it is a central virulence factor in many Pseudomonas species and Burkholderia cenocepacia (which produces the pyoverdine-like siderophore ornibactin), its role is less critical in other pathogens like Acinetobacter baumannii, which relies on a different primary siderophore for its virulence.

Quantitative Comparison of Siderophore-Deficient Mutant Virulence

The following table summarizes the impact of pyoverdine or its equivalent siderophore deficiency on the virulence of different bacterial species in various infection models.

Bacterial SpeciesSiderophoreInfection ModelKey Virulence MetricVirulence of Siderophore-Deficient Mutant vs. Wild-TypeReference(s)
Pseudomonas aeruginosa PyoverdineMurine Burn ModelMortalityNo virulence observed at 10² CFU, whereas wild-type was lethal.[1][2][1][2]
Murine Pneumonia ModelSurvivalImproved survival in mice infected with pyoverdine-deficient mutant.[3][3]
Galleria mellonellaLD₅₀LD₅₀ of >10,000 for some mutants vs. ~1 for wild-type PA14.[4][4]
Pseudomonas syringae PyoverdineTobacco PlantDisease Symptoms & Lesion SizeReduced virulence and smaller necrotic lesions on host tobacco plants.[5][6][5][6]
Soybean Plant (Epiphytic Fitness)Population Size2-log reduction in population size on leaves after 10 days.[7][7]
Burkholderia cenocepacia OrnibactinMurine Respiratory InfectionBacterial Persistence & MortalityLess virulent in both chronic and acute respiratory infection models.[8][9][8][9]
Acinetobacter baumannii Acinetobactin (B221850)Murine Sepsis ModelMortality0% mortality with a ~3x10⁶ CFU inoculum of an acinetobactin receptor mutant, compared to 100% mortality with a ~2x10⁶ CFU inoculum of the wild-type.[10] A significant loss in virulence was observed for several acinetobactin biosynthesis and transport mutants.[11][12][10][11][12]
Impact of Pyoverdine on Biofilm Formation

Biofilm formation is a crucial virulence determinant that enhances bacterial resistance to antibiotics and host immune responses. Pyoverdine has been shown to play a significant role in the biofilm development of several bacterial species.

Bacterial SpeciesSiderophoreImpact on Biofilm FormationQuantitative DataReference(s)
Pseudomonas aeruginosa PyoverdineNecessary for full biofilm formation under iron-starved conditions.[13]Pyoverdine-deficient mutants show a reduction in biofilm formation.[14][13][14]
Pseudomonas syringae PyoverdineDisruption of mature biofilm, with only small amounts of extracellular polymeric matrix observed in mutants.[5][6]Not specified.[5][6]

Signaling Pathways and Regulatory Networks

In Pseudomonas aeruginosa, pyoverdine is not just an iron scavenger but also a signaling molecule that regulates its own synthesis and the production of other virulence factors, such as exotoxin A and the protease PrpL.[15] This signaling cascade is initiated by the binding of ferripyoverdine to its outer membrane receptor, FpvA.[15][16]

// Nodes PVD_Fe [label="Ferripyoverdine\n(Pyoverdine-Fe³⁺)", fillcolor="#FBBC05"]; FpvA [label="FpvA Receptor\n(Outer Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FpvR [label="FpvR Anti-Sigma Factor\n(Inner Membrane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PvdS [label="PvdS Sigma Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNAP [label="RNA Polymerase"]; PVD_synthesis [label="Pyoverdine Synthesis Genes\n(pvd genes)", shape=ellipse]; ExotoxinA [label="Exotoxin A Gene\n(toxA)", shape=ellipse]; ProteasePrpL [label="Protease PrpL Gene\n(prpL)", shape=ellipse];

// Edges PVD_Fe -> FpvA [label="Binds to"]; FpvA -> FpvR [label="Transmits signal to"]; FpvR -> PvdS [label="Releases inhibition of", style=dashed, arrowhead=tee]; PvdS -> RNAP [label="Binds to"]; RNAP -> PVD_synthesis [label="Initiates transcription of"]; RNAP -> ExotoxinA [label="Initiates transcription of"]; RNAP -> ProteasePrpL [label="Initiates transcription of"]; } caption: Pyoverdine signaling cascade in P. aeruginosa.

In Burkholderia cenocepacia, the biosynthesis of ornibactin is also tightly regulated by iron availability through a Fur (Ferric uptake regulator)-dependent mechanism that controls the expression of an extracytoplasmic function (ECF) sigma factor, OrbS, which is homologous to PvdS in P. aeruginosa.[6][17]

// Nodes Low_Fe [label="Low Iron", fillcolor="#FBBC05"]; Fur [label="Fur Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; orbS_promoter [label="orbS promoter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrbS [label="OrbS Sigma Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ornibactin_genes [label="Ornibactin Biosynthesis & Transport Genes\n(orb genes)", shape=ellipse];

// Edges Low_Fe -> Fur [label="Inactivates"]; Fur -> orbS_promoter [label="Represses", style=dashed, arrowhead=tee]; orbS_promoter -> OrbS [label="Leads to transcription of"]; OrbS -> Ornibactin_genes [label="Activates transcription of"]; } caption: Regulation of ornibactin biosynthesis in B. cenocepacia.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Quantification of Pyoverdine Production

Principle: Pyoverdine exhibits natural fluorescence that can be quantified using a spectrophotometer or a plate reader. The fluorescence intensity is proportional to the pyoverdine concentration.

Protocol:

  • Grow bacterial cultures in an iron-deficient medium (e.g., succinate (B1194679) medium) to induce pyoverdine production.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Collect the supernatant, which contains the secreted pyoverdine.

  • Measure the absorbance of the supernatant at 400 nm for a spectrophotometric estimation or measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.[16][18]

  • To measure total pyoverdine (both iron-bound and iron-free), iron can be removed from ferripyoverdine by treatment with a strong chelating agent like 8-hydroxyquinoline, which restores fluorescence.[19]

Biofilm Formation Assay (Crystal Violet Method)

Principle: Crystal violet is a basic dye that stains both bacterial cells and the extracellular polymeric substance of the biofilm. The amount of stained biofilm can be quantified by solubilizing the dye and measuring its absorbance.

Protocol:

  • Grow bacterial cultures in a suitable medium in the wells of a 96-well microtiter plate.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.

  • Stain the adherent biofilms by adding a 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[8][15][20][21][22]

  • Remove the excess stain by washing the wells with water.

  • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol (B145695) to each well.[20][22]

  • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.[15][20][21]

// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate in 96-well plate\n(24-48h)"]; Washing1 [label="Wash to remove\nplanktonic cells"]; Staining [label="Stain with 0.1% Crystal Violet\n(10-15 min)"]; Washing2 [label="Wash to remove\nexcess stain"]; Solubilization [label="Solubilize dye\n(e.g., 30% Acetic Acid)"]; Measurement [label="Measure Absorbance\n(OD 570-595 nm)"]; End [label="End: Quantify Biofilm", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Washing1; Washing1 -> Staining; Staining -> Washing2; Washing2 -> Solubilization; Solubilization -> Measurement; Measurement -> End; } caption: Experimental workflow for biofilm quantification.

Caenorhabditis elegans Virulence Assay (Slow Killing)

Principle: The nematode C. elegans is a valuable model organism for studying bacterial virulence. In the "slow killing" assay, worms are fed a lawn of the pathogenic bacteria, and their survival is monitored over several days. A reduction in the lifespan of the worms indicates bacterial virulence.

Protocol:

  • Prepare Nematode Growth Medium (NGM) agar (B569324) plates.

  • Spread a lawn of the bacterial strain to be tested on the NGM plates and incubate to allow for bacterial growth.

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Transfer a defined number of L4 worms (e.g., 30-50) to each bacterial lawn.

  • Incubate the plates at 20-25°C and score the number of live and dead worms daily. Worms that do not respond to gentle prodding with a platinum wire are considered dead.[9][10][11][23][24][25]

  • Plot survival curves and calculate metrics such as the median lethal time (LT₅₀).

Murine Pneumonia Model

Principle: This in vivo model mimics acute lung infection in mammals and is used to assess the virulence of respiratory pathogens.

Protocol:

  • Prepare an inoculum of the bacterial strain in a suitable buffer like PBS.

  • Anesthetize mice (e.g., BALB/c or C57BL/6) using an appropriate anesthetic.

  • Infect the mice via intranasal or intratracheal instillation of the bacterial suspension. A typical inoculum for P. aeruginosa is 10⁶-10⁸ CFU.[1][18][24][26][27][28][29]

  • Monitor the mice for signs of illness, weight loss, and survival over a period of several days.

  • At specific time points, mice can be euthanized to determine the bacterial load in the lungs and other organs by plating homogenized tissue on selective agar.

Conclusion

Pyoverdine and its analogs are critical virulence factors for several clinically and agriculturally important bacteria, most notably Pseudomonas aeruginosa and Pseudomonas syringae. Their role extends beyond iron acquisition to include signaling and biofilm formation, making them attractive targets for the development of novel anti-virulence therapies. In contrast, pathogens like Acinetobacter baumannii have evolved different primary strategies for iron acquisition, highlighting the diversity of virulence mechanisms among bacteria. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to understand and combat bacterial infections.

References

Evaluating the Specificity of Pyoverdine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyoverdine receptor specificity, offering supporting experimental data and detailed methodologies. Pyoverdines are siderophores produced by Pseudomonas species, crucial for iron acquisition and virulence. Their receptors are key targets for developing novel antimicrobial strategies. Understanding the specificity of these receptors is paramount for designing effective interventions.

Comparative Analysis of Pyoverdine Receptor Specificity

The specificity of pyoverdine receptors, primarily the FpvA outer membrane transporter, is determined by the structure of the pyoverdine's peptide chain. Different strains of Pseudomonas aeruginosa produce one of three main types of pyoverdine (Type I, II, and III), and their corresponding FpvA receptors generally exhibit a high degree of specificity for their cognate pyoverdine.[1][2][3][4] However, instances of cross-reactivity have been observed.

Receptor TypeCognate Pyoverdine TypeBinding Affinity (Kd)Cross-SpecificityReferences
FpvA Type I Pyoverdine Type I~1 nM (in vivo)Can be utilized by some Type II and III strains via the FpvB receptor.[1]
FpvA Type II Pyoverdine Type IINot explicitly quantified in comparative studies, but high affinity is implied.Can be split into two subtypes. The Type III receptor can also recognize Type II pyoverdine.[1][2]
FpvA Type III Pyoverdine Type IIINot explicitly quantified in comparative studies, but high affinity is implied.Lacks specificity and can recognize Type II pyoverdine.[1]
FpvB Pyoverdine Type INot explicitly quantified, but acts as a secondary receptor.Primarily for Type I pyoverdine, its expression provides a fitness advantage under certain conditions.[5]

Note: Quantitative binding affinity data for direct comparison across all receptor types is limited in the reviewed literature. The high affinity is often inferred from functional assays.

Experimental Protocols for Evaluating Receptor Specificity

Accurate evaluation of pyoverdine receptor specificity relies on robust experimental methodologies. Below are detailed protocols for key assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand (pyoverdine-⁵⁵Fe) to its receptor.

Protocol:

  • Preparation of Radiolabeled Pyoverdine:

    • Culture the desired P. aeruginosa strain in an iron-deficient medium (e.g., succinate (B1194679) minimal medium) to induce pyoverdine production.

    • Purify the pyoverdine from the culture supernatant using column chromatography.

    • Chelate the purified pyoverdine with ⁵⁵FeCl₃.

  • Bacterial Cell Preparation:

    • Grow the P. aeruginosa strains expressing the receptor of interest to the mid-logarithmic phase in an iron-deficient medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Binding Assay:

    • Incubate a fixed amount of bacterial cells with increasing concentrations of radiolabeled pyoverdine-⁵⁵Fe in a final volume of 100 µL.

    • For competition assays, include a constant concentration of radiolabeled ligand and increasing concentrations of unlabeled competitor pyoverdine.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate the receptor-bound ligand from the unbound ligand by rapid filtration through a glass fiber filter.

    • Wash the filter quickly with ice-cold buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the free radioligand concentration.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

Fluorescence Quenching Assay

This method assesses the binding of pyoverdine to its receptor by measuring the quenching of the intrinsic fluorescence of tryptophan residues in the receptor upon ligand binding.

Protocol:

  • Receptor Purification:

    • Overexpress and purify the pyoverdine receptor (e.g., FpvA) from E. coli or P. aeruginosa.

  • Fluorescence Measurement:

    • Place a solution of the purified receptor in a quartz cuvette in a spectrofluorometer.

    • Excite the tryptophan residues at approximately 280 nm and measure the emission spectrum (typically 300-400 nm).

  • Titration:

    • Add increasing concentrations of the pyoverdine-iron complex to the receptor solution.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • Calculate the change in fluorescence intensity at the emission maximum.

    • Plot the change in fluorescence as a function of the pyoverdine concentration and fit the data to a binding isotherm to determine the Kd.

Microbial Growth Assays under Iron Limitation

This functional assay evaluates the ability of a specific pyoverdine to promote the growth of a bacterial strain expressing a particular receptor in an iron-depleted environment.

Protocol:

  • Media Preparation:

    • Prepare an iron-deficient medium (e.g., succinate minimal medium) supplemented with a strong iron chelator such as ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) to sequester any residual iron.[6]

  • Bacterial Inoculum:

    • Grow the bacterial strains of interest overnight in an iron-replete medium.

    • Wash the cells to remove excess iron and resuspend them in the iron-deficient medium.

  • Growth Conditions:

    • In a microplate format, inoculate the iron-deficient medium containing EDDHA with the washed bacterial cells.

    • Add different purified pyoverdines (or culture supernatants containing them) to the wells.

    • Incubate the microplate at the optimal growth temperature (e.g., 37°C) with shaking.

  • Growth Monitoring:

    • Measure the optical density (e.g., at 600 nm) at regular intervals to monitor bacterial growth.

  • Data Analysis:

    • Compare the growth curves of the bacterial strain in the presence of different pyoverdines.

    • Successful utilization of a pyoverdine will result in enhanced growth compared to the no-pyoverdine control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Pyoverdine Receptor Specificity

experimental_workflow cluster_prep Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion PVD_prod Pyoverdine Production & Purification Binding_assay Direct Binding Assay (Radioligand or Fluorescence) PVD_prod->Binding_assay Growth_assay Growth Promotion Assay (Iron-limited conditions) PVD_prod->Growth_assay Receptor_exp Bacterial Strain with Specific Receptor Receptor_exp->Binding_assay Receptor_exp->Growth_assay Kd_calc Calculate Binding Affinity (Kd) Binding_assay->Kd_calc Growth_curve Analyze Growth Curves Growth_assay->Growth_curve Specificity_eval Evaluate Receptor Specificity Kd_calc->Specificity_eval Growth_curve->Specificity_eval pyoverdine_signaling cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm Fe_PVD Ferripyoverdine (Fe-PVD) FpvA FpvA Receptor Fe_PVD->FpvA Binding FpvR FpvR (Anti-sigma factor) (Inner Membrane) FpvA->FpvR Signal Transduction PvdS PvdS (ECF Sigma Factor) FpvA->PvdS Releases TonB TonB-ExbB-ExbD TonB->FpvA Energy Transduction FpvR->PvdS Sequesters RNA_Pol RNA Polymerase PvdS->RNA_Pol Binds Virulence_genes Virulence Factor Genes (e.g., toxA, prpL) RNA_Pol->Virulence_genes Transcription PVD_biosynthesis Pyoverdine Biosynthesis Genes (pvd genes) RNA_Pol->PVD_biosynthesis Transcription FpvA_gene fpvA Gene RNA_Pol->FpvA_gene Transcription

References

A Comparative Analysis of Natural Pyoverdines and Their Synthetic Analogs in Iron Acquisition and Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of natural pyoverdines and their synthetic analogs. By examining their iron-chelating properties, mechanisms of action, and antimicrobial activities, we offer insights into the potential of these compounds in novel therapeutic strategies.

Pyoverdines are fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient for bacterial growth and virulence.[1][2] Their high affinity for iron has made them a target for the development of "Trojan horse" antibiotics, where the siderophore is used to deliver antimicrobial agents into bacterial cells. This has spurred interest in synthetic pyoverdine analogs that may offer advantages in terms of production, modification, and therapeutic application.[3][4] This guide presents a comparative overview of the available data on natural pyoverdines and a promising synthetic analog, aPvd3.

Iron Chelating and Uptake Efficiency: A Quantitative Comparison

The primary function of pyoverdines is to bind ferric iron (Fe³⁺) with high affinity and facilitate its transport into the bacterial cell. This efficiency is crucial for bacterial survival in iron-limited environments, such as the human host.

Iron Affinity (pFe)

The pFe value represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and concentration of the chelator, indicating the iron-binding affinity. A higher pFe value signifies a stronger affinity. Natural pyoverdine from Pseudomonas aeruginosa exhibits a pFe of 27, demonstrating its exceptional iron-chelating capability.[3] In comparison, the synthetic analog aPvd3, which features three catechol groups as iron-chelating moieties, has a pFe of 21.4.[3] While lower than its natural counterpart, this value still indicates a high affinity for iron.

CompoundTypepFe ValueSource
Pyoverdine (from P. aeruginosa) Natural27[3]
aPvd3 Synthetic Analog21.4[3]
Iron Uptake Kinetics

Research on the synthetic analog aPvd3 suggests that its penetration into P. aeruginosa is also mediated by a transport membrane protein, implying that it likely utilizes the same FpvA receptor as the natural pyoverdine.[3] This is a crucial feature for its potential use as a Trojan horse delivery vehicle.

Antimicrobial Efficacy: Inhibiting Pathogen Growth

By sequestering iron, pyoverdines can inhibit the growth of other microorganisms that have less efficient iron uptake systems. This inherent antimicrobial activity is a key area of investigation.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater antimicrobial potency. Studies have reported the MIC values of natural pyoverdines against several opportunistic human pathogens. For instance, the natural pyoverdine s3b09 has an IC50 (a related measure of potency) of 5.037 µg/mL against Acinetobacter baumannii and 12.163 µg/mL against Staphylococcus aureus.[8]

Direct comparative MIC data for the synthetic analog aPvd3 against the same panel of pathogens is currently limited in the available literature. However, the ability of aPvd3 to support the growth of P. aeruginosa in iron-depleted conditions suggests it is recognized and utilized by the bacterium, a prerequisite for its function as a potential delivery agent.[3]

PathogenNatural Pyoverdine (s3b09) IC50 (µg/mL)Synthetic Analog (aPvd3) MIC (µg/mL)
Acinetobacter baumannii 5.037Data not available
Klebsiella pneumoniae Less effectiveData not available
Staphylococcus aureus 12.163Data not available

Signaling Pathways and Experimental Workflows

The intricate processes of pyoverdine-mediated iron uptake and its subsequent signaling cascade, as well as the experimental workflows to evaluate their efficacy, can be visualized to provide a clearer understanding.

Pyoverdine-Mediated Iron Uptake and Signaling Pathway

The binding of ferri-pyoverdine to the FpvA receptor on the outer membrane of P. aeruginosa initiates a signaling cascade that leads to the expression of genes involved in pyoverdine biosynthesis and the production of virulence factors. This process is crucial for the bacterium's pathogenesis.

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PVD_Fe Ferri-Pyoverdine (Natural or Synthetic Analog) FpvA FpvA Receptor PVD_Fe->FpvA Binding PVD_Fe_periplasm Ferri-Pyoverdine FpvA->PVD_Fe_periplasm Transport FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signal Transduction Fe2 Fe²⁺ PVD_Fe_periplasm->Fe2 Iron Release (Reduction) Apo_PVD Apo-Pyoverdine PVD_Fe_periplasm->Apo_PVD PvdS PvdS (Sigma factor) FpvR->PvdS Sequesters PvdS_active Active PvdS FpvR->PvdS_active Releases Virulence_Expression Expression of: - Pyoverdine biosynthesis genes - Virulence factors (e.g., Exotoxin A) PvdS_active->Virulence_Expression Induces Transcription

Pyoverdine Iron Uptake and Signaling
Experimental Workflow for Efficacy Comparison

A structured experimental approach is necessary to directly compare the efficacy of natural pyoverdines and their synthetic analogs. This workflow outlines the key experiments for such a comparison.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_iron_binding Iron Binding Affinity cluster_iron_uptake Iron Uptake Kinetics cluster_antimicrobial Antimicrobial Activity Natural_PVD Purify Natural Pyoverdine (e.g., from P. aeruginosa culture) CAS_Assay Chrome Azurol S (CAS) Assay Natural_PVD->CAS_Assay Fe55_Uptake ⁵⁵Fe Uptake Assay (in P. aeruginosa) Natural_PVD->Fe55_Uptake MIC_Assay Broth Microdilution MIC Assay (vs. A. baumannii, K. pneumoniae, S. aureus) Natural_PVD->MIC_Assay Synthetic_Analog Synthesize Analog (e.g., aPvd3 via SPPS) Synthetic_Analog->CAS_Assay Synthetic_Analog->Fe55_Uptake Synthetic_Analog->MIC_Assay pFe_Determination Determine pFe Value CAS_Assay->pFe_Determination Kinetics_Analysis Calculate Vmax and Km Fe55_Uptake->Kinetics_Analysis MIC_Comparison Compare MIC Values MIC_Assay->MIC_Comparison

Comparative Efficacy Workflow

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method to detect and quantify siderophores.

Principle: Siderophores with a high affinity for iron will remove the iron from the blue-colored CAS-iron complex, resulting in a color change to orange. The extent of the color change is proportional to the amount of siderophore present.

Protocol:

  • Prepare CAS shuttle solution: Mix 10 ml of 1 mM Fe(III)Cl₃ in 10 mM HCl with 50 ml of an aqueous solution of 2 mM Chrome Azurol S. To this, slowly add 40 ml of an aqueous solution of 5 mM hexadecyltrimethylammonium bromide (HDTMA).

  • Prepare the assay plate: In a 96-well microtiter plate, add 100 µl of the CAS shuttle solution to each well.

  • Add sample: Add 100 µl of the pyoverdine or synthetic analog solution (at various concentrations) to the wells.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Measure absorbance: Read the absorbance at 630 nm using a microplate reader.

  • Quantification: The amount of siderophore is quantified by the decrease in absorbance at 630 nm relative to a reference solution without the siderophore.

Growth Promotion Assay

This assay assesses the ability of a siderophore to promote bacterial growth in iron-limited conditions.

Principle: Bacteria that can utilize the iron-siderophore complex will be able to grow in an iron-deficient medium supplemented with the siderophore.

Protocol:

  • Prepare iron-deficient medium: Prepare a suitable growth medium (e.g., succinate (B1194679) minimal medium) and treat it with an iron chelator like 2,2'-dipyridyl to remove trace iron.

  • Prepare bacterial inoculum: Grow the bacterial strain (e.g., a pyoverdine-deficient mutant of P. aeruginosa) overnight in a rich medium, then wash the cells with the iron-deficient medium.

  • Set up the assay: In a 96-well plate, add the iron-deficient medium, the bacterial inoculum, and serial dilutions of the natural pyoverdine or synthetic analog.

  • Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

  • Measure growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Analysis: Plot the growth curves to determine the concentration-dependent growth-promoting activity of each compound.

⁵⁵Fe Uptake Assay

This assay directly measures the rate of iron uptake mediated by the siderophore.

Principle: Radiolabeled iron (⁵⁵Fe) is complexed with the siderophore, and the rate of accumulation of radioactivity inside the bacterial cells is measured over time.

Protocol:

  • Prepare bacterial cells: Grow P. aeruginosa in an iron-deficient medium to induce the expression of the pyoverdine uptake system. Harvest and wash the cells.

  • Prepare ⁵⁵Fe-siderophore complex: Incubate ⁵⁵FeCl₃ with an excess of the natural pyoverdine or synthetic analog to allow complex formation.

  • Initiate uptake: Resuspend the bacterial cells in a suitable buffer and add the ⁵⁵Fe-siderophore complex to start the uptake reaction.

  • Sample collection: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm) to separate the cells from the medium.

  • Wash and measure radioactivity: Wash the filters with a cold stop buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters (representing intracellular ⁵⁵Fe) is then measured using a scintillation counter.

  • Data analysis: Plot the intracellular ⁵⁵Fe concentration over time to determine the initial uptake rate. Kinetic parameters (Vmax and Km) can be calculated by performing the assay with varying concentrations of the ⁵⁵Fe-siderophore complex.[5]

Solid-Phase Peptide Synthesis (SPPS) of Pyoverdine Analogs

Synthetic pyoverdine analogs like aPvd3 are typically synthesized using solid-phase peptide synthesis (SPPS).

Principle: The peptide chain is assembled step-by-step while one end is attached to an insoluble solid support (resin). This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

General Protocol (Fmoc/tBu strategy):

  • Resin preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine (B6355638) in DMF.

  • Amino acid coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Side-chain deprotection and cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the acid-labile side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry. For pyoverdine analogs with catechol moieties, specific protecting groups for the catechol hydroxyls are required during synthesis and are removed in the final cleavage step.[9]

Conclusion

The comparison between natural pyoverdines and their synthetic analogs reveals a trade-off between the supreme iron-chelating ability of the natural products and the potential for tailored design and large-scale production of synthetic versions. While natural pyoverdines currently exhibit higher iron affinity, synthetic analogs like aPvd3 demonstrate promising characteristics, including high iron affinity and utilization of the native bacterial uptake machinery. Further direct comparative studies are crucial to fully elucidate the relative efficacy of these compounds. The development of synthetic analogs with optimized iron uptake kinetics and potent antimicrobial activity holds significant promise for the future of antibacterial therapy, particularly in combating multidrug-resistant pathogens.

References

Validating Pyoverdine's Critical Role in Bacterial Iron Acquisition: A Comparative Guide to Mutant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial iron uptake is paramount for developing novel antimicrobial strategies. This guide provides a comprehensive comparison of key mutant studies that have unequivocally validated the central role of the siderophore pyoverdine in the iron acquisition system of Pseudomonas aeruginosa.

Iron is an essential nutrient for bacterial survival and pathogenesis, yet its availability in host environments is severely restricted. To overcome this, many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, have evolved sophisticated iron acquisition systems. One of the most critical is the pyoverdine-mediated pathway. Pyoverdine, a fluorescent siderophore, is secreted to scavenge ferric iron (Fe³⁺) from the environment with extremely high affinity. The resulting ferripyoverdine complex is then recognized by a specific outer membrane receptor and transported into the cell. Mutant studies, by selectively disabling components of this pathway, have been instrumental in dissecting its mechanism and confirming its significance.

Comparative Performance of Wild-Type vs. Mutant Strains

Mutant strains of P. aeruginosa with defects in pyoverdine biosynthesis or uptake exhibit significant impairments in their ability to grow in iron-limited conditions and acquire iron. The following tables summarize quantitative data from various studies, highlighting the stark contrast in performance between wild-type strains and their pyoverdine-deficient counterparts.

Table 1: Iron Uptake Efficiency

StrainRelevant GenotypeIron Uptake (% of Wild-Type)Reference Compound
Wild-Type (e.g., PAO1)Intact pvd and fpv genes100%⁵⁵Fe-Pyoverdine
Pyoverdine Biosynthesis MutantΔpvdASignificantly reduced⁵⁵Fe-Pyoverdine
Pyoverdine Biosynthesis MutantΔpvdDSignificantly reduced⁵⁵Fe-Pyoverdine
Pyoverdine Receptor MutantΔfpvANo significant uptake⁵⁵Fe-Pyoverdine
Biosynthesis & Transport MutantΔtatABCNo pyoverdine production, but functional FpvA⁵⁵Fe-Pyoverdine

Table 2: Growth in Iron-Limited Media

StrainRelevant GenotypeGrowth (OD₆₀₀) in Iron-Limited Media (Relative to Wild-Type)
Wild-Type (e.g., PAO1)Intact pvd and fpv genes1.0
Pyoverdine Biosynthesis MutantΔpvdA< 0.2
Siderophore-null MutantΔpvdA ΔpchDSeverely impaired
Iron Transport MutanttonB1No growth

Table 3: Pyoverdine Production

StrainRelevant GenotypePyoverdine Production (Relative Fluorescence Units)
Wild-Type (e.g., PAO1)Intact pvd and fpv genesHigh
Pyoverdine Biosynthesis MutantΔpvdANone
Pyoverdine Biosynthesis MutantΔpvdDNone
Pyoverdine Receptor MutantΔfpvAReduced

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of pyoverdine in iron uptake.

Protocol 1: ⁵⁵Fe-Pyoverdine Uptake Assay

This assay directly measures the uptake of iron mediated by pyoverdine.

1. Preparation of ⁵⁵Fe-Pyoverdine:

  • Purify pyoverdine from the supernatant of a P. aeruginosa culture grown in iron-deficient medium (e.g., succinate (B1194679) medium).
  • Mix the purified pyoverdine with ⁵⁵FeCl₃ in a molar ratio of 10:1 (pyoverdine:iron) to ensure complete chelation.
  • Incubate for 1 hour at room temperature.

2. Bacterial Culture Preparation:

  • Grow wild-type and mutant P. aeruginosa strains overnight in an iron-limited medium at 37°C with shaking.
  • Harvest the cells by centrifugation and wash them twice with an iron-free buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.

3. Uptake Measurement:

  • Equilibrate the bacterial suspension at 37°C for 5 minutes.
  • Initiate the uptake by adding the ⁵⁵Fe-pyoverdine complex to a final concentration of 100 nM.
  • At various time points (e.g., 0, 2, 5, 10, 15 minutes), take 100 µL aliquots of the cell suspension.
  • Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.
  • Wash the filters rapidly with 5 mL of ice-cold buffer to remove non-specifically bound radioactivity.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the counts per minute (CPM) against time for each strain.
  • The initial rate of uptake can be calculated from the linear portion of the curve.

Protocol 2: Bacterial Growth Curve Analysis in Iron-Limited Media

This method assesses the ability of bacteria to grow in an environment where iron is scarce, highlighting the importance of efficient iron acquisition systems.

1. Media Preparation:

  • Prepare a chemically defined, iron-limited medium, such as succinate minimal medium or Casamino Acid (CAA) medium treated with an iron chelator like 2,2'-dipyridyl.

2. Inoculation and Incubation:

  • Inoculate the iron-limited medium with overnight cultures of wild-type and mutant strains to an initial OD₆₀₀ of 0.05.
  • Incubate the cultures in a microplate reader or shaking incubator at 37°C.

3. Growth Monitoring:

  • Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every hour) for 24-48 hours.

4. Data Analysis:

  • Plot the OD₆₀₀ values against time to generate growth curves for each strain.
  • Compare the lag phase, exponential growth rate, and final cell density between the wild-type and mutant strains.

Protocol 3: Quantification of Pyoverdine Production

This protocol measures the amount of pyoverdine secreted by the bacteria.

1. Sample Preparation:

  • Grow bacterial strains in an iron-limited medium for 24 hours.
  • Centrifuge the cultures to pellet the cells.
  • Collect the cell-free supernatant.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the supernatant at 405 nm, which is the characteristic absorbance peak for pyoverdine.
  • The concentration of pyoverdine can be estimated using the extinction coefficient.

3. Fluorescence Measurement (Alternative Method):

  • Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
  • Compare the relative fluorescence units (RFU) between different strains.

Visualizing the Pyoverdine-Mediated Iron Uptake Pathway

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in pyoverdine-mediated iron uptake.

Pyoverdine_Biosynthesis_and_Transport cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_membranes Pyoverdine Apo-Pyoverdine Ferripyoverdine Ferripyoverdine (Pyoverdine-Fe³⁺) Pyoverdine->Ferripyoverdine FpvA FpvA Receptor Fe3 Fe³⁺ (Iron) Fe3->Ferripyoverdine Ferripyoverdine->FpvA Binding Ferripyoverdine_p Ferripyoverdine ApoPyoverdine_p Apo-Pyoverdine Ferripyoverdine_p->ApoPyoverdine_p Iron Release (Reduction) Fe2 Fe²⁺ Ferripyoverdine_p->Fe2 ApoPyoverdine_p->Pyoverdine Recycling Inner_Membrane_Transporter Inner Membrane Transporter Fe2->Inner_Membrane_Transporter Precursor Precursors Pvd_genes pvd genes Pvd_genes->Pyoverdine Biosynthesis & Export Fe2_c Fe²⁺ Metabolism Cellular Metabolism Fe2_c->Metabolism OM Outer Membrane IM Inner Membrane FpvA->Ferripyoverdine_p Transport TonB TonB-ExbB-ExbD TonB->FpvA Energy Inner_Membrane_Transporter->Fe2_c

Caption: Pyoverdine biosynthesis, iron binding, and transport pathway in P. aeruginosa.

Iron_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Grow WT and Mutant Strains in Low Iron Media Prepare_Cells Harvest, Wash, and Resuspend Cells Culture->Prepare_Cells Incubate Incubate Cells at 37°C Prepare_Cells->Incubate Prepare_FePvd Prepare ⁵⁵Fe-Pyoverdine Complex Add_FePvd Add ⁵⁵Fe-Pyoverdine to Initiate Uptake Prepare_FePvd->Add_FePvd Incubate->Add_FePvd Sample Take Aliquots at Time Intervals Add_FePvd->Sample Filter Filter and Wash Cells Sample->Filter Count Measure Radioactivity (Scintillation Counter) Filter->Count Plot Plot CPM vs. Time Count->Plot Compare Compare Uptake Rates of WT and Mutant Strains Plot->Compare

Caption: Experimental workflow for a radioactive iron (⁵⁵Fe) uptake assay.

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_low_iron Low Iron / No Ferripyoverdine Ferripyoverdine Ferripyoverdine FpvA FpvA Receptor Ferripyoverdine->FpvA Binding FpvR FpvR (Anti-sigma factor) FpvA->FpvR Signal Transduction PvdS PvdS (Sigma factor) FpvR->PvdS Inhibition Transcription Transcription PvdS->Transcription pvd_genes pyoverdine biosynthesis genes fpvA_gene fpvA gene Transcription->pvd_genes Transcription->fpvA_gene FpvR_active FpvR is active PvdS_sequestered PvdS is sequestered FpvR_active->PvdS_sequestered sequesters No_Transcription No Transcription of pvd/fpvA genes PvdS_sequestered->No_Transcription

Caption: Signaling pathway for the regulation of pyoverdine biosynthesis and uptake.

Conclusion

The collective evidence from mutant studies provides a clear and compelling validation of pyoverdine's indispensable role in the iron uptake of Pseudomonas aeruginosa. Mutants lacking the ability to either synthesize pyoverdine or transport the ferripyoverdine complex are severely compromised in their ability to thrive in iron-depleted environments. This fundamental understanding, built upon the comparative data and experimental protocols outlined in this guide, is crucial for the rational design of novel therapeutics that target this essential virulence pathway. By disrupting pyoverdine-mediated iron acquisition, it is possible to effectively "starve" the pathogen, representing a promising avenue for the development of new anti-infective agents.

Safety Operating Guide

Proper Disposal of Pyoverdin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of pyoverdin, a fluorescent siderophore produced by Pseudomonas species. Adherence to these procedures is critical for operational safety, environmental responsibility, and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, consult the product-specific Safety Data Sheet (SDS). According to a Safety Data Sheet from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical. In case of a spill, absorb the material and place it into a labeled container for disposal. Always wash hands thoroughly after handling.

This compound Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste (e.g., pure compound, contaminated materials, or bacterial cultures producing this compound).

Uncontaminated and Small Quantities of this compound

For smaller quantities of pure this compound, the Cayman Chemical SDS suggests that it can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to follow institutional and local regulations for non-hazardous chemical waste.

Contaminated Materials and Larger Quantities

For materials contaminated with this compound (e.g., pipette tips, gloves, bench paper) and larger quantities of the compound, the following steps should be taken:

  • Waste Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[2]

  • Containerization : Use a chemically compatible, leak-proof container with a secure lid for waste collection.[2]

  • Labeling : Clearly label the waste container with "this compound Waste" and include any other components of the mixture.

Disposal of this compound from Bacterial Cultures

Since this compound is a bacterial product, any waste from cultures producing this compound should be treated as potentially biohazardous.

  • Decontamination : All liquid waste from bacterial cultures should be decontaminated. This can be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes, or by autoclaving.[3]

  • Solid Waste : All solid waste that has come into contact with the bacterial culture, such as agar (B569324) plates and contaminated labware, should be placed in a biohazard bag and autoclaved before disposal.[3]

  • Disposal : After decontamination, the liquid waste can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations. The autoclaved solid waste can be disposed of in the regular trash, in accordance with institutional guidelines.[4]

Environmental Considerations

This compound has a water hazard class 1, indicating it is slightly hazardous to water.[1] Therefore, do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]

Summary of this compound Properties and Disposal Information

PropertyValue/InformationSource
GHS Classification Not classified as hazardous[1]
CAS Number 8062-00-8[1]
Solubility Soluble in water, methanol, and DMSO[5][6]
Storage Store at -20°C[5][6]
Water Hazard Class 1 (Slightly hazardous for water)[1]
Disposal Recommendation (Small Quantities) Can be disposed of with household waste, but laboratory best practices for non-hazardous waste should be followed.[1]
Disposal of Uncleaned Packaging Must be made according to official regulations.[1]

This compound Disposal Workflow

PyoverdinDisposalWorkflow cluster_start Start: this compound Waste Assessment cluster_pure Pure this compound or Contaminated Materials cluster_bio This compound from Bacterial Cultures Start Assess the type of this compound waste Pure Is it a small quantity of pure this compound? Start->Pure Pure Compound/ Contaminated Material Culture Is the waste from a bacterial culture? Start->Culture Bacterial Culture Large Segregate and collect in a labeled, leak-proof container Pure->Large No (Large Quantity/ Contaminated Material) DisposeNonHaz Dispose as non-hazardous chemical waste according to institutional and local regulations Pure->DisposeNonHaz Yes (Small Quantity) Large->DisposeNonHaz Decontaminate Decontaminate waste (e.g., bleach or autoclave) Culture->Decontaminate DisposeBio Dispose of decontaminated waste according to biohazardous waste procedures Decontaminate->DisposeBio

Caption: A flowchart outlining the decision-making process for the proper disposal of different types of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Pyoverdin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Pyoverdin, a fluorescent siderophore produced by Pseudomonas species. While this compound itself exhibits low chemical hazard, its frequent use in studies involving the pathogenic bacterium Pseudomonas aeruginosa necessitates stringent adherence to biosafety protocols. This document will serve as your preferred resource for procedural guidance, building a foundation of trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE): A Three-Tiered Approach to Safety

Given that research with this compound often involves the BSL-2 pathogen Pseudomonas aeruginosa, the recommended PPE aligns with BSL-2 requirements to ensure protection against potential biological hazards.[1][2][3][4][5]

Core Protection (Minimum Requirement)

  • Laboratory Coat: A clean, buttoned lab coat should always be worn to protect street clothes and skin from contamination.[1][6][7]

  • Gloves: Disposable nitrile or latex gloves are mandatory. It is crucial to change gloves when they become contaminated or when moving from a contaminated to a clean area.[1][6][7]

  • Eye Protection: Safety glasses or goggles must be worn to shield the eyes from potential splashes.[6][7][8]

Enhanced Protection (For procedures with a risk of splashes or aerosols)

  • Face Shield: When performing procedures that may generate splashes or aerosols, such as vortexing or sonicating, a face shield should be worn in addition to safety glasses for full facial protection.[7][8]

  • Double Gloving: For added protection during high-risk procedures, wearing two pairs of gloves can be beneficial.[9]

Procedural Best Practices

  • All work with P. aeruginosa and this compound should be conducted within a certified Biological Safety Cabinet (BSC) to minimize the risk of aerosol exposure.[1][3][9]

  • Avoid touching your face, mouth, or eyes while working in the laboratory.

  • Remove all PPE before leaving the laboratory area.[7]

  • Wash hands thoroughly with soap and water after handling materials and before leaving the laboratory.[7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight Varies by specific form (e.g., ~1160-1190 g/mol for forms from P. fluorescens)Sigma-Aldrich[10]
Solubility
- Water10 mg/mLSigma-Aldrich[10]
- MethanolSolubleUnited States Biological[1]
- DMSOSolubleUnited States Biological[1]
Toxicity (LD50) No specific LD50 value has been established. Studies suggest low toxicity to mammalian cells.ResearchGate[11]
Storage Temperature -20°CUnited States Biological, Sigma-Aldrich

Operational Plan: Handling and Disposal of this compound

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store this compound at -20°C in a designated and clearly labeled area.[10]

Preparation of Solutions:

  • Don all required PPE as outlined above.

  • Conduct all weighing and solution preparation within a BSC to contain any potential aerosols.

  • Reconstitute with the appropriate solvent (e.g., water, methanol, or DMSO) as per your experimental protocol.

Experimental Use:

  • All manipulations involving this compound and/or P. aeruginosa must be performed within a BSC.

  • Use appropriate sterile techniques to prevent contamination of cultures and the work environment.

Disposal Plan:

  • Liquid Waste: All liquid waste containing this compound and/or P. aeruginosa should be decontaminated before disposal. A common method is to add a suitable disinfectant, such as a fresh 10% bleach solution, and allow for a sufficient contact time (e.g., 30 minutes) before pouring down the drain with copious amounts of water.[3]

  • Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, and culture plates, must be placed in a designated biohazard waste container. This waste should then be autoclaved before final disposal.

  • Sharps: Any contaminated sharps, such as needles or glass Pasteur pipettes, must be disposed of in a designated sharps container.

Experimental Protocol: this compound-Mediated Iron Uptake Assay

This protocol outlines a general method for assessing this compound-mediated iron uptake in Pseudomonas aeruginosa.

Materials:

  • P. aeruginosa strain of interest

  • Iron-deficient growth medium (e.g., succinate (B1194679) minimal medium)

  • Purified this compound

  • Ferric chloride (FeCl₃) solution

  • Spectrofluorometer

Methodology:

  • Culture Preparation: Grow P. aeruginosa overnight in an iron-deficient medium to induce the expression of the this compound-mediated iron uptake system.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with fresh iron-deficient medium to remove any secreted this compound. Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Initiation:

    • Prepare a solution of ferri-pyoverdine by mixing equimolar concentrations of this compound and FeCl₃.

    • Add the ferri-pyoverdine complex to the bacterial cell suspension to initiate the uptake process.

  • Monitoring Uptake: The uptake of iron can be monitored indirectly by measuring the change in fluorescence of this compound. As iron is taken up by the cells, apo-pyoverdin is recycled back into the medium, leading to an increase in fluorescence (excitation ~400 nm, emission ~460 nm).

  • Data Analysis: Record the fluorescence intensity over time. An increase in fluorescence indicates active iron uptake and recycling of this compound.

Visualizing the Workflow: this compound-Mediated Iron Uptake and Recycling

The following diagram illustrates the key steps in the this compound-mediated iron uptake and recycling pathway in Pseudomonas aeruginosa.

Pyoverdin_Pathway This compound-Mediated Iron Uptake and Recycling in P. aeruginosa cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_extracellular Extracellular Space Ferribactin_Synth Ferribactin Synthesis (NRPS) PvdE PvdE (ABC Transporter) Ferribactin_Synth->PvdE Export Fe_Transport_Cytoplasm Fe²⁺ Transport Maturation Ferribactin Maturation PvdE->Maturation Apo_PVD_Peri Apo-Pyoverdin Maturation->Apo_PVD_Peri Forms PvdRT_OpmQ PvdRT-OpmQ (Efflux Pump) Apo_PVD_Peri->PvdRT_OpmQ Recycling FpvA FpvA Receptor Apo_PVD_Peri->FpvA Secretion (unknown mechanism) Fe_Release Fe³⁺ → Fe²⁺ Reduction Fe_Release->Fe_Transport_Cytoplasm Transport Fe_Release->Apo_PVD_Peri Releases Apo_PVD_Extra Apo-Pyoverdin PvdRT_OpmQ->Apo_PVD_Extra FpvA->Fe_Release FpvA->Apo_PVD_Extra Ferri_PVD Ferri-Pyoverdine Apo_PVD_Extra->Ferri_PVD Binds Fe3 Fe³⁺ Fe3->Ferri_PVD Ferri_PVD->FpvA Uptake

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.